4-Chlorophenylglyoxal hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOCXCVDVKZPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859932-64-2 | |
| Record name | 4-Chlorophenylglyoxal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction to 4-Chlorophenylglyoxal Hydrate: A Versatile Chemical Probe
An In-Depth Technical Guide to 4-Chlorophenylglyoxal Hydrate: Chemical Properties, Structure, and Applications in Drug Development
This guide provides a comprehensive technical overview of this compound, a bifunctional carbonyl compound with significant applications in biochemical research and as a synthetic precursor in drug discovery. We will delve into its chemical and physical properties, structural characteristics, synthesis, and key applications, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development.
This compound, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a valuable reagent in the study of protein structure and function.[1][2] Its primary utility stems from the high reactivity of its adjacent carbonyl groups, which allows for the selective modification of arginine residues in proteins.[1][2] This specificity provides a powerful tool for investigating the role of arginine in enzyme active sites and protein-protein interactions.[1][2] Furthermore, the presence of a chlorine atom on the phenyl ring enhances the electrophilicity of the carbonyls and serves as a useful handle for developing derivatives with modulated biological activities, including potential anticancer and antimicrobial agents.[1][2]
Chemical Identity and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. It is a solid at room temperature and exhibits moderate solubility in polar organic solvents.
| Property | Value | Source(s) |
| Systematic Name | 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | [1][3] |
| Molecular Formula | C₈H₇ClO₃ | [1][2][3] |
| Molecular Weight | 186.59 g/mol | [1][2][3] |
| CAS Numbers | 4996-21-8, 859932-64-2 | [1][2][3] |
| Appearance | White to off-white solid | (Typical) |
| Flash Point | 105 °C | [4][5] |
| Solubility | Moderately soluble in water, ethanol, and acetic acid | [1] |
| Thermal Stability | Undergoes reversible dehydration above 80°C to form the anhydrous yellow liquid. | [1][2] |
Molecular Structure and Spectroscopic Characterization
The structure of this compound features a benzene ring substituted at the para position with a chlorine atom, which is in turn bonded to a glyoxal moiety. In its solid, stable form, the terminal aldehyde group is hydrated to form a geminal diol.[1][2] This hydration is a key feature, as it stabilizes the otherwise highly reactive aldehyde, preventing polymerization.[1][2]
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons would appear as two doublets in the ~7.5-8.0 ppm region. The methine proton of the hydrated aldehyde would likely appear as a singlet around 5.5-6.0 ppm, with the hydroxyl protons of the gem-diol also present. |
| ¹³C NMR | Aromatic carbons would be observed in the 120-140 ppm range. The two carbonyl carbons would be significantly downfield, with the ketone carbon appearing around 190 ppm and the hydrated aldehyde carbon around 90-95 ppm. |
| Infrared (IR) Spectroscopy | A strong absorption band for the ketone C=O stretch would be expected around 1680-1700 cm⁻¹. Broad O-H stretching bands from the gem-diol and any residual water would be present in the 3200-3500 cm⁻¹ region. C-Cl stretching would be observed in the fingerprint region. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the anhydrous form [M]+ at m/z 168 (for ³⁵Cl) and 170 (for ³⁷Cl) in a roughly 3:1 ratio, along with characteristic fragmentation patterns. |
Below is a diagram illustrating the equilibrium between the hydrated and anhydrous forms of 4-chlorophenylglyoxal.
Caption: Reversible hydration of 4-chlorophenylglyoxal.
Synthesis and Purification
The synthesis of this compound typically starts from 4-chloroacetophenone. Historical methods often employed selenium dioxide (SeO₂) as the oxidizing agent.[1][2] While effective, the toxicity of selenium compounds has led to the development of alternative methods.
Experimental Protocol: Synthesis of this compound (Adapted)
-
Preparation of the β-keto sulfoxide:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, combine dry dimethyl sulfoxide (DMSO) and dry t-butyl alcohol.
-
Add potassium t-butoxide and warm the mixture to dissolve the solids.
-
Cool the mixture and slowly add 4-chloroacetophenone.
-
Stir the reaction at room temperature for several hours.
-
Remove the solvent under reduced pressure and pour the residue into an ice-water slurry to precipitate the product.
-
Isolate the crude β-keto sulfoxide by filtration.
-
-
Oxidation to 4-chlorophenylglyoxal:
-
Dissolve the crude β-keto sulfoxide in a suitable solvent such as chloroform.
-
Add cupric acetate monohydrate and stir the mixture at room temperature for 1-2 hours.
-
Filter the reaction mixture to remove the copper salts.
-
Wash the filtrate with water and a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the anhydrous 4-chlorophenylglyoxal as a yellow oil.
-
-
Hydration:
-
Dissolve the anhydrous 4-chlorophenylglyoxal in 3-4 volumes of hot water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the hydrate.
-
Collect the white to off-white crystals of this compound by vacuum filtration and air dry.
-
Purification: The crude hydrate can be further purified by recrystallization from hot water.
The following diagram outlines the general synthetic workflow.
Caption: General synthetic workflow for this compound.
Chemical Reactivity and Applications
Selective Modification of Arginine Residues in Proteins
The most prominent application of this compound is the selective chemical modification of arginine residues in proteins.[1][2] The guanidinium group of arginine reacts with the two carbonyl groups of the glyoxal to form a stable dihydroxyimidazolidine adduct. This reaction is highly specific for arginine under controlled pH conditions (typically pH 7-8).
This specific modification is invaluable for:
-
Identifying essential arginine residues: By modifying arginine and observing a loss of protein function, researchers can identify arginines that are critical for catalytic activity or substrate binding.
-
Probing enzyme active sites: The introduction of the bulky 4-chlorophenyl group can provide insights into the steric constraints of an enzyme's active site.
-
Bioconjugation: The glyoxal can be used to attach probes, tags, or other molecules to proteins at arginine sites.
Experimental Protocol: Arginine Modification of a Protein (General)
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4). The buffer should be free of primary amines.
-
Reagent Preparation: Prepare a stock solution of this compound in the same buffer or a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Reaction: Add the this compound solution to the protein solution to achieve the desired molar excess (typically 10- to 100-fold). Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours).
-
Quenching and Purification: Quench the reaction by adding a scavenger for excess glyoxal (e.g., Tris buffer) or by removing the excess reagent via dialysis, size-exclusion chromatography, or buffer exchange.
-
Analysis: Confirm the modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the adduct), amino acid analysis, or functional assays.
The reaction of 4-chlorophenylglyoxal with an arginine residue is depicted below.
Caption: Arginine modification using 4-chlorophenylglyoxal.
Precursor for Heterocyclic Synthesis in Drug Discovery
This compound is a versatile building block for the synthesis of various heterocyclic compounds. Of particular interest is its use in the synthesis of triazine derivatives, which are known to exhibit a wide range of biological activities. The reaction of the glyoxal with aminoguanidines or other suitable nitrogen-containing nucleophiles can lead to the formation of substituted triazines.
These triazine derivatives have been investigated for their potential as:
-
Anticancer agents: Some studies have shown that triazines derived from 4-chlorophenylglyoxal exhibit cytotoxicity against various cancer cell lines.[1] The presence of the chloro- and phenyl- substituents can contribute to improved membrane permeability and target binding affinity.
-
Antimicrobial agents: The triazine scaffold is a common feature in many antimicrobial compounds.[4][6][7][8] The derivatives of 4-chlorophenylglyoxal can be further functionalized to optimize their antimicrobial spectrum and potency.
The general mechanism for the formation of these triazine derivatives involves a condensation reaction followed by cyclization. The specific reaction conditions and the nature of the other reactants determine the final structure of the triazine ring and its substituents.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Laboratory coat
Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a valuable and versatile reagent for researchers in chemistry and biology. Its ability to selectively modify arginine residues provides a precise tool for probing protein structure and function. Furthermore, its utility as a synthetic precursor for biologically active heterocyclic compounds, such as triazines, underscores its importance in the field of drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
- 1. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (4996-21-8) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luminixhealth.com [luminixhealth.com]
- 6. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Arginine-Specific Modification by 4-Chlorophenylglyoxal Hydrate
Abstract: The selective chemical modification of amino acid residues is a cornerstone of modern proteomics, drug development, and bioconjugation. Among the proteinogenic amino acids, arginine, with its unique guanidinium group, presents a specific target for chemical probing. This guide provides an in-depth exploration of the mechanism, application, and validation of 4-chlorophenylglyoxal hydrate as a chemoselective reagent for modifying arginine residues. We will dissect the underlying reaction chemistry, provide field-proven experimental protocols, and discuss the analytical methodologies required to validate and characterize the resulting covalent adducts. This document is intended for researchers, chemists, and drug development professionals seeking to leverage arginine modification as a tool to elucidate protein structure, function, and interactions.
The Strategic Importance of Arginine Modification
The guanidinium side chain of arginine is a feature of profound biological significance. With a pKa of approximately 12.5, it is positively charged under nearly all physiological conditions, making it a frequent participant in electrostatic interactions, hydrogen bonding networks, and enzyme catalytic mechanisms.[1] Its high abundance on protein surfaces further establishes it as a prime target for chemical modification.[1] While lysine and cysteine have historically been the workhorses for protein bioconjugation, targeting arginine offers a distinct advantage for several reasons:
-
Orthogonal Reactivity: Arginine's chemistry is distinct from the primary amines of lysine and the thiols of cysteine, allowing for orthogonal labeling strategies on proteins where multiple, specific modifications are desired.
-
Probing Functional Sites: As arginine is often critical in active sites and protein-protein interfaces, its selective modification can be a powerful tool for functional interrogation and inhibitor development.[2][3]
-
Stability: The adducts formed by the reaction of α-dicarbonyls like phenylglyoxals with arginine are generally stable, making them suitable for a wide range of downstream applications.[1]
The Core Mechanism: A Tale of Two Carbonyls
4-Chlorophenylglyoxal belongs to the class of α-dicarbonyl or vicinal dicarbonyl compounds, which have long been recognized for their ability to selectively react with the guanidinium group.[1] The reaction mechanism is a well-characterized condensation reaction.
The core of the reaction involves the nucleophilic attack of the guanidinium group of arginine on the two electrophilic carbonyl carbons of 4-chlorophenylglyoxal. The established stoichiometry for this reaction is that two molecules of phenylglyoxal react with one arginine guanidinium group .[4][5] This proceeds through the formation of an unstable intermediate which rapidly rearranges and dehydrates to form a stable dihydroxyimidazolidine derivative.
The key steps are:
-
Nucleophilic Attack: The reaction is initiated by the attack of a terminal nitrogen of the guanidinium side chain on one of the carbonyl carbons of a 4-chlorophenylglyoxal molecule.
-
Cyclization: A second molecule of 4-chlorophenylglyoxal is engaged, leading to the formation of a five-membered dihydroxyimidazolidine ring structure fused to the arginine side chain.
-
Dehydration (Condensation): The initial adduct can lose water molecules to form a more stable hydroimidazolone structure.[6] This final product is hydrolytically stable, a crucial feature for most applications.[1]
Below is a diagram illustrating the chemical transformation.
Caption: Reaction of arginine with two molecules of 4-chlorophenylglyoxal.
Optimizing the Reaction: A Guide to Specificity and Efficiency
The success of an arginine modification experiment hinges on carefully controlled reaction conditions. The primary variables—pH, reagent concentration, and temperature—must be optimized to maximize specificity for arginine while minimizing off-target effects.
Causality Behind Experimental Choices:
-
pH: The reaction rate increases significantly with pH, typically performed between pH 7.5 and 9.0.[4][5] This is because the reaction requires a nucleophilic guanidinium group. Although the pKa is high, a sufficient population of the reactive, unprotonated form exists in this pH range to drive the reaction forward without promoting side reactions like lysine modification, which becomes more competitive at higher pH values.
-
Buffer Choice: A non-nucleophilic buffer such as sodium bicarbonate or HEPES is critical. Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the glyoxal and must be avoided.[7]
-
Reagent Concentration: A molar excess of 4-chlorophenylglyoxal (typically 10- to 100-fold over the arginine concentration) is used to ensure the reaction proceeds to completion.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 9.0 | Balances guanidinium nucleophilicity with reagent stability and minimizes lysine side reactions. |
| Buffer System | 50-100 mM Sodium Bicarbonate | Non-nucleophilic; maintains pH without interfering with the reaction. |
| Temperature | 25 - 37 °C | Provides sufficient thermal energy without denaturing most proteins. |
| Molar Excess | 10 - 100x over Arginine | Drives the reaction to completion in a reasonable timeframe. |
| Reaction Time | 1 - 4 hours | Typically sufficient for modification; can be optimized by monitoring with mass spectrometry. |
Experimental Protocol: Modifying a Protein with 4-Chlorophenylglyoxal
This protocol provides a self-validating workflow for the modification of a target protein. The key is to include analytical checkpoints to confirm each stage of the process.
Workflow Visualization
Caption: High-level workflow for protein modification and analysis.
Step-by-Step Methodology
A. Materials
-
Target Protein (e.g., Lysozyme, RNase A)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl) for pH adjustment
-
PD-10 Desalting Column (or equivalent for buffer exchange)
-
Mass Spectrometer (e.g., ESI-TOF or Orbitrap)
B. Procedure
-
Buffer Preparation (Self-Validation Point 1):
-
Prepare 100 mM Sodium Bicarbonate buffer.
-
Adjust the pH to 8.5 using HCl.
-
Validation: Confirm the final pH with a calibrated pH meter. Ensure the buffer is freshly prepared and free of amine contaminants.
-
-
Protein and Reagent Preparation (Self-Validation Point 2):
-
Dissolve the target protein in the pH 8.5 bicarbonate buffer to a final concentration of 1 mg/mL.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use. The hydrate is used to ensure stability and accurate weighing.
-
Validation: Confirm protein concentration using a BCA assay or by measuring A₂₈₀ absorbance with the correct extinction coefficient.
-
-
Modification Reaction:
-
Add the 4-chlorophenylglyoxal stock solution to the protein solution to achieve a 50-fold molar excess of the reagent over the protein. Calculation is key: determine the moles of protein first, then calculate the required volume of the glyoxal stock.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.
-
-
Quenching and Purification (Self-Validation Point 3):
-
To stop the reaction, remove the excess, unreacted 4-chlorophenylglyoxal. This is crucial for preventing non-specific modifications during sample workup.
-
Equilibrate a PD-10 desalting column with a mass spectrometry-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8).
-
Apply the reaction mixture to the column and elute the modified protein according to the manufacturer's protocol.
-
Validation: Monitor the elution profile at 280 nm. The protein should elute in the void volume, well-separated from the small molecule reagent.
-
C. Characterization and Validation
The ultimate validation of the modification is achieved through mass spectrometry. This provides irrefutable evidence of the covalent adduct and its precise location.
-
Intact Mass Analysis:
-
Infuse a small aliquot of the purified, modified protein into an ESI-MS.
-
Expected Outcome: Observe a mass increase corresponding to the addition of two 4-chlorophenylglyoxal molecules minus two water molecules per modified arginine.
-
Mass Shift Calculation:
-
MW of 4-Chlorophenylglyoxal (C₈H₅ClO₂): 168.58 g/mol
-
MW of Water (H₂O): 18.02 g/mol
-
Expected Mass Adduct: (2 * 168.58) - (2 * 18.02) = 301.12 Da per modified arginine.
-
-
-
Peptide Mapping (Bottom-Up Proteomics):
-
Denature, reduce, alkylate, and digest the modified protein with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Expected Outcome: Search the MS/MS data against the protein sequence, specifying a variable modification of +301.12 Da on arginine residues. The fragmentation pattern (b- and y-ions) will pinpoint the exact site of modification.[2][6]
-
| Analytical Technique | Purpose | Expected Result |
| ESI-MS (Intact Protein) | Confirm covalent modification | A mass shift of +301.12 Da (or multiples thereof) on the protein's molecular weight. |
| LC-MS/MS (Tryptic Digest) | Identify specific modification sites | Identification of peptides with arginine residues showing a +301.12 Da modification. |
| UV-Vis Spectrophotometry | Quick check of reaction progress | An increase in absorbance around 340 nm, characteristic of the phenylglyoxal-arginine adduct. |
Applications in Science and Drug Discovery
The ability to selectively target arginine opens up numerous applications for researchers.
-
Enzyme Mechanism Studies: Modifying arginine residues within the active site of an enzyme can abolish its activity, providing direct evidence for the residue's functional importance. By comparing the activity of the modified vs. unmodified enzyme, researchers can quantify the role of specific arginines in catalysis or substrate binding.
-
Protein-Protein Interaction Mapping: Arginine is often found at the heart of protein interaction interfaces. Chemical cross-linking experiments, which use bifunctional versions of glyoxals, can trap transient interactions by covalently linking two proteins via their arginine residues, allowing for the identification of binding partners.[8][9]
-
Development of Covalent Inhibitors: In drug development, converting a non-covalent inhibitor into a covalent one can significantly enhance its potency and duration of action. By incorporating a phenylglyoxal "warhead" onto a known ligand, a molecule can be designed to bind to its target protein and then form a permanent covalent bond with a nearby, accessible arginine residue.[3]
-
Bioconjugation and Probe Attachment: While 4-chlorophenylglyoxal itself is a simple modifying agent, derivatives like 4-azidophenylglyoxal are used to "plug" an azide handle onto a protein via arginine modification.[10][11] This azide can then be used in a highly specific "click chemistry" reaction to attach fluorescent dyes, biotin tags, or other molecular probes for imaging and affinity purification experiments.[2][11]
Conclusion
This compound is a robust and selective reagent for the chemical modification of arginine residues. Its mechanism of action, proceeding through the formation of a stable dihydroxyimidazolidine adduct, is well-understood and can be controlled through careful optimization of reaction conditions. When coupled with modern mass spectrometry techniques, this modification provides a powerful tool for probing protein function, mapping interactions, and designing next-generation therapeutics. The protocols and validation strategies outlined in this guide offer a comprehensive framework for the successful application of this versatile chemical tool in a modern research environment.
References
- 1. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 2. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Covalent Chemistry Toolbox: Arginine-Selective Probes for Functional Proteomics [escholarship.org]
- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on Chemical Crosslinking Strategies for Proteins [mdpi.com]
- 10. Arginine selective reagents for ligation to peptides and proteins | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Part 1: Foundational Understanding of 4-Chlorophenylglyoxal Hydrate
An In-Depth Technical Guide: The Application of 4-Chlorophenylglyoxal Hydrate in Biochemical Research and Drug Discovery
Abstract
This compound is a bifunctional α-dicarbonyl reagent that has carved a niche in biochemistry and drug development as a highly selective chemical probe for the modification of arginine residues in proteins.[1][2] Its utility stems from the specific and stable reaction between its adjacent carbonyl groups and the guanidinium side chain of arginine. This modification effectively neutralizes the positive charge and introduces a bulky adduct, providing a powerful tool for elucidating the structural and functional roles of arginine in enzyme catalysis, protein-ligand interactions, and overall protein architecture.[1][2] This guide offers a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, experimental protocols for its use, and its key applications for researchers, scientists, and drug development professionals.
Chemical and Physicochemical Profile
This compound, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a stable, crystalline solid at room temperature.[1][3] The hydrate form is crucial for its stability, as it prevents the self-polymerization that is common among anhydrous glyoxals.[1] Upon heating above 80°C, it undergoes a reversible dehydration to its anhydrous, liquid form.[1]
The molecule's reactivity is dominated by the two electrophilic carbonyl groups of the glyoxal moiety. The presence of a chlorine atom at the para-position of the benzene ring serves a critical electronic function; as an electron-withdrawing group, it increases the electrophilicity of the carbonyl carbons, enhancing their reactivity towards nucleophiles like the arginine guanidinium group compared to non-halogenated analogs.[1] This feature is also significant in medicinal chemistry, where halogenation can improve pharmacological properties such as membrane permeability and target binding affinity.[1][4][5]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Systematic Name | 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | [1][3] |
| Molecular Formula | C₈H₇ClO₃ | [1][3] |
| Molecular Weight | 186.59 g/mol | [1][3] |
| CAS Numbers | 4996-21-8, 859932-64-2 | [1][3] |
| Appearance | Light yellow to white solid | [6] |
| Solubility | Moderately soluble in polar solvents (water, ethanol, acetic acid) | [1] |
| Stability | Hydrate form is stable; prevents polymerization | [1] |
Part 2: The Core Application: Selective Modification of Arginine Residues
The Strategic Importance of Targeting Arginine
Arginine is a unique amino acid whose positively charged guanidinium group is a key player in a multitude of biological processes. It frequently participates in:
-
Electrostatic Interactions: Forming salt bridges that stabilize protein tertiary and quaternary structures.
-
Hydrogen Bonding: The guanidinium group can act as a donor for up to five hydrogen bonds, making it a critical component of specific molecular recognition events.
-
Enzyme Active Sites: It is often found in the catalytic or binding sites of enzymes, where it can interact with negatively charged substrates or cofactors.
-
Post-Translational Modifications: Arginine itself is a substrate for enzymatic modifications, such as citrullination by Protein Arginine Deiminases (PADs), which plays a role in gene regulation and autoimmune diseases.[7][8]
Targeting arginine for modification provides a more specific alternative to reagents that react with more abundant residues like lysine.[9] The relative scarcity of surface-exposed arginine residues often leads to a more homogenous product with fewer modifications per protein, simplifying analysis and preserving protein function.[9]
Mechanism of Action: The Glyoxal-Guanidinium Reaction
The primary biochemical utility of this compound is its ability to selectively and covalently modify the guanidinium group of arginine residues.[1] The reaction involves a nucleophilic attack from the guanidinium group on the two electrophilic carbonyl carbons of the glyoxal moiety. This proceeds through intermediates to form a stable, cyclic dihydroxyimidazolidine adduct.[2]
This modification has two profound consequences:
-
Charge Neutralization: The reaction consumes the guanidinium group, neutralizing the positive charge of the arginine side chain.[2] This is a critical perturbation for studying electrostatic interactions.
-
Steric Hindrance: The addition of the 4-chlorophenyl group introduces a bulky substituent, which can physically block binding sites or disrupt local protein structure.
Caption: Reaction of 4-Chlorophenylglyoxal with an arginine residue.
Part 3: Experimental Design and Protocols
Strategic Considerations for Experimental Setup
The decision to use this compound should be grounded in the experimental question. It is the reagent of choice when the goal is to specifically probe the function of arginine residues.
-
pH Control is Critical: The reaction is pH-dependent, as the guanidinium group must be sufficiently nucleophilic. The reaction is typically performed in buffers between pH 7.0 and 9.0. Below this range, the protonated guanidinium is less reactive, while higher pH can risk non-specific reactions and protein denaturation.
-
Molar Excess: A 10- to 100-fold molar excess of the reagent over the concentration of arginine residues is typically used to drive the reaction to completion. The exact ratio must be optimized empirically for each target protein.
-
Kinetics: The reaction rate can be monitored by assaying the loss of protein function (e.g., enzyme activity) or by analytical methods such as mass spectrometry.
Generalized Protocol for Protein Modification
This protocol provides a general framework. It is imperative that conditions are optimized for each specific protein and experimental goal.
-
Protein Preparation:
-
Dialyze the target protein extensively against a suitable buffer (e.g., 50 mM HEPES, pH 8.0) to remove any primary amines (like Tris) or other nucleophiles that could interfere with the reaction.
-
Determine the protein concentration accurately (e.g., via A280 or BCA assay).
-
-
Reagent Preparation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in the reaction buffer or a compatible organic solvent like ethanol immediately before use.
-
-
Modification Reaction:
-
In a microcentrifuge tube, combine the protein solution with the desired molar excess of the this compound stock solution.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) with gentle mixing.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the reaction progress.
-
-
Reaction Quenching (Optional but Recommended):
-
The reaction can be stopped by adding a scavenger for the excess glyoxal, such as an excess of free arginine or a primary amine-containing buffer like Tris, to a final concentration of ~50-100 mM.
-
-
Removal of Excess Reagent:
-
Immediately after the desired reaction time (or after quenching), remove the excess, unreacted this compound and byproducts. This is crucial to prevent further modification.
-
Effective methods include dialysis, buffer exchange using a desalting column, or tangential flow filtration.
-
Caption: General workflow for protein modification.
Validation of Arginine Modification
Confirmation of modification is essential for data interpretation.
-
Mass Spectrometry (MS): This is the most direct method. An increase in the protein's molecular weight corresponding to the mass of the adduct (C₈H₅ClO₂) confirms modification. Tandem MS (MS/MS) can identify the specific arginine residue(s) that have been modified.
-
Enzyme Activity Assays: For enzymes, a time-dependent loss of activity concurrent with incubation with the reagent strongly suggests that a modified arginine is critical for function.
-
Amino Acid Analysis: Hydrolysis of the modified protein followed by amino acid analysis will show a decrease in the relative amount of arginine.
Part 4: Applications in Research and Drug Development
Enzyme Mechanism and Active Site Mapping
A primary application is the identification of functionally essential arginine residues within an enzyme's active site. For example, treating the protease trypsin with this compound leads to an inhibition of its catalytic activity, directly implicating one or more arginine residues in its mechanism.[1] By correlating the rate of inactivation with the number of modified arginines, researchers can pinpoint residues crucial for substrate binding or catalysis.
Probing Protein-Ligand Interactions
Arginine residues are frequently involved in binding ligands, DNA/RNA, or other proteins through electrostatic and hydrogen-bonding interactions. Modifying specific arginine residues with this compound and then measuring the binding affinity (e.g., via surface plasmon resonance or isothermal titration calorimetry) can quantify the contribution of that residue to the binding energy.
Precursor in Medicinal Chemistry and Drug Discovery
Beyond its use as a protein modification agent, this compound serves as a valuable building block in synthetic organic chemistry. It has been used to synthesize novel heterocyclic compounds, such as triazine derivatives, which have demonstrated cytotoxic activity against various cancer cell lines.[1] In this context, the chloro-phenyl moiety is not just a reactive handle but a core component of the final pharmacophore, where the chlorine atom can enhance properties like cell permeability and target engagement.[1][4]
Part 5: Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][10]
-
Handling: Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated chemical fume hood.
Part 6: Conclusion
This compound is a potent and specific tool for the biochemical investigation of arginine residues. Its well-defined mechanism of action and the significant functional consequences of the modification—charge neutralization and steric bulk—allow researchers to dissect the roles of arginine in protein structure, catalysis, and molecular recognition. From fundamental enzymology to the synthesis of novel therapeutic agents, this reagent provides a versatile platform for advancing our understanding of biological systems and developing new chemical entities.
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Protein arginine deiminase 4 antagonizes methylglyoxal-induced histone glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. luminixhealth.com [luminixhealth.com]
An In-depth Technical Guide to the Solubility of 4-Chlorophenylglyoxal Hydrate in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance of Solubility
4-Chlorophenylglyoxal hydrate, a bifunctional carbonyl compound, serves as a valuable reagent in various chemical syntheses and biological studies.[1] Its utility is particularly noted in the selective modification of arginine residues in proteins, a property that allows for the investigation of enzyme active sites and protein-ligand interactions.[1] The physical and chemical properties of this compound, particularly its solubility in different solvents, are critical parameters that dictate its application in experimental design, reaction conditions, and formulation development. An understanding of its solubility profile is paramount for achieving desired reaction kinetics, ensuring homogeneity, and enabling effective purification processes.
This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents. We will delve into its physicochemical properties, present a detailed experimental protocol for solubility determination, and discuss the underlying principles that govern its solubility behavior.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| CAS Number | 4996-21-8, 859932-64-2 | [1][2][3] |
| Appearance | Not explicitly stated, but related compounds are solids. | |
| Melting Point | Not Reported | [1] |
| Boiling Point | Decomposes upon heating. | [1] |
| pKa (Predicted) | 10.42 ± 0.41 | [4] |
Table 1: Key physicochemical properties of this compound.
The presence of a chlorine atom and two carbonyl groups in its structure suggests a molecule with moderate polarity. The hydrate form further influences its solubility, particularly in protic solvents. It is also important to note that this compound can undergo reversible dehydration at temperatures above 80°C to form the anhydrous liquid.[1]
Solubility Profile in Common Laboratory Solvents
The solubility of a compound is a function of the intermolecular forces between the solute and the solvent. "Like dissolves like" is a fundamental principle; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The following table summarizes the known and predicted solubility of this compound in a variety of common laboratory solvents, categorized by their polarity.
| Solvent | Solvent Type | Predicted Solubility | Experimental Observation |
| Water | Polar Protic | 25 g/L (estimated)[1] | Moderate solubility is exhibited.[1] |
| Ethanol | Polar Protic | High | Moderate solubility is exhibited.[1] |
| Methanol | Polar Protic | High | Likely soluble |
| Acetic Acid | Polar Protic | High | Moderate solubility is exhibited.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Likely soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Likely soluble |
| Acetone | Polar Aprotic | Moderate to High | Likely soluble |
| Acetonitrile | Polar Aprotic | Moderate | Likely soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Likely soluble |
| Dichloromethane (DCM) | Nonpolar | Low | Likely sparingly soluble |
| Chloroform | Nonpolar | Low | Likely sparingly soluble |
| Toluene | Nonpolar | Low | Likely insoluble |
| Hexane | Nonpolar | Very Low | Likely insoluble |
Table 2: Solubility of this compound in common laboratory solvents.
Expert Insights: The moderate solubility in polar protic solvents like water, ethanol, and acetic acid can be attributed to the ability of the hydrate and carbonyl groups to form hydrogen bonds with the solvent molecules.[1] In polar aprotic solvents such as DMSO and DMF, dipole-dipole interactions will be the primary driving force for dissolution. The limited solubility in nonpolar solvents is expected due to the significant difference in polarity between the solute and the solvent.
Experimental Protocol for Solubility Determination: A Self-Validating Approach
To ensure the accuracy and reliability of solubility data, a well-designed experimental protocol is crucial. The following method is a robust, self-validating system for determining the solubility of this compound. This protocol is based on the "excess solid" or shake-flask method, which is considered the gold standard for thermodynamic solubility measurements.[5]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (of known purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
Methodology:
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid remains after equilibration, indicating a saturated solution.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution reaches its saturation point. The extended equilibration time allows the dissolution process to come to a thermodynamic equilibrium, providing a true measure of solubility.
Step 2: Sample Preparation and Analysis
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.
Trustworthiness of the Protocol: The filtration step is a critical control point. Any carryover of solid material will lead to erroneously high solubility values. The use of a validated analytical method for quantification ensures the accuracy of the final concentration measurement.
Step 3: Quantification by HPLC-UV
A reversed-phase HPLC method is a suitable technique for the quantification of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral scan of a standard solution (typically the wavelength of maximum absorbance).
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration.
Self-Validation System: The linearity of the calibration curve (R² > 0.999) validates the analytical method's performance over the desired concentration range.
Step 4: Calculation of Solubility
Solubility (g/L) = Concentration from HPLC (g/L) x Dilution Factor
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. However, this relationship should be determined experimentally.
-
pH: For compounds with ionizable groups, pH can significantly affect solubility. The predicted pKa of 10.42 suggests that this compound is a weak acid, and its solubility may increase in basic solutions.[4]
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.
Conclusion and Future Perspectives
This guide has provided a detailed overview of the solubility of this compound, a critical parameter for its effective use in research and development. The provided experimental protocol offers a reliable method for determining its solubility in various solvents. Future work could involve a more extensive experimental determination of its solubility across a wider range of solvents and temperatures, as well as an investigation into the effect of pH on its solubility. Such data would be invaluable for optimizing its use in various applications, from organic synthesis to protein chemistry.
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. This compound CAS#: 4996-21-8 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of 4-Chlorophenylglyoxal Hydrate
This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 4-Chlorophenylglyoxal hydrate (C₈H₇ClO₃). As a critical building block in medicinal chemistry and biochemical research, understanding the nuances of its preparation is paramount for ensuring high purity and yield, which directly impacts downstream applications such as the development of novel therapeutics.[1][2][3][4] This guide moves beyond a simple recitation of steps, delving into the causality behind procedural choices to equip researchers with a robust and reproducible methodology.
Strategic Overview: The Importance of this compound
This compound is an α-ketoaldehyde whose utility stems from its bifunctional reactivity.[1] The adjacent aldehyde and ketone groups allow it to serve as a versatile precursor in various multicomponent reactions for synthesizing complex heterocyclic structures.[3][4] The presence of a chlorine atom on the phenyl ring often enhances the biological activity of its derivatives, improving properties like membrane permeability.[1] Furthermore, it is a well-established reagent for the selective chemical modification of arginine residues in proteins, making it an invaluable tool for studying enzyme active sites and protein-ligand interactions.[1]
The compound exists predominantly as a stable hydrate, which prevents the self-polymerization common to anhydrous glyoxals.[1][5] This guide focuses on the synthesis of this stable, crystalline form.
Synthesis via Riley Oxidation: A Controlled Transformation
The most reliable and widely adopted method for synthesizing aryl glyoxals is the Riley oxidation, which involves the oxidation of a methylene group adjacent to a carbonyl using selenium dioxide (SeO₂).[6][7] This reaction, first reported in 1932, is exceptionally effective for converting substituted acetophenones into the corresponding 1,2-dicarbonyl compounds.[6]
The Underlying Mechanism
The causality of the Riley oxidation's success lies in its specific mechanism. The reaction initiates with the enol tautomer of the starting material, 4-chloroacetophenone, performing a nucleophilic attack on the electrophilic selenium center of SeO₂. This is followed by a series of rearrangements, including an ene reaction and a[8][9]-sigmatropic shift, and subsequent hydrolysis to yield the desired dicarbonyl product.[6][7][8] The selenium(IV) is reduced to elemental selenium(0), which precipitates from the reaction mixture as a characteristic red solid.
Quantitative Data for Synthesis
The following table outlines the stoichiometry for a typical laboratory-scale synthesis. Adjusting quantities for scale-up should maintain these molar ratios.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (for 100 mmol scale) |
| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 1.0 | 15.46 g |
| Selenium Dioxide | SeO₂ | 110.97 | 1.0 - 1.1 | 11.10 g - 12.21 g |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Solvent | ~500 mL |
| Water | H₂O | 18.02 | ~1.1 | ~2.0 mL |
Step-by-Step Synthesis Protocol
Safety First: Selenium dioxide is highly toxic.[9] All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Reactor Setup: Assemble a 1-L three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Reagent Dissolution: To the flask, add 1,4-dioxane (~500 mL), selenium dioxide (1.1 eq.), and water (~2.0 mL). Heat the mixture to approximately 50-60°C with stirring until the SeO₂ completely dissolves, forming a clear solution. The small amount of water is crucial for solubilizing the SeO₂.[5]
-
Initiation of Reaction: Add 4-chloroacetophenone (1.0 eq.) to the solution in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 101°C for dioxane) and maintain it for 4-6 hours with continuous stirring. The progress of the reaction is visually indicated by the formation of a red precipitate of elemental selenium.
-
Initial Work-up: After the reflux period, allow the mixture to cool slightly. Carefully decant the hot supernatant solution away from the precipitated selenium into a separate flask. This separation is a critical first purification step.
-
Solvent Removal: Remove the 1,4-dioxane and water from the decanted solution via rotary evaporation to obtain the crude 4-chlorophenylglyoxal as a viscous yellow-orange oil.
Synthesis Pathway Visualization
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
- 8. Selenium Dioxide | Chem-Station Int. Ed. [en.chem-station.com]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
An In-depth Technical Guide to 4-Chlorophenylglyoxal Hydrate for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 4-Chlorophenylglyoxal hydrate. It moves beyond basic data to provide actionable insights into its synthesis, reactivity, applications, and handling, grounded in established scientific principles.
Core Chemical Identity and Physicochemical Profile
This compound is a bifunctional carbonyl compound valued in organic synthesis and biochemical research. The hydrate form lends stability to the otherwise highly reactive α-oxoaldehyde moiety, preventing polymerization and facilitating easier handling and storage.[1] Its chemical identity is defined by a 4-chlorinated phenyl ring attached to a glyoxal group.
The presence of the chlorine atom at the para-position of the phenyl ring is critical; its electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl carbons, making the molecule a potent reactant for various nucleophilic additions and condensation reactions.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Primary CAS Number | 4996-21-8 | [1][2] |
| Alternate CAS Number | 859932-64-2 | [1][3][4] |
| Molecular Formula | C₈H₇ClO₃ | [1][3] |
| Molecular Weight | 186.59 g/mol | [1][3] |
| IUPAC Name | 2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | [3] |
| EC Number | 815-240-9 | [1][3] |
| InChIKey | JTOCXCVDVKZPEB-UHFFFAOYSA-N |[3] |
Table 2: Key Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Melting Point | 76 - 79 °C | The hydrate form is a stable solid at room temperature.[4] |
| Boiling Point | 142 °C at 167 hPa | Data corresponds to the anhydrous form after dehydration.[4] |
| Flash Point | 105 °C | [4] |
| Solubility | Moderately soluble in water, ethanol, and acetic acid. | The polar nature of the hydrate and carbonyl groups facilitates solubility in polar solvents.[1] |
| Thermal Stability | Undergoes reversible dehydration above 80°C to form the anhydrous liquid. | This property is crucial for reactions requiring the anhydrous form, which can be generated in situ.[1] |
Synthesis and Reaction Mechanism
The most established and reliable method for synthesizing phenylglyoxal derivatives, including the 4-chloro analog, is through the oxidation of the corresponding acetophenone. This approach offers high yields and a straightforward purification process.
Causality of the Method: The choice of 4-chloroacetophenone as the precursor is logical and efficient. The methyl group adjacent to the carbonyl is selectively oxidized to an aldehyde, yielding the desired glyoxal structure. Selenium dioxide (SeO₂) is the classic and highly effective oxidizing agent for this specific transformation. The reaction proceeds in a solvent like dioxane with a catalytic amount of water, and the final product is typically isolated as the stable hydrate.[5]
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Biochemistry
The utility of this compound stems from its two electrophilic carbonyl centers, which serve as versatile handles for constructing complex molecular architectures.
Heterocyclic Synthesis for Anticancer Agents
A primary application lies in its use as a synthon for nitrogen-containing heterocycles. For instance, it can be reacted with aminoguanidines in condensation reactions to produce triazine derivatives. Research has shown that such compounds exhibit cytotoxic activity against various cancer cell lines, including HCT-116, HeLa, and MCF-7.[1] The rationale behind its efficacy in this context is twofold: the rigid heterocyclic core provides a scaffold for pharmacophore presentation, and the lipophilic chlorine atom can enhance membrane permeability and target engagement.[1]
Covalent Modification of Proteins
In biochemistry, this compound is a well-established reagent for the selective chemical modification of arginine residues in proteins.[1] The reaction targets the nucleophilic guanidinium group of arginine. This specificity is exploited by researchers to:
-
Identify Active Site Residues: By treating an enzyme with this compound and observing a loss of activity, researchers can infer the presence of a critical arginine residue within the active site. For example, its use has been documented to inhibit trypsin by modifying key arginine residues.[1]
-
Probe Protein-Ligand Interactions: It can be used to map the binding surfaces of proteins and understand the role of specific arginine residues in molecular recognition.[1]
Caption: Mechanism of arginine residue modification by this compound.
Experimental Protocol: Synthesis of a Triazine Derivative
This protocol describes a representative synthesis using this compound as a building block. It is a self-validating workflow where successful execution can be monitored by TLC and confirmed by standard analytical techniques.
Objective: To synthesize a 6-(4-chlorophenyl)-1,2,4-triazin-5-amine derivative.
Materials:
-
This compound (1.0 eq)
-
Aminoguanidine hydrochloride (1.0 eq)
-
Sodium acetate (1.1 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 1.87 g, 10 mmol) and aminoguanidine hydrochloride (e.g., 1.11 g, 10 mmol) in 50 mL of absolute ethanol.
-
Base Addition: Add sodium acetate (e.g., 0.90 g, 11 mmol) to the mixture. The sodium acetate acts as a base to neutralize the HCl salt of the aminoguanidine, liberating the free nucleophile.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction. Heat the mixture to reflux and maintain for 4-6 hours.
-
Causality Insight: The acidic catalyst protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the aminoguanidine.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates reaction completion.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the triazine product should form. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[3][4]
-
Eye Damage/Irritation: Category 2A - Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[3][4]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile).[4]
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6]
-
For long-term stability, storage in a freezer at or below -20°C is recommended.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular construction and biochemical investigation. Its value lies in its predictable reactivity, the stabilizing effect of its hydrate form, and the advantageous electronic properties conferred by the chlorine substituent. For researchers in drug discovery and chemical biology, a thorough understanding of its properties and handling requirements is essential for leveraging its full potential in creating novel therapeutics and elucidating complex biological mechanisms.
References
A Guide to the Spectroscopic Characterization of 4-Chlorophenylglyoxal Hydrate
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chlorophenylglyoxal hydrate (CPGH), a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the scientific rationale behind its interpretation and the methodologies for its acquisition.
Introduction
This compound, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a derivative of phenylglyoxal.[1] Its molecular structure consists of a 4-chlorophenyl group attached to a glyoxal moiety, where the terminal aldehyde is stabilized as a geminal diol (hydrate). This hydration is a crucial feature, as it mitigates the high reactivity of the aldehyde group, preventing self-polymerization which is a common issue with anhydrous glyoxals.[1] The compound's molecular formula is C₈H₇ClO₃, and it has a molecular weight of 186.59 g/mol .[2][3] The precise characterization of its structure is paramount for its application in research and development, and this is where spectroscopic methods become indispensable.
This guide will walk through the expected and observed spectroscopic signatures of this compound, providing a framework for its unambiguous identification and quality control.
Molecular Structure and Spectroscopic Analysis Workflow
The structural features of this compound dictate its spectroscopic properties. The workflow for its characterization follows a logical progression from determining the proton and carbon framework to identifying functional groups and confirming the molecular weight.
Caption: Molecular Structure of this compound.
Caption: General Workflow for Spectroscopic Characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted and Experimental ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to C=O) | 7.9 - 8.2 | 8.05 - 8.20 | multiplet | 2H |
| Aromatic (ortho to Cl) | 7.4 - 7.6 | 7.45 - 7.52 | multiplet | 2H |
| Hydrate Methine (CH(OH)₂) | 5.8 - 6.2 | 5.92 | singlet | 1H |
| Hydroxyl (OH) | Variable | Not Reported | broad singlet | 2H |
Interpretation of the ¹H NMR Spectrum
The experimental ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals that correspond to its molecular structure.
-
Aromatic Protons: The protons on the 4-chlorophenyl ring are split into two multiplets. The downfield multiplet, observed between 8.05 and 8.20 ppm , corresponds to the two protons ortho to the electron-withdrawing keto-group. The upfield multiplet, appearing between 7.45 and 7.52 ppm , is assigned to the two protons ortho to the chlorine atom. This splitting pattern is characteristic of a 1,4-disubstituted benzene ring.
-
Hydrate Methine Proton: A key signal is the singlet observed at 5.92 ppm . This corresponds to the methine proton of the hydrated aldehyde group (geminal diol). Its chemical shift is significantly downfield due to the deshielding effect of the adjacent carbonyl group and the two hydroxyl groups. The singlet multiplicity indicates no adjacent protons.
-
Hydroxyl Protons: The two hydroxyl protons of the geminal diol are expected to produce a broad singlet. Its chemical shift is highly variable and depends on factors like concentration and solvent. In the reported data, this signal was not specified, which is common for exchangeable protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 (to ensure a good signal-to-noise ratio).
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.
-
Integrate the signals to determine the relative number of protons.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| Ketone Carbonyl (C=O) | 190 - 200 |
| Hydrated Aldehyde Carbon (CH(OH)₂) | 90 - 100 |
| Aromatic C-Cl | 138 - 142 |
| Aromatic C-C=O | 133 - 137 |
| Aromatic CH (ortho to C=O) | 129 - 132 |
| Aromatic CH (ortho to Cl) | 128 - 131 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons: Two distinct signals are expected for the two carbonyl-type carbons. The ketone carbonyl carbon is predicted to be the most downfield, in the range of 190-200 ppm . The hydrated aldehyde carbon (geminal diol) is expected to be significantly more shielded, appearing in the 90-100 ppm range, which is characteristic for acetal-like carbons.
-
Aromatic Carbons: Four signals are anticipated for the aromatic carbons due to the molecule's symmetry. The carbon attached to the chlorine atom (C-Cl) and the carbon attached to the glyoxal moiety (C-C=O) are quaternary and their signals will be less intense. The remaining two signals will correspond to the two pairs of equivalent aromatic CH carbons.
Experimental Protocol: ¹³C NMR
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.
-
-
Instrument Parameters (Typical for a 100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 512-1024 (or more, due to the low natural abundance of ¹³C).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Similar to ¹H NMR, involving Fourier transformation, phasing, and referencing (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (hydrate) | 3200 - 3500 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (ketone) | 1680 - 1700 | Strong |
| C=C Stretch (aromatic) | 1400 - 1600 | Medium |
| C-O Stretch (hydrate) | 1000 - 1200 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Interpretation of the Predicted IR Spectrum
-
O-H Region: A prominent, broad absorption band is expected between 3200 and 3500 cm⁻¹ , characteristic of the O-H stretching vibrations of the geminal diol. Hydrogen bonding will contribute to the broadness of this peak.
-
Carbonyl Region: A strong, sharp absorption band between 1680 and 1700 cm⁻¹ is predicted for the C=O stretching of the ketone. This frequency is slightly lower than a typical aromatic ketone due to the electronic effects of the adjacent hydrated aldehyde group.
-
Aromatic Region: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.
-
Fingerprint Region: The C-O stretching of the geminal diol will give rise to strong bands in the 1000-1200 cm⁻¹ region. A strong absorption for the C-Cl bond is also expected in the lower frequency region (700-800 cm⁻¹).
Experimental Protocol: FT-IR (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.
Predicted Mass Spectrum (Electron Ionization)
| m/z | Predicted Fragment Ion | Interpretation |
| 186/188 | [M]⁺ | Molecular ion peak (isotope pattern due to Cl) |
| 168/170 | [M - H₂O]⁺ | Loss of a water molecule from the hydrate |
| 139/141 | [C₇H₄ClO]⁺ | Alpha-cleavage, loss of CHO |
| 111 | [C₆H₄Cl]⁺ | Loss of CO from the 139/141 fragment |
| 75 | [C₆H₄]⁺ | Loss of Cl from the 111 fragment |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion: The mass spectrum of the anhydrous form (after in-source dehydration) is expected. The molecular ion peak [M]⁺ should appear at m/z 168 and 170 in a roughly 3:1 ratio, which is characteristic of a compound containing one chlorine atom. However, the hydrate may show a weak molecular ion at m/z 186 and 188. A more prominent peak is expected at m/z 168/170, corresponding to the loss of a water molecule.[7][8]
-
Fragmentation Pattern: The most significant fragmentation is likely to be alpha-cleavage, the breaking of the bond between the two carbonyl carbons.[9][10][11][12] This would result in the formation of a stable acylium ion at m/z 139/141 ([C₇H₄ClO]⁺). Further fragmentation of this ion by loss of a neutral carbon monoxide (CO) molecule would yield the 4-chlorophenyl cation at m/z 111.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
The abundance of each fragment is measured by a detector, generating the mass spectrum.
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary approach to the structural characterization of this compound. The ¹H NMR confirms the presence and connectivity of the aromatic and hydrated aldehyde protons. While experimental ¹³C NMR, IR, and MS data are not widely available, predictions based on established spectroscopic principles and data from analogous compounds provide a reliable framework for what to expect. This guide serves as a valuable resource for the identification and quality assessment of this important chemical entity in a research and development setting.
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4996-21-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. fiveable.me [fiveable.me]
- 5. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. GCMS Section 6.11.4 [people.whitman.edu]
- 8. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- 9. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 11. youtube.com [youtube.com]
- 12. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
An In-Depth Technical Guide to the Stability and Storage of 4-Chlorophenylglyoxal Hydrate
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Chlorophenylglyoxal hydrate, a key building block and analytical reagent. Understanding its chemical liabilities is crucial for ensuring experimental reproducibility and the quality of downstream applications.
Introduction to this compound: A Profile
This compound, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a bifunctional carbonyl compound with the molecular formula C₈H₇ClO₃. Its structure features a 4-chlorinated phenyl ring attached to a glyoxal moiety, where the terminal aldehyde is stabilized as a geminal diol (hydrate). This hydration is a critical feature, as it mitigates the inherent reactivity of the aldehyde group, preventing the polymerization that is common in anhydrous α-ketoaldehydes.
This compound is utilized in various research applications, including as a selective modifying agent for arginine residues in proteins to probe enzyme active sites. Furthermore, it serves as a precursor in the synthesis of novel compounds, including potential anticancer agents. Given its reactivity, which is essential for its utility, a thorough understanding of its stability is non-negotiable for any scientist using this reagent.
Chemical Stability and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents. The molecule possesses two electrophilic carbonyl centers and a chlorinated aromatic ring, which are the primary sites for potential degradation.
Thermal Stability
This compound exhibits a critical thermal characteristic: reversible dehydration. Upon heating to temperatures above 80°C, it loses its water of hydration to form the anhydrous 4-Chlorophenylglyoxal, which is a yellow liquid. This anhydrous form is significantly less stable and prone to polymerization upon cooling.
Causality: The hydrate form is stabilized by the geminal diol structure, which reduces the electrophilicity of the aldehyde carbon and prevents intermolecular reactions. The removal of water at elevated temperatures liberates the highly reactive aldehyde, which can then undergo self-condensation or polymerization reactions. This is a common stability concern for many glyoxals and related aldehydes.[1]
Hydrolytic Stability
The stability of this compound in aqueous solutions is highly dependent on pH. While stable in neutral and mildly acidic conditions, it is susceptible to degradation under strongly acidic or basic conditions.
-
Acidic Conditions: Under strong acidic conditions, the gem-diol may be stable, but the ketone carbonyl could be susceptible to acid-catalyzed reactions, although typically less reactive than the aldehyde.
-
Basic Conditions: In alkaline solutions, α-ketoaldehydes can undergo reactions such as the Cannizzaro reaction, especially at elevated temperatures. This would involve the disproportionation of the aldehyde to a carboxylic acid and an alcohol.
Oxidative Stability
The aldehyde functional group in 4-Chlorophenylglyoxal is susceptible to oxidation. Common laboratory oxidizing agents or even atmospheric oxygen over prolonged periods can lead to the formation of the corresponding carboxylic acid.
Likely Degradation Product: The primary oxidative degradation product is expected to be 4-chlorobenzoylformic acid (or 4-chlorophenylglyoxylic acid). This is a well-established degradation pathway for aldehydes.
Photostability
Aromatic ketones and aldehydes are known to be photosensitive. Exposure to ultraviolet (UV) or even high-intensity visible light can promote the formation of radical species, leading to a complex mixture of degradation products. Photodegradation pathways could involve Norrish-type reactions of the keto-aldehyde moiety.
The following diagram illustrates the primary potential degradation pathways for this compound.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, adherence to appropriate storage and handling protocols is essential. The primary goal is to prevent dehydration, oxidation, and exposure to light.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer, under -20°C.[2] | Minimizes the rate of all potential degradation reactions and prevents dehydration. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] | Prevents oxidation of the sensitive aldehyde group by atmospheric oxygen. |
| Light | Protect from light. Store in an amber vial or in a dark place. | Aromatic aldehydes and ketones can be photolabile, leading to degradation. |
| Container | Tightly sealed container. | Prevents moisture ingress or loss, and exposure to air. |
| pH | Avoid strongly acidic or basic conditions in solution. | Prevents hydrolytic degradation. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound and develop stability-indicating analytical methods, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a known concentration (e.g., 1 mg/mL). The choice of solvent is critical; it must solubilize the compound without causing degradation on its own.
Forced Degradation (Stress Testing) Protocol
The following workflow outlines a systematic approach to conducting a forced degradation study.
Caption: A typical workflow for a forced degradation study.
Step-by-Step Methodologies:
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature.
-
Withdraw samples at various time points (e.g., 30 mins, 1, 2, 4 hours), as base-catalyzed degradation can be rapid.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Place the solid this compound in a controlled temperature oven at 80°C.
-
At various time points (e.g., 1, 3, 7 days), withdraw a sample, allow it to cool to room temperature, and prepare a solution for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible output (e.g., a photostability chamber).
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
Withdraw samples from both the exposed and control solutions at various time points.
-
Analytical Monitoring
The degradation of this compound and the formation of degradation products should be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. Coupling the HPLC to a mass spectrometer (LC-MS) is highly advantageous for the identification and characterization of the degradation products.
Conclusion
This compound is a valuable but reactive chemical. Its stability is critically dependent on maintaining its hydrated form and protecting it from heat, light, and oxidizing conditions. For researchers and drug development professionals, understanding these liabilities is key to its effective use. Storing the compound at or below -20°C under an inert atmosphere and in a tightly sealed, light-protected container will ensure its long-term integrity. When developing analytical methods or new synthetic routes, a forced degradation study is an indispensable tool for elucidating potential degradation pathways and ensuring the robustness of the scientific outcomes.
References
Methodological & Application
Protocol for Arginine-Specific Protein Modification Using 4-Chlorophenylglyoxal Hydrate
Introduction: Targeting Arginine for Advanced Bioconjugation
The precise chemical modification of proteins is a cornerstone of modern biochemical and therapeutic research. While lysine and cysteine residues have traditionally been the primary targets for bioconjugation, the selective modification of arginine offers a powerful alternative for creating homogenous and functionally intact protein conjugates. The guanidinium group of arginine, with its high pKa, is predominantly protonated and located on the protein surface, making it an accessible target. 4-Chlorophenylglyoxal hydrate has emerged as a valuable reagent for the specific modification of these arginine residues. Its α-dicarbonyl moiety reacts selectively with the guanidinium group, enabling researchers to probe protein structure, function, and create novel bioconjugates with applications in diagnostics and therapeutics. This document provides a comprehensive guide to the principles and practice of using this compound for the targeted modification of arginine residues in proteins.
Chemical Properties and Mechanism of Action
This compound, with a molecular formula of C₈H₇ClO₃ and a molecular weight of 186.59 g/mol , is a derivative of phenylglyoxal.[1][2][3][4] The presence of a chlorine atom on the phenyl ring enhances the electrophilicity of the adjacent carbonyl groups, influencing its reactivity.[1] The hydrate form ensures stability, preventing the self-polymerization that can occur with anhydrous glyoxals.[1]
The core of its utility lies in the specific and stable reaction with the guanidinium group of arginine residues. The reaction proceeds under mild conditions, typically at a pH between 7 and 9.[5] The reaction mechanism involves the formation of a stable cyclic adduct. Studies with phenylglyoxal have shown that the reaction can have a stoichiometry of either 1:1 or 2:1 (phenylglyoxal to arginine), with the 2:1 adduct being frequently observed.[6][7][8][9][10] The formation of this adduct neutralizes the positive charge of the arginine side chain, a factor that must be considered in downstream applications as it can alter the protein's isoelectric point and potentially lead to precipitation if not properly buffered.[11]
Caption: Reaction of 4-Chlorophenylglyoxal with an arginine residue.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][6] It may also cause respiratory irritation.[2][6] Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. Consult the Safety Data Sheet (SDS) for complete safety information before use.
Detailed Experimental Protocol
This protocol provides a general framework for the modification of a protein with this compound. Optimal conditions, such as reagent concentration, reaction time, and temperature, may vary depending on the specific protein and should be determined empirically.
Materials:
-
Protein of interest
-
This compound (FW: 186.59 g/mol )
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0[12] (other buffers such as N-ethylmorpholine acetate can also be used[13])
-
Quenching solution (optional): e.g., 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Prepare a solution of the target protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Ensure the buffer is free of primary amines (e.g., Tris) if a quenching step is not planned, as they can compete with the reaction.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO. A 100 mM stock solution is a good starting point. The reagent is sensitive to moisture, so minimize its exposure to air.
-
-
Modification Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10-50 fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature (22-25°C) for 1-4 hours with gentle mixing.[12] The reaction progress can be monitored over time by taking aliquots for analysis.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent that reacts with the excess this compound can be added. For example, add a final concentration of 50 mM Tris-HCl, pH 8.0.
-
-
Purification of the Modified Protein:
-
Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Caption: Workflow for protein modification with this compound.
Validation and Characterization of Protein Modification
Confirmation of successful modification is crucial. Mass spectrometry is the primary tool for this analysis.
Mass Spectrometry Analysis:
-
Mass Shift Calculation: The reaction of one molecule of 4-Chlorophenylglyoxal (anhydrous, C₈H₅ClO₂) with the guanidinium group of arginine results in the addition of the 4-chlorophenylglyoxal moiety and the loss of two water molecules (2 x H₂O).
-
Molecular weight of 4-Chlorophenylglyoxal (anhydrous, C₈H₅ClO₂): ~168.57 g/mol
-
Molecular weight of two water molecules: ~36.03 g/mol
-
Net mass change for a 1:1 adduct = 168.57 - 36.03 = +132.54 Da
If a 2:1 adduct is formed (two molecules of 4-chlorophenylglyoxal reacting with one arginine), the expected mass shift would be:
-
Net mass change for a 2:1 adduct = (2 * 168.57) - (2 * 36.03) = 337.14 - 36.03 = +301.11 Da (This assumes the loss of two water molecules in the formation of the final stable adduct, which may vary. The exact mass shift should be confirmed experimentally). However, a more commonly cited mass shift for a single phenylglyoxal modification with loss of one water molecule is +116 Da.[14] For 4-chlorophenylglyoxal, this would be approximately +150.54 Da . The stoichiometry and exact mass shift can be dependent on reaction conditions and should be carefully determined.[7][10]
-
-
Procedure:
-
Analyze the intact modified protein using ESI-MS to determine the overall degree of modification.
-
For site-specific information, perform bottom-up proteomics. Digest the modified protein with a protease (e.g., trypsin, noting that modification of arginine may block cleavage at that site).
-
Analyze the resulting peptides by LC-MS/MS to identify the modified peptides and pinpoint the exact arginine residues that have been modified.
-
| Parameter | Expected Value/Outcome | Analytical Method |
| Molecular Weight Increase | +150.54 Da per modification (1:1 adduct with loss of H₂O) | ESI-MS of intact protein |
| Identification of Modified Peptides | Peptides containing arginine with the corresponding mass shift | LC-MS/MS |
| Site of Modification | Fragmentation spectra confirming the location of the modification on specific arginine residues | Tandem MS (MS/MS) |
Troubleshooting
-
Low Modification Efficiency:
-
Increase the molar excess of this compound.
-
Increase the reaction time or temperature (e.g., to 37°C).
-
Ensure the pH of the reaction buffer is optimal (pH 7.5-8.5).
-
-
Protein Precipitation:
-
This may occur due to the neutralization of the positive charge on arginine residues.[11]
-
Perform the reaction at a lower protein concentration.
-
Optimize the buffer composition, including ionic strength.
-
Consider adding stabilizing excipients.
-
-
Non-specific Modification:
Conclusion
This compound provides a robust and specific method for the chemical modification of arginine residues in proteins. This approach opens up avenues for a wide range of applications, from fundamental studies of protein function to the development of next-generation protein therapeutics and diagnostics. By carefully controlling the reaction conditions and validating the modification, researchers can confidently generate well-defined and functional protein conjugates.
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. luminixhealth.com [luminixhealth.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] INSIGHTS INTO STOICHIOMETRY OF ARGININE MODIFICATION BY PHENYLGLYOXAL AND 1,2-CYCLOHEXANEDIONE PROBED BY LC-ESI-MS | Semantic Scholar [semanticscholar.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pinpointing Catalytic Arginine Residues with 4-Chlorophenylglyoxal Hydrate
Introduction: The Critical Role of Arginine and the Power of Chemical Probing
Within the intricate architecture of an enzyme's active site, specific amino acid residues orchestrate the precise chemistry of catalysis and substrate recognition. Among these, arginine plays a uniquely vital role. Its guanidinium side chain, which remains protonated and positively charged over a broad physiological pH range (pKa ~12.5), is an exceptional hydrogen bond donor and is frequently involved in binding anionic substrates or stabilizing transition states.[1] Consequently, identifying these critical arginine residues is fundamental to elucidating enzyme mechanisms, understanding protein-ligand interactions, and advancing rational drug design.[2]
Chemical modification provides a powerful and direct method for mapping these functional residues.[3][4] By using a reagent that selectively reacts with a particular amino acid, researchers can correlate the modification event with a measurable change in protein function, such as the loss of catalytic activity. 4-Chlorophenylglyoxal (4-CPG) hydrate has emerged as a highly effective α-dicarbonyl reagent for this purpose. It exhibits remarkable specificity for the arginine guanidinium group under mild physiological conditions.[5][6] The presence of the electron-withdrawing chlorine atom at the para position enhances the electrophilicity of the glyoxal moiety, making 4-CPG more reactive than its parent compound, phenylglyoxal.[5]
This guide provides a comprehensive overview of the mechanism, experimental design considerations, and detailed protocols for using 4-Chlorophenylglyoxal hydrate to identify and validate active site arginine residues.
Mechanism of Arginine Modification
The specific modification of arginine by 4-CPG hinges on the unique reactivity of its terminal guanidinium group with the reagent's adjacent dicarbonyl carbons. The reaction proceeds under neutral to basic conditions (pH 7–9), where the guanidinium group can engage in nucleophilic attack.[6][7] While the reaction can be complex with several potential intermediates, the most widely accepted stable product is a 2:1 adduct, where two molecules of 4-CPG react with a single guanidinium group, resulting in the formation of a stable cyclic structure and the elimination of two water molecules.[7][8]
This reaction's specificity for arginine over other nucleophilic residues, such as lysine, is attributed to "thermodynamic selectivity."[1][9] While reactions with other side chains (e.g., the ε-amino group of lysine) may occur reversibly, the formation of the bicyclic adduct with arginine is a highly stable, essentially irreversible endpoint that drives the reaction equilibrium toward arginine modification.[1]
Caption: Reaction of arginine with 4-Chlorophenylglyoxal.
Experimental Design: The Causality Behind Protocol Choices
A successful modification experiment relies on carefully controlled conditions. Simply mixing the reagent and the protein is insufficient; each parameter is chosen to maximize specificity and yield meaningful results.
1. Reagent Preparation and Handling: 4-Chlorophenylglyoxal is supplied as a stable hydrate.[5] It is crucial to prepare fresh solutions in an appropriate buffer or organic solvent (e.g., ethanol, DMSO) immediately before use to avoid potential degradation or polymerization of the anhydrous form.
2. Buffer System: The choice of buffer is critical to avoid unwanted side reactions.
-
Recommended Buffers: Buffers lacking primary or secondary amines, such as Sodium Bicarbonate, HEPES, or Phosphate buffers, are ideal. Bicarbonate buffer (e.g., 50-100 mM, pH 8.0) is frequently used and often recommended.[10]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris, can act as competing nucleophiles, reacting with the 4-CPG and reducing the efficiency of arginine modification.
3. Reaction pH: The reaction rate is highly pH-dependent.[7][8] A pH range of 7.0 to 9.0 is optimal.[6] Below pH 7, the guanidinium group is fully protonated and less nucleophilic, slowing the reaction. Above pH 9, the risk of protein denaturation and non-specific reactions increases. A pH of ~8.0 often provides the best balance of reactivity and protein stability.
4. Molar Excess of 4-CPG: A significant molar excess of 4-CPG relative to the concentration of arginine residues is required to drive the reaction to completion. The optimal ratio depends on the protein's reactivity and concentration but typically ranges from 100-fold to 1000-fold molar excess over the protein concentration. Preliminary experiments are recommended to determine the lowest concentration of 4-CPG that achieves complete inactivation or desired modification within a reasonable timeframe (e.g., 1-2 hours).
5. The Substrate Protection Principle (Self-Validation): The cornerstone of identifying an active site residue is the substrate protection experiment. The logic is straightforward: if an arginine residue is essential for binding a substrate or cofactor, its physical presence in the active site will shield the residue from the chemical modifying agent.
-
If activity is lost after 4-CPG treatment: The modified arginine(s) may be essential.
-
If pre-incubation with a saturating concentration of substrate/inhibitor prevents this activity loss: This provides strong evidence that the protected arginine is located within the active site.
| Parameter | Recommended Range | Rationale |
| pH | 7.5 - 8.5 | Balances guanidinium group reactivity with protein stability.[6][7] |
| Temperature | 25°C - 37°C | Ensures sufficient reaction kinetics without denaturing the protein.[6] |
| Buffer | Bicarbonate, HEPES | Avoids competing nucleophiles present in amine-based buffers.[10] |
| Reagent Molarity | 10-50 mM Stock | Allows for addition of small volumes to minimize solvent effects. |
| Molar Excess | 100x - 1000x over protein | Drives the modification reaction to completion. |
| Incubation Time | 30 min - 2 hours | Typically sufficient for modification; should be optimized empirically. |
Protocols
Protocol 1: General Modification of Arginine Residues
This protocol describes the basic procedure for modifying a protein with 4-CPG and assessing the impact on its activity.
-
Protein Preparation: Dialyze the target protein extensively against the chosen reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.0) to remove any interfering substances. Adjust the final protein concentration to a suitable level for your activity assay (e.g., 1-10 µM).
-
Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of this compound in the reaction buffer.
-
Reaction Setup:
-
Test Sample: In a microcentrifuge tube, combine 90 µL of the protein solution with 10 µL of the 20 mM 4-CPG stock solution (final 4-CPG concentration: 2 mM).
-
Control Sample: Combine 90 µL of the protein solution with 10 µL of the reaction buffer (no 4-CPG).
-
-
Incubation: Incubate both tubes at a constant temperature (e.g., 37°C) for a set time course. Remove aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Activity Assay: Immediately measure the enzymatic activity of the aliquots from both the test and control samples.
-
Analysis: Plot the percentage of remaining activity versus time for both samples. A time-dependent loss of activity in the 4-CPG-treated sample compared to the stable control indicates modification of one or more essential arginine residues.
Protocol 2: Active Site Identification via Substrate Protection
This protocol builds upon the first to confirm that the modified residue resides within the active site.
-
Preparation: Prepare the protein and 4-CPG stock solution as described in Protocol 1.
-
Reaction Setup (in triplicate):
-
Tube A (No Protection): 80 µL of protein solution + 10 µL of reaction buffer.
-
Tube B (Protection): 80 µL of protein solution + 10 µL of a saturating concentration of substrate or a competitive inhibitor (prepare in reaction buffer).
-
Tube C (Control): 90 µL of protein solution + 10 µL of reaction buffer.
-
-
Pre-incubation: Incubate all tubes for 15 minutes at room temperature to allow for substrate/inhibitor binding in Tube B.
-
Modification Reaction:
-
Add 10 µL of 20 mM 4-CPG stock solution to Tubes A and B.
-
Add 10 µL of reaction buffer to Tube C.
-
-
Incubation: Incubate all three tubes for the time determined in Protocol 1 to cause significant (>90%) inactivation (e.g., 60 minutes at 37°C).
-
Removal of Reagents: To accurately measure activity, remove the excess 4-CPG and the substrate/inhibitor. This is best achieved by rapid buffer exchange using a desalting column (e.g., spin column) equilibrated with the assay buffer.
-
Activity Assay: Measure the final enzymatic activity in all three samples.
-
Analysis:
-
Tube C should have ~100% activity.
-
Tube A should show significant loss of activity.
-
Tube B should retain a high level of activity, demonstrating that substrate binding protected the active site arginine from modification.
-
Protocol 3: Identification of Modified Residue(s) by Mass Spectrometry
This workflow is essential for pinpointing the exact location of the modification.
-
Sample Preparation:
-
Perform the modification reaction as in Protocol 1 on a larger scale (e.g., 50-100 µg of protein).
-
Remove excess reagent by buffer exchange or precipitation (e.g., methanol/chloroform precipitation).[11]
-
Resuspend the protein in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
-
Proteolytic Digestion:
-
Dilute the urea to <1 M with an appropriate buffer (e.g., ammonium bicarbonate).
-
Challenge: Trypsin, the most common protease, cleaves C-terminal to arginine and lysine. However, it will not cleave at a 4-CPG-modified arginine residue.[12] This lack of cleavage is itself a diagnostic tool.
-
Strategy: Perform parallel digests. Digest one aliquot with trypsin and another with a different protease like Glu-C (cleaves at glutamic acid) or Asp-N.[12]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Mass Shift: The key signature to search for is the mass addition corresponding to the 2:1 adduct of 4-chlorophenylglyoxal. The anhydrous molecule is C₈H₅ClO₂ (monoisotopic mass ≈ 168.00 Da). The 2:1 adduct adds two of these molecules with the loss of two water molecules (2 x H₂O ≈ 36.02 Da).
-
Expected Mass Shift = (2 * 168.00) - 36.02 = +300.98 Da on the modified arginine residue.
-
-
Data Analysis:
-
Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Configure the software to search for a variable modification of +300.98 Da on arginine.
-
In the trypsin digest, look for "missed cleavages" in peptides that contain a modified arginine. The modified peptide will be larger than its unmodified counterpart.
-
The Glu-C digest will help generate smaller peptides containing the modified arginine, facilitating confident fragmentation and site localization via MS/MS.
-
Caption: Workflow for active site arginine identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping of the active site of proteases in the 1960s and rational design of inhibitors/drugs in the 1990s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping enzyme active sites in complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (4996-21-8) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arginine selective reagents for ligation to peptides and proteins | Semantic Scholar [semanticscholar.org]
- 11. Mapping the chemical space of active-site targeted covalent ligands for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Labeling Proteins with 4-Chlorophenylglyoxal Hydrate
Introduction: Unveiling the Potential of Arginine Modification
In the intricate world of proteomics and drug development, the ability to selectively modify amino acid residues is paramount for elucidating protein structure, function, and interactions. Among the twenty proteinogenic amino acids, arginine, with its unique guanidinium group, presents a compelling target for chemical modification. 4-Chlorophenylglyoxal hydrate emerges as a powerful tool for this purpose, offering a selective means to probe the role of arginine residues in biological processes.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for the successful labeling of proteins with this compound. We will delve into the underlying chemical principles, provide a robust experimental workflow, and offer insights into the characterization of the resulting modified proteins.
Chemical Properties and Reactivity of this compound
This compound, with the chemical formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol , is a bifunctional organic compound containing both an aldehyde and a ketone group.[1] Its reactivity is primarily directed towards the nucleophilic guanidinium group of arginine residues.[1] The presence of a chlorine atom on the phenyl ring enhances the electrophilicity of the glyoxal moiety, facilitating its reaction with arginine.
The compound is moderately soluble in polar solvents like water and ethanol.[1] For laboratory use, it is typically stored in a freezer under an inert atmosphere at -20°C.[2] Safety precautions should be observed when handling this reagent, as it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[3]
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1][4] |
| Molecular Weight | 186.59 g/mol | [1] |
| CAS Number | 4996-21-8 | [1][4] |
| Appearance | White to off-white crystalline powder | |
| Storage Temperature | -20°C | [2] |
Mechanism of Arginine Modification
The labeling of proteins with this compound hinges on the specific and covalent modification of arginine residues. The reaction proceeds under mild conditions, typically at a pH between 7 and 9 and at room temperature or 37°C.[2] The electrophilic dicarbonyl of the glyoxal reacts with the nucleophilic guanidinium group of arginine to form a stable cyclic adduct.[1] This modification effectively neutralizes the positive charge of the arginine residue, which can have significant consequences for protein structure and function.
Reaction Mechanism of 4-Chlorophenylglyoxal with Arginine
Caption: Covalent modification of an arginine residue by this compound.
Experimental Protocol: A Detailed Workflow
This protocol provides a general framework for the labeling of a target protein with this compound. Optimization of specific parameters, such as reagent concentrations and reaction time, may be necessary for each unique protein.
Materials
-
Target protein of interest
-
This compound
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0
-
Quenching solution (optional): e.g., Tris buffer
-
Dialysis tubing or spin filters (with appropriate molecular weight cut-off)
-
Acetone (pre-chilled to -20°C)
-
Spectrophotometer
-
Mass spectrometer (for analysis)
Step-by-Step Procedure
1. Preparation of Reagents:
-
Protein Solution: Prepare a solution of the target protein in the reaction buffer at a known concentration (e.g., 1-5 mg/mL).
-
This compound Stock Solution: Prepare a stock solution of this compound in the reaction buffer. The final concentration in the reaction will typically range from 0.1 to 10 mM.[1]
2. Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve the desired final concentrations.
-
Incubate the reaction mixture for 1 hour at room temperature (approximately 22°C).[1] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
3. Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent that reacts with the excess this compound, such as Tris buffer, can be added.
4. Removal of Excess Reagent:
-
It is crucial to remove the unreacted this compound to prevent non-specific modifications in downstream applications. Several methods can be employed:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C using dialysis tubing with an appropriate molecular weight cut-off.
-
Spin Filtration: Use centrifugal spin filters with a molecular weight cut-off that retains the protein while allowing the smaller labeling reagent to pass through.
-
Acetone Precipitation: Add at least a 5-fold excess of pre-chilled (-20°C) acetone to the reaction mixture. Incubate at -20°C for at least 4 hours to precipitate the protein. Centrifuge to pellet the protein, and carefully remove the supernatant containing the excess reagent. Wash the pellet with cold acetone.
-
Experimental Workflow for Protein Labeling
Caption: A step-by-step workflow for labeling proteins with this compound.
Characterization of the Labeled Protein
Confirmation and quantification of the modification are essential to validate the labeling experiment.
Mass Spectrometry
Mass spectrometry is the gold standard for identifying the specific arginine residues that have been modified.
-
Intact Protein Analysis: Analysis of the intact labeled protein can reveal an increase in mass corresponding to the addition of the 4-Chlorophenylglyoxal moiety.
-
Peptide Mapping: The labeled protein is digested with a protease (e.g., trypsin, which cleaves at lysine and arginine; however, modification of arginine will block tryptic cleavage at that site, providing further evidence of modification). The resulting peptides are then analyzed by LC-MS/MS. The modified peptides will show a characteristic mass shift, allowing for the precise identification of the labeled arginine residues.[5][6]
Spectrophotometric Assays
-
TNBSA Assay: The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the extent of arginine modification by measuring the decrease in the number of primary amines.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Suboptimal pH or temperature- Low reagent concentration- Short reaction time | - Optimize pH (7-9)- Increase the concentration of this compound- Extend the incubation time |
| Protein Precipitation | - Protein instability under reaction conditions- High concentration of labeling reagent | - Perform the reaction at a lower temperature (4°C)- Reduce the concentration of this compound- Screen different buffer conditions |
| Non-specific Labeling | - Incomplete removal of excess reagent | - Ensure thorough removal of unreacted this compound using one of the recommended methods |
Conclusion
The targeted modification of arginine residues with this compound provides a valuable approach for investigating protein structure and function. By following the detailed protocol and characterization methods outlined in this guide, researchers can confidently and effectively utilize this powerful chemical tool to advance their scientific inquiries in basic research and drug development.
References
- 1. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arginine selective reagents for ligation to peptides and proteins | Semantic Scholar [semanticscholar.org]
- 4. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Probing Protein Structure and Interactions with Arginine-Specific Covalent Labeling using 4-Chlorophenylglyoxal Hydrate
Introduction: The Imperative of Higher-Order Structure Analysis
A protein's function is intrinsically linked to its three-dimensional or higher-order structure (HOS).[1] Understanding the complexities of protein folding, conformational dynamics, and intermolecular interactions is therefore paramount in fundamental biology and drug development.[2][3] Mass spectrometry (MS)-based protein footprinting has emerged as a powerful suite of techniques to investigate protein HOS in solution by mapping the solvent-accessible surface area (SASA) of a protein.[1][4] This is achieved by "marking" the protein surface with a chemical label; changes in the labeling pattern between different states (e.g., unbound vs. ligand-bound) reveal regions involved in conformational changes or binding interfaces.[5]
While methods like hydroxyl radical footprinting (HRPF) provide broad coverage by modifying numerous amino acid side chains, they can produce a complex mixture of products.[6][7] An alternative and complementary approach is the use of amino acid-specific covalent labeling reagents.[5][6] These reagents offer a more targeted modification, simplifying data analysis and providing precise structural information.
This guide focuses on the application of 4-Chlorophenylglyoxal (4-CPG) hydrate , a vicinal dicarbonyl compound, for the specific and covalent modification of arginine residues. By targeting the unique guanidinium group of arginine, 4-CPG provides a robust and irreversible mark on the protein surface, making it an excellent tool for differential footprinting studies aimed at mapping protein-ligand interfaces, identifying allosteric changes, and characterizing protein-protein interactions.
Principle of the Method: Arginine-Specific Modification
The utility of 4-CPG as a footprinting reagent is grounded in its specific and efficient reaction with the guanidinium group of arginine side chains. Arginine is frequently found on protein surfaces due to its positive charge (pKa ~12.5) and plays critical roles in electrostatic interactions, including ligand and protein binding.
The Chemical Mechanism
The core of the method is the reaction between the two adjacent carbonyl groups of 4-CPG and the terminal guanidinium group of an arginine residue. This reaction, which is most efficient under mild alkaline conditions (pH 8-9) that facilitate the deprotonation of the guanidinium moiety, proceeds through several intermediates to form a stable, cyclic dihydroxyimidazolidine adduct.[8][9] This modification is covalent and essentially irreversible under typical biochemical conditions, which is a significant advantage over reversible labeling techniques like hydrogen-deuterium exchange (HDX) for downstream sample handling and analysis.[10]
The addition of the 4-CPG adduct neutralizes the positive charge of the arginine residue and adds a specific mass (+182.00 Da for 4-chlorophenylglyoxal, assuming loss of 2 H₂O). This predictable mass shift is readily detectable by mass spectrometry.
Caption: Reaction of 4-Chlorophenylglyoxal with an arginine side chain.
Mapping Solvent Accessibility
The fundamental premise of footprinting is that the labeling reaction can only occur at residues that are physically accessible to the reagent in the solvent.[1] Buried arginine residues within the protein core or those shielded at a binding interface will react with 4-CPG at a significantly lower rate, or not at all, compared to fully solvent-exposed residues.
By comparing the extent of modification of each arginine-containing peptide in two different states (e.g., State A: unbound protein vs. State B: protein-ligand complex), one can infer which residues have altered their solvent accessibility. A decrease in labeling in State B indicates that the arginine residue has become protected, likely because it is part of the ligand-binding site or in a region that undergoes a conformational change that buries the residue.
Experimental Design and Workflow
A typical 4-CPG footprinting experiment involves several key stages, from sample preparation to data analysis. The differential approach, comparing two states of a protein, is the most common and informative experimental design.
Caption: Differential Protein Footprinting Workflow using 4-CPG.
Detailed Protocols
Protocol 1: Reagent Preparation
It is critical to prepare fresh solutions, particularly for the 4-CPG labeling reagent, to ensure maximum reactivity.
| Reagent | Stock Concentration | Preparation & Storage | Rationale |
| Protein of Interest | 1-10 mg/mL (10-100 µM) | Prepare in a non-amine, non-thiol buffer (e.g., 50 mM HEPES, pH 8.0). Store on ice. | Amine-containing buffers (e.g., Tris) can compete with the labeling reaction. |
| 4-CPG Hydrate | 100 mM | Dissolve in a compatible organic solvent (e.g., DMSO or Acetonitrile) immediately before use. | The dicarbonyl group can be unstable in aqueous solution over time. |
| Quenching Solution | 1 M Arginine | Dissolve free L-Arginine in the reaction buffer. Store at 4°C. | A high molar excess of a primary amine scavenges unreacted 4-CPG, stopping the reaction. |
| Denaturation Buffer | 8 M Urea or 6 M Guanidine-HCl | Prepare in reaction buffer. | Ensures complete unfolding of the protein for efficient proteolytic digestion. |
| Reduction Reagent | 500 mM DTT | Prepare fresh in water. | Reduces disulfide bonds. |
| Alkylation Reagent | 500 mM Iodoacetamide | Prepare fresh in water, protect from light. | Covalently modifies free thiols to prevent disulfide bond reformation. |
Protocol 2: Covalent Labeling with 4-CPG
This protocol describes a differential footprinting experiment to identify a ligand-binding site. Two parallel reactions are performed.
-
Sample Setup: In separate microcentrifuge tubes, prepare the 'Apo' (unbound) and 'Holo' (ligand-bound) reactions.
-
Apo Tube: 20 µL of protein solution (e.g., at 50 µM in HEPES buffer, pH 8.0).
-
Holo Tube: 20 µL of protein solution + ligand (add to a final concentration sufficient for >95% binding). Incubate for 15-30 minutes at room temperature to allow binding.
-
-
Initiate Labeling:
-
Prepare a fresh 1:10 dilution of the 100 mM 4-CPG stock solution in the reaction buffer to make a 10 mM working solution.
-
Add 1 µL of the 10 mM 4-CPG working solution to both the 'Apo' and 'Holo' tubes. This corresponds to a ~200-fold molar excess of reagent over protein. Note: The optimal ratio should be determined empirically for each protein system.
-
-
Incubation: Incubate the reactions at room temperature for a defined period (e.g., 30 minutes). Consistent timing is crucial for comparative analysis. The reaction can be performed at a controlled temperature (e.g., 25°C or 37°C) to ensure reproducibility.[11]
-
Quench Reaction:
-
Add 2.5 µL of 1 M Arginine quenching solution to each tube.
-
Vortex briefly and incubate for 10 minutes at room temperature to ensure all excess 4-CPG is consumed.
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
Denaturation: Add 25 µL of 8 M Urea to each quenched reaction tube, bringing the final volume to ~50 µL and the urea concentration to ~4 M.
-
Reduction: Add 1 µL of 500 mM DTT (final concentration 10 mM). Incubate for 1 hour at 37°C.
-
Alkylation: Add 2 µL of 500 mM Iodoacetamide (final concentration 20 mM). Incubate for 45 minutes at room temperature in the dark.
-
Buffer Exchange/Dilution: Dilute the samples 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to <1 M, which is necessary for optimal protease activity.
-
Proteolytic Digestion: Add a protease such as sequencing-grade trypsin at a 1:50 ratio (protease:protein, w/w). Incubate overnight at 37°C.
-
Clean-up: Acidify the digests with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 ZipTip or equivalent solid-phase extraction method prior to LC-MS/MS analysis.
Data Acquisition and Analysis
LC-MS/MS Analysis
The digested peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Standard bottom-up proteomics workflows are generally applicable.[12] The key is to configure the data acquisition method to identify and fragment peptides that contain the 4-CPG modification.
-
Mass Shift: The modification of an arginine residue by 4-CPG results in a mass increase of +182.0033 Da . This value should be set as a variable modification in the database search software.
-
Data-Dependent Acquisition (DDA): A standard DDA method is effective. The mass spectrometer will perform a survey scan (MS1) to detect all peptide ions, and then select the most intense ions for fragmentation (MS/MS), generating data that can be used to identify the peptide sequence and locate the site of modification.
Data Interpretation
-
Identification: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the MS/MS data against the sequence of the target protein. The search parameters must include the variable modification of arginine (+182.0033 Da).
-
Quantification: The relative abundance of a modified peptide is determined by integrating the area under the curve of its extracted ion chromatogram (XIC) in the MS1 scan.
-
Calculate Protection Factor: For each identified arginine-containing peptide, calculate the extent of modification in both the Apo and Holo states. A protection factor can be calculated to highlight differences:
Protection Factor = (Modified Peptide Intensity_Apo) / (Modified Peptide Intensity_Holo)
A protection factor significantly greater than 1 indicates that the arginine residue in that peptide is protected from labeling in the presence of the ligand.
| Peptide Sequence | Modification Site | XIC Area (Apo) | XIC Area (Holo) | Protection Factor | Interpretation |
| VGYL...AR | Arg-125 | 1.5 E+7 | 1.2 E+7 | 1.25 | No significant protection |
| TPIV...R | Arg-210 | 2.1 E+8 | 1.9 E+6 | 110.5 | Highly Protected |
| IGEH...R | Arg-354 | 9.8 E+7 | 1.1 E+7 | 8.9 | Moderately Protected |
The results from this table can be mapped onto a crystal structure or homology model of the protein to visualize the binding pocket or regions of conformational change.
Application in Drug Development
The precise mapping of binding interfaces and allosteric sites is crucial for modern drug discovery.[2][13] 4-CPG footprinting can be applied to:
-
Target Validation: Confirming the binding site of a lead compound.
-
Mechanism of Action Studies: Differentiating between orthosteric and allosteric binders by observing distinct footprinting patterns.
-
Fragment Screening: Identifying which fragments in a library bind to the target protein and where they bind.[14]
-
Biotherapeutic Characterization: Assessing the epitope of an antibody or the binding interface of a therapeutic protein.[3]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Modification | 1. Reagent degradation. 2. Incorrect buffer pH. 3. Insufficient reagent concentration. | 1. Prepare fresh 4-CPG solution for each experiment. 2. Ensure buffer pH is between 8.0 and 9.0. 3. Perform a titration experiment to find the optimal 4-CPG:protein molar ratio. |
| High Background/Non-specific Modification | 1. Reaction time is too long. 2. Reagent concentration is too high. | 1. Reduce the incubation time. 2. Lower the molar excess of 4-CPG. |
| Poor Sequence Coverage in MS | 1. Inefficient proteolysis. 2. Sample loss during cleanup. | 1. Ensure urea/guanidine is diluted before adding protease. Try a different protease. 2. Optimize the desalting protocol. |
References
- 1. Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemists develop new footprinting technique for proteins in living systems | Arts & Sciences [artsci.washu.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Mass Spectrometry-Based Protein Footprinting: High-Throughput MALDI Platform and Large Protein Complexes of BAF - ProQuest [proquest.com]
- 5. neoproteomics.net [neoproteomics.net]
- 6. Future Directions of Structural Mass Spectrometry using Hydroxyl Radical Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Path Forward for Protein Footprinting, Covalent Labeling, and Mass Spectrometry-Based Protein Conformational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 12. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Lead Discovery: Application of Footprint Similarity Targeting HIVgp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Triazine Derivatives from 4-Chlorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of Triazine Scaffolds in Medicinal Chemistry
Triazine derivatives represent a cornerstone in modern medicinal chemistry and drug development. These six-membered heterocyclic compounds, containing three nitrogen atoms, exhibit a remarkable breadth of pharmacological activities.[1][2] The inherent structural features of the triazine ring allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets.[3] Triazine-based compounds have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4] Notably, several triazine derivatives have received FDA approval, such as altretamine for ovarian cancer, gedatolisib for metastatic breast cancer, and enasidenib for leukemia, underscoring the clinical significance of this scaffold.[4]
The synthesis of these valuable molecules often relies on the condensation of α-dicarbonyl compounds with nitrogen-containing synthons.[5][6] This application note provides a detailed guide for the synthesis of 1,2,4-triazine derivatives, a prominent isomer class, starting from the readily available precursor, 4-chlorophenylglyoxal hydrate. The protocols outlined herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors in drug discovery.
Chemical Structures and Design Rationale
The core reaction involves the cyclocondensation of an α-dicarbonyl compound, in this case, 4-chlorophenylglyoxal, with a suitable nitrogen-containing nucleophile, such as an amidine or a carbohydrazide derivative. The resulting triazine will feature the 4-chlorophenyl substituent, a common moiety in pharmacologically active compounds, at one position, with further diversity introduced by the choice of the condensation partner.
PART 1: Synthesis of 5-(4-chlorophenyl)-1,2,4-triazine Derivatives
This section details the synthesis of 1,2,4-triazine derivatives through the reaction of this compound with various amidrazones. The use of amidrazones is a well-established and versatile method for the construction of the 1,2,4-triazine ring system.[7]
Reaction Mechanism
The formation of the 1,2,4-triazine ring from an α-dicarbonyl compound and an amidrazone proceeds through a two-step cyclocondensation process. The initial step involves the nucleophilic attack of one of the amino groups of the amidrazone on one of the carbonyl groups of the glyoxal. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic triazine ring. The regioselectivity of the reaction is dictated by the relative reactivity of the two carbonyl groups in the glyoxal.[7]
Caption: Generalized reaction mechanism for 1,2,4-triazine synthesis.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥97% |
| Formamidine acetate | Commercially Available | ≥98% |
| Guanidine hydrochloride | Commercially Available | ≥99% |
| Ethanol (EtOH) | Commercially Available | Anhydrous |
| Sodium Hydroxide (NaOH) | Commercially Available | ACS Reagent Grade |
| Hydrochloric Acid (HCl) | Commercially Available | 37% |
| Ethyl Acetate (EtOAc) | Commercially Available | HPLC Grade |
| Hexanes | Commercially Available | HPLC Grade |
Safety and Handling Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[8][9] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[11][12]
Experimental Protocol: General Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate amidine salt (e.g., formamidine acetate or guanidine hydrochloride) (1.1 mmol) in ethanol (20 mL).
-
Basification (if necessary): If using a hydrochloride salt of the amidine, add an equimolar amount of a base such as sodium hydroxide to liberate the free amidine.
-
Addition of Glyoxal: To the stirred solution, add this compound (1.0 mmol) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
-
Characterization: Confirm the structure and purity of the synthesized triazine derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13][14][15]
Example Synthesis: 5-(4-chlorophenyl)-1,2,4-triazine
Following the general procedure, formamidine acetate (0.115 g, 1.1 mmol) and this compound (0.187 g, 1.0 mmol) are reacted in refluxing ethanol. The resulting product is purified to yield 5-(4-chlorophenyl)-1,2,4-triazine.
Expected Yield: 70-85%
Spectroscopic Data (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃) δ: 9.65 (s, 1H), 8.30 (d, J = 8.8 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 161.5, 157.8, 156.2, 138.0, 131.5, 130.0, 129.5.
-
MS (ESI): m/z calculated for C₉H₆ClN₃ [M+H]⁺: 192.03, found: 192.03.
PART 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[16][17] This approach is particularly beneficial for the synthesis of heterocyclic compounds like triazines.
Advantages of Microwave Synthesis
-
Rapid Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes.[16]
-
Improved Yields: The rapid and uniform heating minimizes the formation of byproducts.[16]
-
Energy Efficiency: Shorter reaction times lead to reduced energy consumption.[16]
Experimental Workflow for Microwave Synthesis
Caption: General workflow for microwave-assisted triazine synthesis.
Microwave Protocol
-
Preparation: In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the appropriate amidine (1.1 mmol), and a suitable solvent (e.g., ethanol or DMF, 5 mL).
-
Sealing: Securely cap the vial.
-
Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and Purification: Follow the work-up and purification procedures described in the conventional protocol.
Note: Microwave reaction conditions (temperature, time, and power) may need to be optimized for different amidine substrates.
PART 3: Applications in Drug Discovery
The synthesized triazine derivatives serve as valuable scaffolds for the development of novel therapeutic agents. Their planar structure and the presence of nitrogen atoms allow for interactions with various biological targets through hydrogen bonding and π-π stacking.
Potential Therapeutic Applications:
-
Anticancer Agents: Many triazine derivatives exhibit potent anticancer activity by targeting various cellular pathways.[4][18][19]
-
Antimicrobial Agents: The triazine core is present in numerous compounds with antibacterial and antifungal properties.[3][13][20]
-
Kinase Inhibitors: The triazine scaffold is frequently employed in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[21]
Conclusion
This application note provides detailed and reliable protocols for the synthesis of 1,2,4-triazine derivatives from this compound using both conventional and microwave-assisted methods. The versatility of this synthetic route allows for the creation of a diverse library of triazine compounds for screening in various drug discovery programs. The inherent pharmacological potential of the triazine scaffold, combined with the efficient synthetic methodologies presented, makes this a valuable resource for researchers in the field.
References
- 1. ijisrt.com [ijisrt.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Triazine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. luminixhealth.com [luminixhealth.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.fi [fishersci.fi]
- 13. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]
- 20. remedypublications.com [remedypublications.com]
- 21. ijpsr.info [ijpsr.info]
Application Notes & Protocols: A Researcher's Guide to Protein Labeling with 4-Chlorophenylglyoxal Hydrate
Authored by: A Senior Application Scientist
Introduction: The Strategic Modification of Arginine Residues
In the landscape of protein science and therapeutic development, the ability to selectively modify proteins is a cornerstone of innovation. Chemical labeling of proteins provides an indispensable toolkit for elucidating protein structure, function, and interactions. Among the arsenal of chemical probes, those targeting specific amino acid residues offer a high degree of precision. 4-Chlorophenylglyoxal (CPG) hydrate is an α-dicarbonyl compound that has emerged as a valuable reagent for the selective modification of arginine residues under mild physiological conditions.[1]
The guanidinium group of arginine, with its high pKa of approximately 12.5, is predominantly protonated and thus positively charged at physiological pH. This distinct chemical feature makes it a prime target for specific chemical ligation. CPG's reactivity is centered on its two adjacent carbonyl groups, which readily react with the nucleophilic guanidinium group of arginine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal reaction conditions and detailed protocols for utilizing 4-Chlorophenylglyoxal hydrate for protein labeling.
Pillar 1: Expertise & Experience - The "Why" Behind the "How"
Successful protein labeling is not merely about following a recipe; it is about understanding the underlying chemical principles to troubleshoot and optimize the process for your specific protein of interest.
The Chemistry of CPG-Arginine Adduct Formation
The reaction between CPG and the guanidinium group of an arginine residue is a well-characterized chemical transformation.[1][2][3] The reaction proceeds via the formation of a stable cyclic adduct. While the precise mechanism can vary with reaction conditions, it is generally accepted that two molecules of CPG react with one guanidinium group to form a stable product.[2] This specificity for arginine is a key advantage, as it minimizes off-target modifications, particularly when compared to reagents that target more abundant residues like lysine.
The reaction rate is notably pH-dependent, increasing with higher pH values.[2][4] This is because a higher pH facilitates the deprotonation of the guanidinium group, increasing its nucleophilicity and thus its reactivity towards the electrophilic carbonyls of CPG.[4]
Visualizing the Reaction Workflow
Caption: A typical experimental workflow for protein labeling with 4-CPG Hydrate.
Pillar 2: Trustworthiness - A Self-Validating System
A robust protocol incorporates checkpoints and validation steps to ensure the reliability of the results. This section outlines the critical parameters and how to control them for reproducible outcomes.
Optimizing Reaction Conditions: A Summary Table
The success of a CPG labeling experiment hinges on the careful optimization of several key parameters. The following table provides a starting point for optimization, with explanations for the recommended ranges.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.0 - 9.0 | The reaction rate increases with pH.[1][2] A pH of 8.0 is a common starting point, balancing reaction efficiency with protein stability. Higher pH can lead to protein denaturation. |
| Temperature | 25 - 37 °C | The reaction proceeds efficiently at room temperature to physiological temperatures.[1] Higher temperatures can accelerate the reaction but may also compromise protein integrity. |
| Buffer | Phosphate, Borate, or Bicarbonate | Avoid buffers containing primary amines (e.g., Tris), as they can compete with the arginine side chain for reaction with CPG. |
| Molar Ratio of CPG to Protein | 10:1 to 1000:1 | The optimal ratio is protein-dependent and should be determined empirically. A higher excess of CPG will drive the reaction to completion but may increase the risk of non-specific modifications. |
| Reaction Time | 30 minutes to 4 hours | The reaction time should be optimized to achieve the desired level of modification without causing protein damage. Progress can be monitored by mass spectrometry. |
Pillar 3: Authoritative Grounding & Comprehensive Protocols
Every step in the following protocols is grounded in established biochemical principles and supported by scientific literature.
Detailed Step-by-Step Protocol for 4-CPG Protein Labeling
This protocol provides a general framework. The specific concentrations and volumes should be adjusted based on the protein of interest and the desired scale of the reaction.
Materials:
-
Protein of interest
-
4-Chlorophenylglyoxal (CPG) Hydrate
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0)
-
Quenching solution (optional, e.g., 1 M arginine solution)
-
Purification system (e.g., size exclusion chromatography column or dialysis tubing)
-
Analytical instruments (e.g., mass spectrometer, SDS-PAGE system)
Protocol:
-
Protein Preparation:
-
Dissolve or dialyze the protein of interest into the chosen reaction buffer at a known concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of primary amines.
-
-
CPG Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of CPG hydrate in a compatible organic solvent (e.g., DMSO or ethanol) or directly in the reaction buffer. The concentration should be high enough to allow for the desired molar excess without significantly diluting the protein solution.
-
-
Labeling Reaction:
-
Add the calculated volume of the CPG stock solution to the protein solution to achieve the desired molar ratio.
-
Mix gently by pipetting or vortexing at a low speed.
-
Incubate the reaction mixture at the chosen temperature (e.g., 25°C) for the desired duration (e.g., 1-2 hours). Protect from light if the CPG or protein is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching reagent with a primary amine, such as an excess of free arginine, can be added to consume the unreacted CPG.
-
-
Purification of the Labeled Protein:
-
It is crucial to remove unreacted CPG and any reaction byproducts.[5]
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled protein from small molecules based on size.[5]
-
Dialysis: An alternative method where the reaction mixture is placed in a dialysis bag with an appropriate molecular weight cutoff and dialyzed against a large volume of buffer to remove small molecules.[5]
-
-
Characterization of the Labeled Protein:
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS can be used to determine the mass of the labeled protein and confirm the extent of modification.
-
SDS-PAGE: Run the labeled protein on an SDS-PAGE gel to assess its purity and compare its migration pattern to the unlabeled protein.[6]
-
Functional Assays: If the protein has a known biological activity, perform a functional assay to determine if the labeling has affected its function.
-
Visualizing the Chemical Mechanism
Caption: The reaction of 4-CPG with an arginine residue.
Conclusion and Future Perspectives
The selective modification of arginine residues with this compound is a powerful technique for a wide range of applications in basic research and drug development. By carefully controlling the reaction conditions, researchers can achieve specific and efficient labeling of their protein of interest. The protocols and guidelines presented in this application note provide a solid foundation for developing and optimizing CPG-based protein modification strategies. As our understanding of protein chemistry deepens, we can anticipate the development of even more sophisticated and targeted protein labeling reagents, further expanding the horizons of what is possible in protein science.
References
- 1. researchgate.net [researchgate.net]
- 2. The reactions of phenylglyoxal and related reagents with amino acids [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 6. Protein Purification Methods [comis.med.uvm.edu]
Application Notes and Protocols for Studying Protein-Protein Interactions with 4-Chlorophenylglyoxal Hydrate
Introduction: Unveiling Protein Interactions with an Arginine-Specific Chemical Probe
The intricate dance of proteins within a cell is orchestrated by a vast network of protein-protein interactions (PPIs). These interactions are fundamental to nearly all cellular processes, from signal transduction to metabolic regulation.[1][2] Elucidating these interaction networks is a cornerstone of functional genomics and drug discovery.[1][3] Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture and identify both stable and transient protein interactions, providing a snapshot of the cellular interactome.[4][5][6]
This guide focuses on the application of 4-Chlorophenylglyoxal hydrate, an α-oxoaldehyde, as a chemical probe for studying PPIs. Phenylglyoxal and its derivatives are well-established reagents that exhibit high specificity for the guanidinium group of arginine residues.[3][7][8][9] Arginine is a key amino acid frequently found at the interfaces of protein-protein interactions.[10] By covalently modifying accessible arginine residues, this compound can be used to "freeze" interacting protein complexes, allowing for their subsequent identification and the mapping of their interaction surfaces.[4][5]
The presence of a chlorine atom on the phenyl ring can modulate the reactivity of the glyoxal moiety, and its utility has been noted in the synthesis of bioactive compounds.[11] This document provides a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in in vitro PPI studies, and guidelines for the analysis of the resulting data by mass spectrometry.
Mechanism of Action: Covalent Modification of Arginine Residues
This compound acts as a targeted chemical modifier that reacts specifically with the guanidinium group of arginine residues in proteins.[7] The reaction proceeds under mild conditions, typically at a pH between 7 and 9 and at room temperature.[7] The two adjacent carbonyl groups of the glyoxal moiety react with the terminal nitrogens of the guanidinium group to form a stable, cyclic dihydroxyimidazolidine adduct.[12] This modification neutralizes the positive charge of the arginine side chain and adds a bulky chemical group, which can be instrumental in either disrupting or stabilizing a protein-protein interface for further study.
Diagram of the Reaction Mechanism
Caption: Reaction of this compound with an arginine residue at the protein interface.
Experimental Protocols
The following protocols provide a framework for using this compound to study a putative in vitro interaction between two purified proteins, "Protein A" (the bait) and "Protein B" (the prey).
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | Molecular Weight: 186.59 g/mol [13] |
| Purified Protein A and Protein B | >95% purity, in a suitable buffer |
| Reaction Buffer | e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5 |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 |
| SDS-PAGE reagents | Gels, running buffer, loading dye, protein standards |
| Mass Spectrometry Grade Water | |
| Acetonitrile (ACN) | |
| Formic Acid (FA) | |
| Dithiothreitol (DTT) | |
| Iodoacetamide (IAA) | |
| Trypsin, sequencing grade |
Protocol 1: Arginine Modification and Interaction Analysis by SDS-PAGE
This protocol aims to visualize the formation of a higher molecular weight complex upon modification with this compound, indicating a potential interaction.
Experimental Workflow Diagram
Caption: Workflow for analyzing protein interactions using this compound and SDS-PAGE.
Step-by-Step Procedure:
-
Prepare Protein Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Protein A and Protein B at a suitable molar ratio (e.g., 1:1 or 1:2) in the reaction buffer. A typical final protein concentration is 1-5 µM.
-
Prepare this compound Stock Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM in DMSO or ethanol).
-
Initiate the Reaction: Add the this compound stock solution to the protein mixture to achieve a final concentration in the range of 1-10 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The incubation time may require optimization.
-
Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
SDS-PAGE Analysis: Add SDS-PAGE loading buffer to the quenched reaction, heat the sample, and load it onto an appropriate polyacrylamide gel. Run the gel alongside unmodified protein controls and molecular weight markers.
-
Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands. The appearance of a new band at a higher molecular weight corresponding to the sum of Protein A and Protein B indicates a successful modification-induced stabilization of the complex.
Protocol 2: Identification of Interacting Partners by Mass Spectrometry
This protocol details the preparation of arginine-modified protein complexes for analysis by mass spectrometry to identify the interacting proteins and potentially map the interaction interface.
Step-by-Step Procedure:
-
Perform Arginine Modification: Follow steps 1-5 from Protocol 1.
-
In-Gel or In-Solution Digestion:
-
In-Gel: Excise the high-molecular-weight band from the SDS-PAGE gel. Destain, reduce with DTT, alkylate with IAA, and digest with trypsin overnight.
-
In-Solution: Precipitate the proteins from the quenched reaction mixture (e.g., with acetone). Resuspend the protein pellet in a denaturing buffer, reduce with DTT, alkylate with IAA, and digest with trypsin.
-
-
Peptide Extraction and Cleanup: Extract the peptides from the gel slices or clean up the in-solution digest using a C18 solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a suitable proteomics software suite to search the MS/MS data against a protein database containing the sequences of Protein A and Protein B.
Data Analysis and Interpretation
The key to identifying the protein-protein interaction is the detection of intermolecular cross-linked peptides, where a peptide from Protein A is covalently linked to a peptide from Protein B via the modification of their respective arginine residues.
Expected Mass Shift:
The reaction of 4-Chlorophenylglyoxal with arginine results in the addition of C8H4ClO to the residue, with the loss of two water molecules from the hydrate and the guanidinium group.
-
Mass of 4-Chlorophenylglyoxal: C8H5ClO2 = 168.58 Da
-
Mass of Arginine side chain (guanidinium): CNH3(NH2)2 = 59.07 Da
-
Mass of Adduct: C8H4ClO = 151.57 Da
-
Net Mass Shift: The modification will result in a mass increase of 151.57 Da on each modified arginine residue.
Database Searching:
When performing the database search, the mass of this modification (+151.57 Da) should be specified as a variable modification on arginine residues. The identification of peptides from both Protein A and Protein B in the high-molecular-weight band confirms their interaction.
Data Analysis Workflow Diagram
Caption: Workflow for mass spectrometry data analysis to identify protein interactions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No high-molecular-weight band on SDS-PAGE | Inefficient modification | Optimize this compound concentration and incubation time. Check the pH of the reaction buffer. |
| Weak or transient interaction | Increase protein concentrations. | |
| No interaction between proteins | Use a positive control with known interacting proteins. | |
| Smearing on SDS-PAGE | Over-modification or aggregation | Reduce the concentration of this compound or the incubation time. |
| Low peptide identification in MS | Inefficient digestion | Ensure complete reduction and alkylation. Try a different protease. |
| Sample loss during preparation | Optimize peptide extraction and cleanup steps. |
Safety and Handling
This compound is a chemical irritant and should be handled with care in a well-ventilated area or fume hood.[13][14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, wash the affected area thoroughly with water.[14] Consult the Safety Data Sheet (SDS) for detailed safety information.[14][15]
Conclusion
This compound offers a valuable tool for the study of protein-protein interactions through the specific modification of arginine residues. The protocols outlined in this guide provide a starting point for researchers to employ this chemical probe to capture and identify interacting proteins. As with any chemical biology technique, empirical optimization of reaction conditions is crucial for success. When combined with the power of modern mass spectrometry, this compound can provide significant insights into the complex networks of protein interactions that drive cellular function.
References
- 1. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arginine-specific nucleotide for cross-linking the proteins and DNA [uochb.cz]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.fi [fishersci.fi]
Application Notes and Protocols: 4-Chlorophenylglyoxal Hydrate in the Synthesis of Novel Anticancer Agents
Introduction: The Emerging Role of 4-Chlorophenylglyoxal Hydrate in Oncology Drug Discovery
In the landscape of anticancer drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to medicinal chemists, α-ketoaldehydes, and specifically this compound, have garnered significant attention. This versatile precursor serves as a gateway to a variety of heterocyclic scaffolds, most notably 1,2,4-triazine derivatives, which have demonstrated promising cytotoxic activities against a range of cancer cell lines.[1]
The strategic incorporation of a 4-chlorophenyl moiety is a well-established tactic in drug design. The chlorine atom can enhance the pharmacological properties of a molecule by increasing its lipophilicity, which may improve membrane permeability and target engagement.[1] This, combined with the reactive dicarbonyl functionality of the glyoxal core, makes this compound an exemplary starting material for the generation of libraries of potential anticancer agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent anticancer compounds.
Physicochemical Properties and Handling of this compound
This compound, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a bifunctional carbonyl compound with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol .[1] It is registered under CAS Number 4996-21-8.[1] The hydrate form is crucial for its stability, as the anhydrous form is prone to polymerization. It exhibits moderate solubility in polar solvents like ethanol, acetic acid, and water.[1] Upon heating above 80°C, it undergoes reversible dehydration to yield the anhydrous, yellow liquid form.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇ClO₃ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| CAS Number | 4996-21-8 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Moderately soluble in water, ethanol, and acetic acid | [1] |
| Thermal Stability | Dehydrates above 80°C | [1] |
Handling and Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Due to its reactivity, it should be kept away from strong oxidizing agents and bases. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.
Synthesis of 6-(4-chlorophenyl)-1,2,4-triazin-3-amine: A Key Anticancer Scaffold
The reaction of α-ketoaldehydes with aminoguanidine is a well-established method for the synthesis of 3-amino-1,2,4-triazine derivatives. This protocol details a representative synthesis of 6-(4-chlorophenyl)-1,2,4-triazin-3-amine, a potential anticancer agent, from this compound and aminoguanidine hydrochloride.
Reaction Principle and Mechanism
The synthesis proceeds via a condensation reaction between the dicarbonyl moiety of 4-Chlorophenylglyoxal and the nucleophilic centers of aminoguanidine. The reaction is typically acid-catalyzed and involves the formation of a guanylhydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazine ring. The mechanism is analogous to the reaction of other α-oxoaldehydes like methylglyoxal with aminoguanidine.
Figure 1: Synthetic workflow for 6-(4-chlorophenyl)-1,2,4-triazin-3-amine.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aminoguanidine hydrochloride (1.1 eq)
-
Sodium acetate (1.2 eq)
-
Ethanol (solvent)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH meter or pH paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.87 g, 10 mmol) in 30 mL of ethanol. To this solution, add a solution of aminoguanidine hydrochloride (e.g., 1.22 g, 11 mmol) and sodium acetate (e.g., 0.98 g, 12 mmol) in 20 mL of deionized water. The sodium acetate acts as a base to neutralize the HCl salt of aminoguanidine.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes. The pH of the mixture should be slightly acidic (around 5-6). Adjust with a few drops of dilute HCl if necessary.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the volume of the solvent using a rotary evaporator.
-
Purification: Filter the crude product using a Büchner funnel and wash the solid with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product, 6-(4-chlorophenyl)-1,2,4-triazin-3-amine, by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectra to confirm its structure and purity.
Anticancer Activity and Structure-Activity Relationship (SAR)
Derivatives of 1,2,4-triazine containing a 4-chlorophenyl substituent have demonstrated significant cytotoxic activity against various human cancer cell lines. The presence of the chlorophenyl group is often associated with enhanced potency.
Table 2: Representative Cytotoxicity Data of 4-Chlorophenyl Substituted Triazine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 4.14 | [1][2] |
| Derivative B | C26 (Colon) | 1.71 | [2] |
| Derivative C | MDA-MB-231 (Breast) | 6.25 | [3] |
| Derivative D | Jurkat (Leukemia) | >10 | [4] |
Note: The data presented are for representative compounds and may not be for 6-(4-chlorophenyl)-1,2,4-triazin-3-amine itself, but for structurally related analogs.
The structure-activity relationship (SAR) studies of these compounds often reveal that:
-
The nature and position of substituents on the phenyl ring can significantly influence anticancer activity. Electron-withdrawing groups like chlorine are often favorable.[2]
-
Modifications at other positions of the triazine ring can be explored to optimize activity and selectivity.
Mechanism of Action: Induction of Apoptosis
While the precise mechanism of action can vary between different derivatives, many anticancer triazines exert their effect by inducing apoptosis (programmed cell death) in cancer cells. This can be triggered through various cellular pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins. For instance, some triazine derivatives have been shown to arrest the cell cycle and induce apoptosis in Jurkat T cells.[4]
Figure 2: Proposed mechanism of action for anticancer triazine derivatives.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents, particularly 1,2,4-triazine derivatives. The straightforward and efficient synthetic protocols, coupled with the significant cytotoxic activity of the resulting compounds, underscore its importance in medicinal chemistry and drug discovery. Future research should focus on the synthesis of diverse libraries of 4-chlorophenyl-substituted heterocycles to explore a wider chemical space and identify lead compounds with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of the specific molecular targets and mechanisms of action will be crucial for the rational design of the next generation of anticancer drugs derived from this promising precursor.
References
- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Using 4-Chlorophenylglyoxal Hydrate in Protein Stabilization Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth technical information and troubleshooting advice for using 4-Chlorophenylglyoxal hydrate in protein research. The content is structured in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used as a general agent to prevent protein precipitation?
This is a nuanced question. This compound is not a conventional stabilizing agent like glycerol, arginine, or detergents.[1][2] Its primary and well-documented function is as a chemical reagent that selectively modifies the guanidinium group of arginine residues in proteins.[3][4][5]
The effect on protein precipitation is an indirect consequence of this specific modification. By neutralizing the positive charge of surface-exposed arginine residues, this compound can alter a protein's electrostatic profile.[6] This change may prevent aggregation in specific cases where precipitation is driven by unfavorable charge-charge interactions or arginine-mediated intermolecular contacts. However, it can also induce precipitation if the modification disrupts critical stabilizing salt bridges or shifts the protein's isoelectric point (pI) closer to the buffer pH.[6]
Therefore, it should be considered an advanced, hypothesis-driven tool to investigate the role of arginine in aggregation, rather than a universal anti-precipitation additive.
Q2: What is the mechanism of action? How does this compound modify proteins?
This compound is an α-dicarbonyl compound. The reaction mechanism involves the two adjacent carbonyl groups reacting with the two terminal nitrogen atoms of the arginine guanidinium group.[4][7] This proceeds under mild conditions (typically pH 7-9) to form a stable, cyclic dihydroxyimidazolidine adduct.[4][7]
This modification is highly specific to arginine and has two major consequences:
-
Charge Neutralization: The reaction converts the positively charged guanidinium group (pKa ~12.5) into a neutral moiety.[6][8]
-
Steric Bulk: It adds a bulky chlorophenyl group to the residue.
The modification can have profound effects on protein stability, protein-protein interactions, and protein-nucleic acid interactions.[8][9][10]
Experimental Design & Protocols
Q3: When should I consider using this arginine modification strategy to prevent precipitation?
This method is most appropriate when you have a specific hypothesis that protein aggregation is mediated by:
-
Surface Arginine Residues: Aggregation may be driven by exposed arginine residues forming undesirable intermolecular ionic bonds or hydrogen bonds.
-
Specific Protein-Protein Interfaces: If aggregation occurs at a known or suspected protein interface rich in arginine, modifying these residues can test their role in the interaction.
It is generally not a first-line approach. Standard methods to combat precipitation, such as optimizing buffer pH, ionic strength, or adding common stabilizers, should be attempted first.[1][11][12]
Workflow for Arginine Modification to Mitigate Precipitation
Caption: Experimental workflow for arginine modification.
Protocol 1: Screening for Optimal Modification Conditions
This protocol is designed to identify if arginine modification can mitigate precipitation for your specific protein.
Materials:
-
Protein of interest (at least 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 150 mM NaCl). Avoid amine-based buffers like Tris , as they can potentially react with the reagent.
-
This compound stock solution (e.g., 100 mM in ethanol or DMSO, prepared fresh).
-
Reaction tubes.
-
Spectrophotometer or Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Sample Preparation: Prepare multiple aliquots of your protein solution. A typical reaction volume is 100-500 µL. Include a "no reagent" control for every condition.
-
Reagent Addition: Add the this compound stock solution to the protein aliquots to achieve a range of final concentrations. A good starting point is to test 0.5 mM, 1 mM, 5 mM, and 10 mM.
-
Incubation: Incubate the reactions at a controlled temperature, typically between 25°C and 37°C.[7] Monitor the samples visually for any immediate signs of precipitation.
-
Time Course: Take measurements at various time points (e.g., 0, 30, 60, 120 minutes).
-
Assessment of Precipitation:
-
Turbidity: Measure the absorbance (optical density) at 340 nm or 600 nm. An increase in OD indicates scattering from protein aggregates.
-
Dynamic Light Scattering (DLS): Measure the particle size distribution. An increase in the average particle diameter or polydispersity index (PDI) signifies aggregation.
-
-
Analysis: Compare the aggregation profiles of the modified samples against the control.
| Reagent Conc. | Incubation Time | Observation Method | Expected Outcome if Successful |
| 0 mM (Control) | 0-120 min | Turbidity (OD600) | OD600 increases over time |
| 1-10 mM | 0-120 min | Turbidity (OD600) | OD600 remains low and stable |
| 0 mM (Control) | 0-120 min | DLS | Particle size increases significantly |
| 1-10 mM | 0-120 min | DLS | Particle size remains close to monomeric state |
Troubleshooting Guide
Q4: My protein precipitated immediately after adding this compound. What went wrong?
This is a common issue and can happen for several reasons:
-
Reagent Concentration is Too High: A high concentration of the reagent can cause rapid, extensive modification, leading to a drastic change in the protein's net charge and causing it to crash out of solution.
-
Solution: Decrease the reagent concentration significantly. Start with a lower range (e.g., 0.1-1 mM).
-
-
Solvent Shock: The reagent is often dissolved in an organic solvent like DMSO or ethanol. Adding a large volume of this stock can denature the protein.
-
Solution: Ensure the final concentration of the organic solvent in your reaction is low (ideally <5% v/v). Prepare a more concentrated stock if necessary to minimize the added volume.
-
-
Disruption of Critical Salt Bridges: Your protein's stability might depend on specific arginine residues forming salt bridges. Modifying them can lead to immediate unfolding and aggregation.[6]
-
Solution: This method may be unsuitable for your protein. Consider alternative strategies for preventing precipitation.[13]
-
-
Buffer Incompatibility: The buffer pH might be too close to the new, modified pI of the protein.
Q5: The modification reaction worked, but it didn't prevent precipitation. What are my next steps?
If the modification (confirmed by Mass Spectrometry) does not stabilize the protein, it indicates that arginine residues are not the primary drivers of the aggregation pathway.
-
Re-evaluate the Aggregation Mechanism: The precipitation may be driven by other factors, such as:
-
Explore Alternative Additives: Consider using well-established anti-aggregation agents.
| Additive Class | Example | Mechanism of Action |
| Osmolytes/Polyols | Glycerol, Sucrose | Preferentially excluded, favoring a more compact, native protein state.[1][13] |
| Amino Acids | L-Arginine, L-Glutamate | Can suppress aggregation by interacting with surface residues and increasing solubility.[1][15] |
| Reducing Agents | DTT, TCEP | Prevents the formation of intermolecular disulfide bonds.[1] |
| Non-denaturing Detergents | Tween-20, CHAPS | Can shield exposed hydrophobic patches at low concentrations.[1][13] |
Q6: How can I be sure that the reagent is actually modifying the arginine residues?
Visual outcomes like reduced precipitation are suggestive but not definitive. The gold standard for confirming covalent modification is mass spectrometry (MS) .
-
Method: Analyze both the unmodified (control) and modified protein samples using LC-MS/MS.
-
Expected Result: In the modified sample, peptides containing arginine will show a mass shift corresponding to the addition of the 4-Chlorophenylglyoxal adduct. Peptide mapping can pinpoint exactly which arginine residues were modified.
Mechanism of Arginine Modification
Caption: Reaction of 4-Chlorophenylglyoxal with an arginine side chain.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating the modulators: regulation of protein arginine methyltransferases by post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine Methylation Increases the Stability of Human Immunodeficiency Virus Type 1 Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biology.stackexchange.com [biology.stackexchange.com]
- 12. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Side reactions of 4-Chlorophenylglyoxal hydrate with lysine and cysteine
Technical Support Center: 4-Chlorophenylglyoxal Hydrate Applications
Introduction: Navigating the Reactivity of this compound
Welcome to the technical support guide for this compound (4-CPG). As a powerful dicarbonyl reagent, 4-CPG is prized by researchers for its high specificity in modifying arginine residues within proteins and peptides under mild conditions.[1][2] This specificity arises from the targeted reaction between the glyoxal group and the guanidinium group of arginine, forming stable cyclic adducts.[2] However, like all highly reactive reagents, its utility is predicated on understanding and controlling potential off-target or "side" reactions.
This guide is designed for researchers, scientists, and drug development professionals to address the most common challenges encountered during the use of 4-CPG: its unintended reactions with lysine and cysteine residues. While phenylglyoxals are generally more selective for arginine compared to other glyoxals, side reactions with the ε-amino group of lysine and the thiol group of cysteine can occur, particularly under suboptimal conditions.[3][4][5][6]
Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maximize the specificity of your experiments, ensure data integrity, and confidently interpret your results.
Section 1: Understanding the Core & Side Reaction Pathways
The primary goal when using 4-CPG is the selective modification of arginine. However, the nucleophilic nature of lysine's primary amine and cysteine's thiol group makes them potential secondary targets. The reaction landscape is heavily influenced by factors like pH, as the reactivity of these amino acids generally increases with rising pH.[3][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Troubleshooting low labeling efficiency with 4-Chlorophenylglyoxal hydrate
Welcome to the technical support center for 4-Chlorophenylglyoxal hydrate (4-CPG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use in protein labeling experiments. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you overcome common challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, systematically known as 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a bifunctional carbonyl compound.[1][2] Its primary application in biochemical research is the selective chemical modification of arginine residues in proteins.[1] The reagent specifically targets the nucleophilic guanidinium group of arginine side chains. This modification is invaluable for:
-
Enzyme Active Site Analysis: By modifying critical arginine residues, researchers can inhibit catalytic activity to probe the role of arginine in enzyme function.[1]
-
Protein Structure-Function Studies: Neutralizing the positive charge of the arginine side chain can alter protein conformation, protein-protein interactions, or protein-ligand binding, providing insights into structural dynamics.[3]
-
Chemical Probe Development: Its reactive nature allows for its use in the synthesis of more complex molecules, including potential anticancer agents.[1]
Q2: What is the chemical mechanism of 4-CPG labeling of arginine residues?
A2: The labeling reaction is a covalent modification targeting the guanidinium group of arginine. 4-CPG is an α-dicarbonyl compound that reacts with the highly nucleophilic guanidinium side chain under mild, slightly alkaline conditions (typically pH 7-9).[3] The reaction proceeds through the formation of a stable dihydroxyimidazolidine derivative. While a 1:1 adduct is common, it's important to note that related phenylglyoxals can sometimes form a 2:1 adduct where two molecules of the glyoxal react with a single arginine residue.[3][4] This modification effectively neutralizes the positive charge of the arginine residue.
Caption: Reaction of 4-CPG with an arginine residue.
Troubleshooting Guide: Low Labeling Efficiency
Problem: My labeling efficiency is extremely low or I see no modification of my target protein.
This is the most common issue encountered. Low efficiency can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. The following workflow provides a systematic approach to diagnosing and resolving the problem.
Caption: Systematic workflow for troubleshooting low labeling efficiency.
Q3: How do I properly handle and prepare this compound?
A3: Reagent integrity is critical. 4-CPG is supplied as a hydrate to stabilize the reactive aldehyde group and prevent polymerization.[1]
-
Storage: The solid compound should be stored in a freezer under an inert atmosphere, typically at -20°C.[5][6]
-
Solution Preparation: Prepare solutions fresh before each experiment. 4-CPG is moderately soluble in polar solvents like water or ethanol.[1] For a stock solution, dissolve it in a compatible organic solvent like ethanol or DMSO first, and then dilute it into your aqueous reaction buffer immediately before use. A cloudy solution may indicate poor solubility or degradation.
-
Validation: If you suspect reagent degradation, test it on a simple arginine-containing peptide or a control protein known to react efficiently.
Q4: Which buffers are compatible with the 4-CPG labeling reaction?
A4: The choice of buffer is one of the most common sources of experimental failure. The guanidinium group of arginine is a strong nucleophile, and so are many common biological buffers. Using a nucleophilic buffer will quench the 4-CPG reagent, drastically reducing labeling efficiency.
Expertise in Action: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are highly nucleophilic and will compete with arginine for reaction with 4-CPG. You must use a non-nucleophilic buffer. The choice of buffer has been shown to affect the kinetics of related phenylglyoxal reactions.[7]
| Parameter | Recommendation | Rationale |
| Compatible Buffers | HEPES, Sodium Bicarbonate, Sodium Phosphate, Borate | These buffers are non-nucleophilic and will not compete with the target arginine residues for the labeling reagent. |
| Incompatible Buffers | Tris, Glycine, MOPS, any buffer with primary/secondary amines | These buffers are strong nucleophiles that will react with and consume the 4-CPG reagent, preventing protein labeling. |
| Optimal pH Range | 7.0 - 9.0 | The reaction rate increases with pH.[4] However, protein stability may decrease at higher pH. A starting point of pH 7.5-8.5 is recommended for most proteins. |
Q5: My protein precipitates upon adding 4-CPG. What should I do?
A5: Protein precipitation can occur for several reasons:
-
Solvent Shock: If your 4-CPG stock is in a high concentration of organic solvent (e.g., DMSO), adding a large volume to your aqueous protein solution can cause the protein to precipitate. Solution: Prepare a more concentrated stock of 4-CPG so that you only need to add a small volume (<5% of the total reaction volume).
-
Charge Neutralization: The reaction neutralizes the positive charge of arginine residues.[3] If these residues are critical for maintaining your protein's solubility, their modification can lead to aggregation. Solution: Try reducing the molar excess of 4-CPG, shortening the reaction time, or including solubility-enhancing additives like arginine HCl (0.1-0.5 M) or non-ionic detergents in your buffer.
-
Reagent Concentration: Very high concentrations of 4-CPG can lead to non-specific modifications and protein cross-linking. Solution: Perform a titration experiment to find the lowest effective concentration of 4-CPG that provides sufficient labeling.
Q6: How can I confirm that labeling has occurred and quantify the efficiency?
A6: Validating the outcome is a critical part of any labeling experiment.
-
Mass Spectrometry (MS): This is the gold standard for confirming covalent modification. An increase in the protein's molecular weight corresponding to the addition of one or more 4-CPG molecules (186.59 Da, minus water) is definitive proof of labeling. Tandem MS (MS/MS) can be used to identify the exact arginine residues that have been modified.
-
Enzyme Activity Assays: If you are labeling an enzyme and the target arginine is in the active site, a successful modification should result in a measurable decrease in enzyme activity.[1]
-
Chromatographic Shifts: Modification can alter the protein's charge and/or hydrophobicity, leading to a shift in its elution profile during ion-exchange or reverse-phase chromatography.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with 4-CPG
This protocol provides a starting point. Optimal conditions (molar excess, time, temperature) must be determined empirically for each specific protein.
-
Protein Preparation:
-
Dialyze or buffer-exchange your purified protein into a compatible, non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of 4-CPG in ethanol or DMSO.
-
Calculate the volume of 4-CPG stock needed to achieve the desired molar excess (e.g., 10-fold to 100-fold molar excess over arginine residues or total protein).
-
-
Labeling Reaction:
-
Add the calculated volume of 4-CPG stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30 minutes to 2 hours). It is advisable to run a time-course experiment to determine the optimal incubation time.
-
-
Quenching and Removal of Excess Reagent:
-
(Optional) Quench the reaction by adding a small amount of a nucleophilic reagent like Tris buffer or by adding a large excess of free arginine.
-
Remove excess, unreacted 4-CPG by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration against a suitable storage buffer.
-
-
Validation:
-
Analyze the labeled protein using mass spectrometry to confirm modification and determine labeling stoichiometry.
-
Protocol 2: Validation of Labeling by Intact Protein Mass Spectrometry
-
Sample Preparation:
-
Take an aliquot of your protein solution before adding 4-CPG (this is your "Unlabeled Control").
-
Take an aliquot of the final, purified reaction mixture from Protocol 1 (this is your "Labeled Sample").
-
Dilute both samples to approximately 0.1 mg/mL in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the samples into an electrospray ionization mass spectrometer (ESI-MS) capable of high-resolution analysis (e.g., Q-TOF or Orbitrap).
-
Acquire spectra over a mass range appropriate for your protein of interest.
-
-
Data Analysis:
-
Deconvolute the raw multi-charged spectra for both the unlabeled control and the labeled sample to obtain the zero-charge mass.
-
Compare the mass of the labeled sample to the control. A mass shift of ~168.58 Da (186.59 Da for C₈H₇ClO₃ minus 18.01 Da for H₂O) per modification should be observed.
-
The presence of multiple peaks in the labeled sample's spectrum indicates heterogeneous labeling (a population of proteins with 1, 2, 3... modifications).
-
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 4996-21-8 [m.chemicalbook.com]
- 6. This compound | 4996-21-8 [amp.chemicalbook.com]
- 7. Reaction of phenylglyoxal with arginine. The effect of buffers and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chlorophenylglyoxal hydrate degradation and stability in solution
Welcome to the technical support center for 4-Chlorophenylglyoxal Hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of this compound in experimental settings. Our goal is to equip you with the knowledge to ensure the stability, and successful application of this reagent in your research.
Introduction to this compound
This compound, a derivative of phenylglyoxal, is a valuable reagent primarily utilized for the specific chemical modification of arginine residues in proteins and peptides.[1] This specific reactivity allows researchers to probe the functional role of arginine residues in enzyme active sites, protein-protein interactions, and other biological processes. The presence of the electron-withdrawing chlorine atom on the phenyl ring enhances the electrophilicity of the dicarbonyl moiety, influencing its reactivity.[2] Understanding the stability and degradation of this compound in solution is critical for obtaining reliable and reproducible experimental results.
Section 1: Stability and Degradation Profile
The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the composition of the solvent or buffer system. The hydrate form is generally more stable than the anhydrous form, as it protects the reactive aldehyde group from polymerization.[2]
Key Factors Influencing Stability:
-
pH: Phenylglyoxal and its derivatives are known to be more stable in acidic to neutral conditions. Under alkaline conditions, the rate of degradation can increase. For instance, studies on the related compound chloral hydrate show a significant increase in hydrolysis rate with increasing pH.
-
Temperature: As with most chemical reactions, the degradation of this compound is expected to accelerate at higher temperatures. For optimal stability, solutions should be prepared fresh and kept cool. Long-term storage of the solid compound is recommended at -20°C in an inert atmosphere.[3]
-
Light: Aromatic ketones and aldehydes can be susceptible to photodegradation.[4][5][6][7][8] It is advisable to protect solutions of this compound from light, especially during long incubation periods, by using amber vials or covering the reaction vessels with aluminum foil.
-
Solvent and Buffer Composition: The choice of solvent and buffer is crucial. While soluble in polar organic solvents and water, the presence of nucleophilic species in the buffer (e.g., primary amines like Tris) can potentially lead to side reactions with the carbonyl groups of this compound. It is recommended to use non-nucleophilic buffers such as phosphate, bicarbonate, or HEPES at a pH range of 7 to 8 for arginine modification reactions.
Potential Degradation Pathways:
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds like phenylglyoxal and other aromatic ketones, the following pathways are plausible:
-
Reversible Dehydration: The hydrate can lose water upon heating to form the anhydrous α-ketoaldehyde, which is a yellow liquid and more prone to polymerization.[2][9]
-
Oxidation: The aldehyde group is susceptible to oxidation, which could lead to the formation of 4-chlorophenylglyoxylic acid.
-
Hydrolysis of the C-Cl bond: Although the carbon-chlorine bond on an aromatic ring is generally stable, under harsh conditions (e.g., extreme pH and high temperature), hydrolysis to 4-hydroxyphenylglyoxal could be a minor degradation pathway.
-
Cannizzaro-type Reactions: In strongly alkaline conditions, α-ketoaldehydes can undergo disproportionation reactions.
-
Polymerization: The anhydrous form of phenylglyoxals can polymerize upon standing.[9]
To mitigate degradation, it is imperative to handle the compound and its solutions with care, adhering to the recommended storage and experimental conditions.
Section 2: Troubleshooting Guide
This section addresses common issues that researchers may encounter when using this compound, particularly in arginine modification experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no modification of arginine residues | 1. Degraded this compound solution: The reagent may have degraded due to improper storage or handling (e.g., exposure to high pH, temperature, or light). 2. Suboptimal reaction pH: The reaction with arginine's guanidinium group is pH-dependent, with an optimal range typically between 7 and 9.[1] 3. Presence of interfering substances: Nucleophilic components in the buffer (e.g., Tris, glycine) or sample matrix can compete with arginine for the reagent. 4. Insufficient reagent concentration or incubation time. 5. Inaccessible arginine residues: The target arginine residues may be buried within the protein's three-dimensional structure. | 1. Prepare fresh solutions of this compound immediately before use. Verify the purity of the solid reagent if it has been stored for a long time or improperly. 2. Optimize the reaction pH. Perform small-scale experiments across a pH range of 7.0 to 8.5 to find the optimal condition for your specific protein. 3. Use a non-nucleophilic buffer such as phosphate, bicarbonate, or HEPES. If necessary, desalt or purify your protein sample to remove interfering substances. 4. Increase the molar excess of this compound and/or extend the incubation time. Monitor the reaction progress over time. 5. Consider using a denaturing agent (e.g., urea, guanidinium chloride) if the goal is to modify all arginine residues. For native proteins, limited modification may be inherent to the protein's structure. |
| Non-specific modification or protein precipitation | 1. High concentration of the reagent: Excessive concentrations of this compound can lead to non-specific reactions or protein aggregation. 2. Reaction with other nucleophilic residues: While highly specific for arginine, at very high concentrations or extreme pH, minor reactions with other residues like lysine or cysteine might occur.[10] 3. Solvent incompatibility: If using a stock solution in an organic solvent, adding a large volume to an aqueous protein solution can cause precipitation. | 1. Titrate the concentration of this compound to find the lowest effective concentration that provides the desired level of modification. 2. Maintain the reaction pH within the optimal range (7-9). Analyze the modified protein by mass spectrometry to confirm the sites of modification. 3. Prepare the stock solution in a solvent that is miscible with the reaction buffer (e.g., DMSO, ethanol) and add it to the protein solution slowly with gentle mixing. Ensure the final concentration of the organic solvent is low enough to not affect protein stability. |
| Inconsistent results between experiments | 1. Variability in reagent preparation: Inconsistent concentrations of freshly prepared this compound solutions. 2. Fluctuations in reaction conditions: Minor differences in pH, temperature, or incubation time between experiments. 3. Batch-to-batch variation of the reagent. | 1. Standardize the procedure for preparing the reagent solution. If possible, quantify the concentration of the stock solution spectrophotometrically before each use. 2. Carefully control all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath. 3. If possible, use the same batch of this compound for a series of related experiments. If a new batch is used, it is advisable to re-optimize the reaction conditions. |
| Appearance of unexpected peaks in HPLC analysis | 1. Degradation of this compound: The extra peaks may correspond to degradation products. 2. Formation of side-products: Side reactions with buffer components or other molecules in the sample. 3. Incomplete reaction or formation of multiple adducts: Phenylglyoxals can form both 1:1 and 2:1 adducts with the guanidinium group of arginine.[1] | 1. Analyze a blank solution of this compound in the reaction buffer under the same conditions to identify peaks corresponding to the reagent and its degradation products. 2. Run a control reaction without the protein to identify any peaks arising from the interaction of the reagent with the buffer. 3. Use mass spectrometry to identify the unexpected peaks. This will help to determine if they are related to the protein modification or are extraneous artifacts. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, as well as in water. For biological experiments, a concentrated stock solution is typically prepared in DMSO or ethanol and then diluted into the aqueous reaction buffer. It is important to ensure that the final concentration of the organic solvent in the reaction mixture is low (usually <5% v/v) to avoid denaturing the protein.
Q2: How should I store solutions of this compound?
A2: It is strongly recommended to prepare solutions of this compound fresh for each experiment. If a solution must be stored for a short period, it should be kept on ice and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below may be possible, but the stability should be verified for your specific application. The solid compound should be stored in a freezer at -20°C under an inert atmosphere.[3]
Q3: Can I use Tris buffer for my arginine modification reaction?
A3: It is generally not recommended to use buffers containing primary amines, such as Tris, as the amine group can act as a nucleophile and react with the carbonyl groups of this compound. This can lead to consumption of the reagent and the formation of unwanted side products. Buffers such as phosphate, bicarbonate, or HEPES are more suitable choices.
Q4: How can I monitor the progress of the arginine modification reaction?
A4: The progress of the reaction can be monitored by taking aliquots at different time points and quenching the reaction. The extent of modification can then be determined using techniques such as:
-
Mass Spectrometry (MS): This is the most direct method to determine the number of modified arginine residues by observing the mass shift of the protein or its tryptic peptides.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can often separate the modified protein from the unmodified protein, allowing for quantification of the reaction progress.
-
Amino Acid Analysis: After complete hydrolysis of the protein, the amount of unmodified arginine can be quantified.
Q5: What are the expected mass additions for arginine modification by this compound?
A5: The reaction of one molecule of 4-Chlorophenylglyoxal (after dehydration) with the guanidinium group of arginine results in the formation of a stable dihydroxyimidazolidine adduct. This corresponds to a mass increase of 186.59 Da (the molecular weight of this compound) minus the mass of one water molecule (18.02 Da), resulting in a net mass addition of 168.57 Da. However, it is always best to confirm the exact mass addition experimentally using mass spectrometry.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Arginine Modification in a Protein
This protocol provides a general starting point for the modification of arginine residues in a protein using this compound. The optimal conditions may vary depending on the specific protein and experimental goals.
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
Ensure the protein solution is free of any interfering substances by dialysis or buffer exchange.
-
Adjust the protein concentration to a working range (e.g., 1 mg/mL).
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO or ethanol.
-
-
Modification Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. A starting point could be a 10- to 100-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) with gentle agitation. Protect the reaction from light.
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a scavenger for the excess reagent, such as a primary amine (e.g., Tris buffer to a final concentration of 50 mM), or by immediate sample processing (e.g., desalting or HPLC injection).
-
-
Analysis of Modification:
-
Remove excess reagent by buffer exchange using a desalting column or dialysis.
-
Analyze the extent of modification using an appropriate analytical technique such as RP-HPLC or ESI-MS.
-
Protocol 4.2: Development of a Stability-Indicating RP-HPLC Method
This protocol outlines a systematic approach to developing a reverse-phase HPLC method to assess the stability of this compound and separate it from its potential degradation products.
-
Forced Degradation Studies:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions to intentionally induce degradation. This will generate the degradation products needed for method development.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before analysis.
-
-
HPLC Method Development:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) or formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA or formic acid.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from the degradation products. A typical starting gradient could be 5-95% B over 20-30 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths (e.g., 220 nm and 254 nm) and to check for peak purity.
-
Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Section 5: Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 10. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quenching 4-Chlorophenylglyoxal Hydrate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chlorophenylglyoxal hydrate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively quench your reactions, ensuring the integrity of your products and the safety of your experiments.
Understanding the Quenching Process: The "Why" Before the "How"
This compound is a highly reactive α-ketoaldehyde, prized for its ability to participate in a variety of chemical transformations, including the synthesis of heterocyclic compounds and the modification of arginine residues in proteins.[1] Its reactivity stems from two electrophilic carbonyl groups, which are susceptible to nucleophilic attack.[1]
Quenching is a critical step in the workup of any reaction involving this reagent. It serves two primary purposes:
-
To neutralize any unreacted this compound: This prevents the formation of unwanted byproducts during product isolation and purification.
-
To facilitate a clean workup: A successful quench simplifies the purification process by converting the reactive starting material into a more easily separable, non-reactive species.
The choice of quenching agent and procedure is dictated by the specific reaction conditions, the nature of your desired product, and the solvent system employed.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the quenching of this compound reactions in a question-and-answer format.
Q1: After my reaction, I'm seeing a complex mixture of products and starting material by TLC/LC-MS, even after my standard aqueous workup. What's going on?
A1: This is a classic sign of an incomplete or ineffective quench. This compound is moderately soluble in some organic solvents and can persist through a simple water wash, leading to continued reactions during your workup.
Root Cause Analysis and Solution Pathway:
Figure 1: Troubleshooting complex reaction mixtures.
Recommended Action:
Instead of a simple water wash, employ a nucleophilic quenching agent. Amines and thiols are excellent choices due to their high reactivity with aldehydes.
-
For Amine-Sensitive Products: Use a primary or secondary amine like piperidine or morpholine. These will rapidly form imines with the aldehyde functionality of this compound.
-
For Thiol-Tolerant Products: A thiol such as 1-butanethiol or thiophenol can be used. Thiols readily form hemithioacetals and thioacetals.[2][3]
Q2: I've tried quenching with an amine, but I'm still getting a significant amount of unreacted starting material. How can I improve the efficiency of the quench?
A2: Several factors can influence the efficiency of an amine quench. Let's troubleshoot the common culprits.
| Potential Issue | Explanation | Recommended Solution |
| Insufficient Stoichiometry | You may not be using enough of the quenching agent to react with all the excess this compound. | Use at least a 1.5 to 2-fold excess of the amine relative to the initial amount of this compound. |
| Reaction Time | The quenching reaction may not have been allowed to proceed to completion. | After adding the quenching agent, stir the reaction mixture for at least 30 minutes at room temperature before proceeding with the aqueous workup. |
| Temperature | If the reaction was run at low temperatures, the quenching reaction may also be sluggish. | Allow the reaction mixture to warm to room temperature before adding the quenching agent. |
| pH of the reaction mixture | The nucleophilicity of amines is pH-dependent. In highly acidic conditions, the amine will be protonated and non-nucleophilic. | If your reaction is acidic, consider a preliminary wash with a mild base (e.g., saturated sodium bicarbonate solution) before adding the amine quenching agent. |
Q3: My product is acid-sensitive. What is the best way to quench the reaction and work it up without causing decomposition?
A3: For acid-sensitive products, it's crucial to avoid acidic conditions during the quench and workup.
Recommended Protocol for Acid-Sensitive Products:
-
Quenching: Add a 1.5-fold excess of a mild nucleophile like sodium bisulfite. This will form a water-soluble bisulfite adduct with the aldehyde.
-
Stirring: Stir the reaction mixture for 30-60 minutes at room temperature.
-
Extraction: Perform an extractive workup using a suitable organic solvent and a neutral aqueous wash (e.g., brine). Avoid acidic washes.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
Q4: I'm observing an unexpected, highly polar byproduct after quenching with a primary amine. What could this be?
A4: You are likely observing the formation of a stable adduct between your quenching agent and this compound. Phenylglyoxals are known to react with two equivalents of some primary amines to form stable di-adducts.[4][5] While this effectively removes the starting material, the byproduct itself might complicate purification.
Mitigation Strategies:
-
Use a Bulkier Amine: A sterically hindered secondary amine, like diisopropylamine, is less likely to form a stable 2:1 adduct.
-
Switch to a Thiol Quench: Thiols typically form less polar thioacetals that can be more easily separated by standard chromatography.
-
Consider a Reductive Quench: In some cases, a mild reducing agent like sodium borohydride can be used to reduce the aldehyde to an alcohol, which is often easier to separate. Caution: Ensure your product is stable to reducing conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose quenching agent for this compound reactions?
A1: There is no single "best" agent, as the optimal choice depends on your specific reaction. However, a good starting point for many applications is a saturated aqueous solution of sodium bisulfite . It is effective at quenching aldehydes, and the resulting adduct is water-soluble, simplifying the workup.
Q2: How can I confirm that the quenching process is complete?
A2: The most reliable method is to monitor the disappearance of the this compound spot by Thin Layer Chromatography (TLC) . Take an aliquot of the reaction mixture before and after quenching, and run a TLC. The starting material spot should be completely gone after a successful quench. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: Is it necessary to quench reactions where this compound is the limiting reagent?
A3: While there may not be a large excess of the reagent, it is still good practice to perform a quench. Even small amounts of unreacted starting material can lead to byproduct formation over time, especially during purification steps like chromatography where the product is exposed to different conditions.
Q4: What are the safety precautions I should take when working with this compound and quenching agents?
A4: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] It is harmful if swallowed, inhaled, or comes into contact with skin.[8] Many quenching agents, such as thiols and amines, are also hazardous and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocols
Protocol 1: General Quenching Procedure with Sodium Bisulfite
Figure 2: Workflow for sodium bisulfite quenching.
-
Cool the reaction mixture to room temperature.
-
Slowly add a 1.5 molar equivalent of a saturated aqueous solution of sodium bisulfite relative to the initial amount of this compound.
-
Stir the mixture vigorously for 30-60 minutes.
-
Check for the complete consumption of this compound by TLC.
-
Proceed with your standard aqueous workup, which typically involves dilution with water and extraction with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Quenching with a Secondary Amine (e.g., Piperidine)
-
Cool the reaction mixture to room temperature.
-
Add 1.5-2.0 molar equivalents of piperidine.
-
Stir the mixture for 30 minutes at room temperature.
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Dilute the reaction mixture with an appropriate organic solvent and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
By following these guidelines and understanding the underlying chemical principles, you can effectively quench your this compound reactions, leading to cleaner products and more reliable experimental outcomes.
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of some novel heterocylic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and investigation of their lipase and α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing non-specific binding of 4-Chlorophenylglyoxal hydrate
A Senior Application Scientist's Guide to Minimizing Non-Specific Binding
Welcome to the technical support resource for 4-Chlorophenylglyoxal hydrate (4-CPG). This guide is designed for researchers, scientists, and drug development professionals who utilize 4-CPG for the specific chemical modification of arginine residues. As a potent and selective reagent, achieving high specificity is paramount for reliable and reproducible results. This center provides in-depth troubleshooting guides, FAQs, and validated protocols to help you mitigate the common challenge of non-specific binding (NSB).
Part 1: The Science of Specificity - Understanding the Binding Mechanism
This compound is an α-oxoaldehyde reagent primarily used for the chemical modification of the guanidinium group of arginine residues in proteins.[1] The reaction's specificity stems from the unique reactivity of the two adjacent carbonyl groups in 4-CPG with the nucleophilic guanidinium side chain of arginine.[1][2]
However, non-specific binding can arise from several sources:
-
Hydrophobic Interactions: The 4-chlorophenyl ring is hydrophobic and can interact with non-polar regions on proteins or experimental surfaces (e.g., microplates, membranes).[3]
-
Electrostatic Interactions: Although less common, charge-based interactions can contribute to NSB, particularly on charged surfaces or with highly charged biomolecules.[3][4]
-
Off-Target Reactivity: Under non-optimal conditions (e.g., extreme pH, excessively high reagent concentrations), 4-CPG may exhibit reactivity towards other nucleophilic amino acid side chains, such as the ε-amino group of lysine, though its reactivity with arginine is significantly more pronounced.[5]
Understanding these potential off-target interactions is the first step in designing experiments that produce clean, specific signals.
Part 2: Frequently Asked Questions (FAQs)
Here are answers to the most common questions our application scientists receive.
Q1: How should I store this compound to ensure its stability and reactivity? A: 4-CPG should be stored in a freezer at or below -20°C in an inert atmosphere.[6][7] The hydrate form is more stable than the anhydrous form, as it prevents the reactive aldehyde group from polymerizing.[1] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation, as moisture can affect concentration and performance.
Q2: My experiment shows a very high background signal. What is the most common cause? A: High background is the classic symptom of non-specific binding. The most frequent causes are insufficient blocking of surfaces, suboptimal buffer composition that fails to disrupt hydrophobic or electrostatic interactions, or failure to quench and remove unreacted 4-CPG after the labeling step.
Q3: What is the purpose of a "quenching" step, and what reagent should I use? A: Quenching stops the modification reaction by consuming excess, unreacted 4-CPG. This is critical to prevent the reagent from binding non-specifically during subsequent steps. A simple and effective quenching agent is a compound with a primary amine, such as Tris buffer or aminoguanidine, which rapidly reacts with the aldehyde groups of 4-CPG.[8][9]
Q4: Can 4-CPG modify amino acids other than arginine? A: While 4-CPG is highly selective for arginine, related glyoxal compounds have shown some reactivity with other amino acids like lysine and cysteine at significant rates, especially under varied pH conditions.[5] To ensure specificity for arginine, it is crucial to operate within the recommended pH range (typically pH 7.0-8.5) and use the lowest effective concentration of 4-CPG as determined by titration experiments.
Part 3: In-Depth Troubleshooting Guide
Use this section to diagnose and resolve specific issues you may encounter during your experiments.
Problem: High Background on Western Blots, ELISAs, or Arrays
This issue obscures the specific signal, making data interpretation difficult or impossible.
| Possible Cause | Scientific Rationale & Solution |
| Insufficient Blocking | Surfaces like nitrocellulose membranes or polystyrene plates have a high capacity for binding molecules non-specifically.[10] Solution: Increase the concentration of your blocking agent (e.g., from 3% to 5% BSA or non-fat dry milk) or extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). The blocking agent physically coats the surface, preventing 4-CPG from adhering.[10] |
| Inappropriate Buffer | The buffer composition directly influences non-specific interactions.[4][11] Solution 1 (Hydrophobic NSB): Add a low concentration (0.05% - 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your binding and wash buffers. These detergents disrupt the hydrophobic interactions between the phenyl ring of 4-CPG and surfaces.[4][12] Solution 2 (Electrostatic NSB): Increase the salt concentration of your buffers (e.g., increase NaCl from 150 mM to 300-500 mM). The excess ions shield electrostatic charges, reducing charge-based NSB.[4][12] |
| Excess Unreacted Reagent | Free 4-CPG in the solution will bind non-specifically during subsequent steps (e.g., antibody incubation). Solution: After the protein modification step, introduce a quenching agent like 1 M Tris-HCl (pH 8.0) for 15-30 minutes. For further purification, use dialysis, spin filtration, or gel filtration chromatography to remove the quenched reagent and byproducts. |
Problem: Low or No Specific Signal
This suggests the intended modification of arginine residues is inefficient.
| Possible Cause | Scientific Rationale & Solution |
| Degraded 4-CPG Reagent | Improper storage or repeated freeze-thaw cycles can lead to degradation or polymerization of the reagent, reducing its efficacy. Solution: Always store 4-CPG at -20°C or below.[7] Prepare fresh working solutions for each experiment from a stock solution dissolved in an appropriate organic solvent like DMSO or ethanol. Avoid using old or discolored solutions. |
| Suboptimal Reaction pH | The reaction between 4-CPG and the guanidinium group is pH-dependent.[2][5] Solution: The optimal pH is typically between 7.0 and 8.5. A pH that is too low may result in insufficient deprotonation of the guanidinium group, slowing the reaction. A pH that is too high can promote side reactions. Perform a pH optimization experiment within this range to find the ideal condition for your specific protein and buffer system. |
| Incorrect Reagent Concentration | Too little 4-CPG will result in incomplete modification, while too much can increase NSB and potentially cause protein precipitation. Solution: Perform a titration experiment. Test a range of 4-CPG concentrations (e.g., from 0.1 mM to 5 mM) to find the lowest concentration that provides a robust specific signal without increasing the background. |
Part 4: Validated Experimental Protocols
These protocols provide a starting point for robust and reproducible experiments. Always optimize critical parameters for your specific system.
Protocol 1: General Protein Modification with 4-CPG
This workflow is designed for modifying a purified protein in solution.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of 4-CPG in anhydrous DMSO. Store in small aliquots at -20°C.
-
Prepare your reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Protein Preparation:
-
Dialyze or buffer-exchange your target protein into the reaction buffer to remove any interfering substances.
-
Adjust the protein concentration to a working range (e.g., 1-5 mg/mL).
-
-
Modification Reaction:
-
Add the 4-CPG stock solution to the protein solution to achieve the desired final concentration (start with a 10- to 100-fold molar excess over the protein).
-
Incubate at room temperature (or a specified temperature, e.g., 37°C) for 1-2 hours. Protect from light if working with photosensitive molecules.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by subjecting the reaction mixture to dialysis against a suitable storage buffer, or by using a desalting column (gel filtration).
-
Workflow Visualization
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 4996-21-8 [amp.chemicalbook.com]
- 7. This compound CAS#: 4996-21-8 [m.chemicalbook.com]
- 8. The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 11. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 12. aboligo.com [aboligo.com]
Effective Removal of Excess 4-Chlorophenylglyoxal Hydrate After Arginine Labeling
Technical Support Center: Post-Labeling Purification
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the effective removal of unreacted 4-Chlorophenylglyoxal hydrate following protein labeling experiments. As Senior Application Scientists, we understand that clean-up is not just a procedural step but a critical determinant of downstream experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the post-labeling purification process in a direct question-and-answer format.
Question: My final labeled protein sample shows high background or non-specific signal in my downstream application. What is the likely cause?
Answer: A high background signal is a classic indicator of incomplete removal of the excess labeling reagent. This compound is a small molecule (186.59 g/mol ) that can interfere with many analytical techniques if not thoroughly removed.[1] Because it contains a reactive carbonyl group, it can non-specifically interact with other components in your assay, leading to false positives or elevated background.
-
Immediate Action: Re-purify your sample using a high-efficiency method like Size-Exclusion Chromatography (SEC) or a spin desalting column with an appropriate molecular weight cut-off (MWCO).
-
Pro-Tip: Always perform a buffer exchange step that is robust enough to remove contaminants several orders of magnitude smaller than your protein of interest. For a typical antibody (~150 kDa), a 30 kDa MWCO device or resin is insufficient; a 7-10 kDa MWCO is more appropriate for removing a ~187 Da molecule.
Question: I've noticed a significant decrease in the biological activity of my protein after labeling and purification. What could be wrong?
Answer: This issue can stem from two primary sources:
-
Modification of Critical Residues: this compound selectively modifies the guanidinium group of arginine residues.[1][2] If an arginine residue is critical for your protein's active site or a key protein-protein interaction interface, its modification can diminish or abrogate function. While the labeling reaction itself is the cause, this becomes most apparent after purification.
-
Harsh Purification Conditions: While removing the excess reagent is crucial, the purification method itself can be detrimental. Aggressive vortexing, extreme pH changes, or excessive dilution during chromatography can lead to protein denaturation and loss of activity.
-
Troubleshooting Steps:
-
Review the literature or structural data for your protein to identify if key arginines are known to be essential for function.
-
If possible, perform a titration experiment with a lower molar excess of the labeling reagent in your next run.
-
Ensure your purification buffers are compatible with your protein's stability requirements (pH, ionic strength).
-
Consider a gentler purification method. For instance, dialysis is often gentler than high-pressure chromatography, though it is significantly slower.
-
Question: I am losing a substantial amount of my protein during the clean-up step. How can I improve my recovery?
Answer: Protein loss during purification is a common and frustrating problem. The choice of method is critical for maximizing yield.
-
For Size-Exclusion Chromatography (SEC): Ensure the column is properly equilibrated and that you are not overloading or underloading it. Sample loss can occur due to non-specific binding to the column matrix. Including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in your buffer can sometimes mitigate this, provided it doesn't interfere with your downstream application.
-
For Dialysis: Check that the MWCO of your dialysis membrane is appropriate. If the MWCO is too close to your protein's molecular weight, you risk losing your sample. More commonly, protein can precipitate on the membrane surface if the buffer conditions inside the cassette become unfavorable. Ensure gentle stirring of the dialysis buffer to avoid localized concentration effects.
-
For Spin Desalting Columns: These are generally high-recovery devices (>90%). If you are experiencing loss, ensure you are using the column as specified by the manufacturer (correct centrifugation speeds, hydration times, and sample volumes). Over-spinning can compact the resin and trap the protein, while under-spinning may lead to inefficient separation.
Question: How do I choose the right purification method for my specific protein and application?
Answer: The optimal method depends on your protein's size, stability, the volume of your sample, and your experimental needs (e.g., speed vs. purity). Common methods for removing small molecule reagents include size exclusion chromatography, dialysis, and centrifugation/desalting columns.[3]
| Method | Best For | Speed | Pros | Cons |
| Size-Exclusion Chromatography (SEC) | High-purity applications; separating labeled protein from aggregates and excess reagent simultaneously. | Moderate | High resolution; provides buffer exchange; scalable. | Requires specialized equipment (FPLC/HPLC); potential for sample dilution. |
| Spin Desalting Columns | Rapid removal from small sample volumes (< 4 mL); routine lab use. | Very Fast | High recovery; easy to use; disposable formats available. | Lower resolution than SEC; limited to small volumes. |
| Dialysis | Large sample volumes; gentle buffer exchange for sensitive proteins. | Very Slow | Gentle; handles large volumes well; cost-effective. | Time-consuming (hours to days); risk of sample loss due to precipitation or membrane leakage. |
In-Depth Method Guides & Protocols
Method 1: Rapid Removal using Spin Desalting Columns
This is the most common and efficient method for small-scale preparations. It is a form of size-exclusion chromatography where the protein is quickly separated from small molecules by centrifugation.
Workflow Diagram: Spin Desalting Column
Caption: Workflow for spin desalting column purification.
Step-by-Step Protocol:
-
Select the Right Column: Choose a spin column with a resin that has a Molecular Weight Cut-Off (MWCO) appropriate for your protein (e.g., a 7K MWCO resin is suitable for proteins >20 kDa).
-
Prepare the Column:
-
Remove the column's bottom closure and place it in a wash tube.
-
Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.
-
-
Equilibrate the Resin:
-
Add 1-2 mL of your desired final buffer to the top of the resin bed.
-
Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through.
-
Repeat this equilibration step two more times to ensure complete buffer exchange.
-
-
Process the Sample:
-
Move the equilibrated column to a clean sample collection tube.
-
Slowly apply your labeling reaction mixture to the center of the compact resin bed.
-
Centrifuge at 1,000 x g for 4 minutes. The eluate in the collection tube is your purified, labeled protein. The excess this compound remains trapped in the resin.
-
Method 2: High-Purity Removal using Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius. It is ideal for achieving high purity and can also separate monomers from aggregates.
Workflow Diagram: Size-Exclusion Chromatography
Caption: Workflow for size-exclusion chromatography.
Step-by-Step Protocol:
-
System & Column Preparation:
-
Select an SEC column with a fractionation range suitable for your protein.
-
Degas and filter (0.22 µm) your mobile phase buffer.
-
Equilibrate the column with at least two column volumes of buffer until the UV (280 nm) baseline is stable.
-
-
Sample Injection:
-
Filter your labeling reaction mixture through a 0.22 µm spin filter to remove any precipitated protein.
-
Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Begin the isocratic elution at the recommended flow rate for your column.
-
Your labeled protein, being larger, will travel through the column faster and elute first.
-
The smaller, excess this compound will enter the pores of the resin beads, travel a longer path, and elute significantly later.
-
Collect fractions corresponding to the protein peak, guided by the real-time UV chromatogram.
-
-
Analysis: Pool the relevant fractions and confirm purity and concentration.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with proteins? 4-Chlorophenylglyoxal is a dicarbonyl compound that reacts with the guanidinium group of arginine residues in proteins.[1][2] This reaction is highly selective for arginine under mild conditions and results in the formation of a stable covalent bond, effectively attaching the chlorophenylglyoxal moiety to the protein. The reaction is often favored due to the high abundance of arginine on protein surfaces.[2]
Q2: What are the consequences of incomplete removal of the excess reagent? Incomplete removal can lead to several downstream problems:
-
Assay Interference: The unreacted reagent can react with other components in your assay, causing artifacts.
-
Toxicity in Cell-Based Assays: Small molecule reagents can be cytotoxic, confounding results from cellular experiments.
-
Inaccurate Quantification: The aromatic ring in this compound absorbs UV light, which can interfere with protein concentration measurements based on A280 readings.
-
Compromised Structural Studies: The presence of unbound small molecules can interfere with techniques like X-ray crystallography or NMR.
Q3: Can I use affinity chromatography to remove the excess reagent? Yes, affinity chromatography is an excellent method if your protein has an affinity tag (e.g., His-tag, GST-tag).[3][4][5][6] The process involves binding your tagged protein to a specific resin, washing away all unbound components (including the excess this compound), and then eluting the purified, labeled protein.[5] This method offers very high specificity.
Workflow Diagram: Affinity Chromatography Purification
Caption: Workflow for affinity chromatography purification.
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. Triazolylphenylglyoxal Reagents: Bioconjugation [sigmaaldrich.com]
- 3. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
Technical Support Center: Improving Reproducibility in 4-Chlorophenylglyoxal Hydrate Experiments
Welcome to the technical support guide for 4-Chlorophenylglyoxal hydrate. As Senior Application Scientists, we understand that achieving reproducible results is paramount to advancing research. This center is designed to provide in-depth, field-proven insights into the common challenges encountered when working with this versatile but sensitive reagent. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Understanding the Reagent - Core Properties and Handling
Reproducibility begins with a fundamental understanding of the starting material. 4-Chlorophenylglyoxal exists in equilibrium between its anhydrous and hydrated forms, a behavior that underpins many experimental inconsistencies.[1]
FAQ 1: What are the critical physicochemical properties of this compound?
This compound, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde hydrate, is a bifunctional carbonyl compound.[1] Its reactivity is dominated by two electrophilic carbonyl groups, enhanced by the electron-withdrawing effect of the para-chlorine atom.[1] The hydrate form is crucial for stabilizing the reactive aldehyde group, which would otherwise be prone to polymerization.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Significance & Implication for Reproducibility |
| Molecular Formula | C₈H₇ClO₃ | Used for accurate molar concentration calculations.[1][2] |
| Molecular Weight | 186.59 g/mol | Essential for precise reagent measurement.[1][2] |
| CAS Number | 4996-21-8, 859932-64-2 | Crucial for unambiguous identification and procurement.[1][3] |
| Appearance | White to off-white solid | Deviation from this (e.g., yellowing) may indicate dehydration or degradation. |
| Melting Point | 76 - 79 °C | A broad or depressed melting point often indicates impurities or dehydration. |
| Boiling Point | 142 °C at 167 hPa | The compound can dehydrate upon heating above 80°C to form the anhydrous liquid.[1] |
| Storage Temperature | Inert atmosphere, -20°C | Critical for preventing degradation and maintaining the hydrate form.[4][5] |
| Solubility | Moderate in polar solvents (water, ethanol) | Affects choice of reaction and purification solvents.[1] |
FAQ 2: How should this compound be stored and handled to prevent degradation?
Improper storage is a primary source of experimental failure. As a reactive carbonyl compound, its stability is paramount.
-
Storage: Always store this compound under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C.[4][5] This minimizes both oxidation and spontaneous dehydration. The container must be tightly sealed.
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can affect the hydrate equilibrium.
-
Handle the compound in a well-ventilated area, preferably a fume hood.[6][7]
-
Weigh out the required amount quickly and reseal the container promptly under an inert atmosphere. Minimize exposure to ambient air and humidity.
-
FAQ 3: What are the primary safety hazards associated with this compound?
This compound is a hazardous substance. Adherence to safety protocols is non-negotiable.
Table 2: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Statement | GHS Classification | Required PPE & Handling Precautions |
| Harmful if swallowed, in contact with skin, or if inhaled.[2] | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | Wear a lab coat and nitrile gloves. Avoid creating dust. Handle only in a fume hood or well-ventilated area.[8] |
| Causes skin and serious eye irritation.[2] | Skin Irritation, Category 2; Eye Irritation, Category 2A | Use tightly sealed ANSI Z87.1-compliant safety goggles or a face shield.[6][7] Wash skin thoroughly after handling. |
| May cause respiratory irritation.[2] | Specific Target Organ Toxicity, Category 3 | Avoid inhaling dust. Use a respirator if dust generation is unavoidable.[9] |
In case of exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[10]
Section 2: Troubleshooting Synthesis and Purification
The most common synthesis route involves the oxidation of 4-chloroacetophenone. Reproducibility issues often stem from subtle variations in this process.
Caption: General workflow for synthesizing this compound.
Q1: My synthesis yield is consistently low. What are the likely causes?
Low yield is a frequent complaint. The cause can often be traced back to one of several critical variables. Let's troubleshoot the logic.
Caption: Troubleshooting logic for low synthesis yield.
In-depth Explanation:
-
Reagent Quality: Selenium dioxide is hygroscopic. Its purity is critical. The original Organic Syntheses procedure calls for high-purity, often freshly sublimed, SeO₂.[11] The presence of water in the reaction is necessary, but excess water in the oxidant can alter its reactivity.[11]
-
Reaction Control: The oxidation of the methyl group of an acetophenone to a glyoxal is the desired pathway. However, over-oxidation to the corresponding carboxylic acid can occur. Precise temperature control and monitoring the reaction by Thin-Layer Chromatography (TLC) are essential to stop the reaction upon consumption of the starting material.[12]
-
Solvent Purity: The purity of the solvent (e.g., dioxane) is important. Traces of impurities can interfere with the reaction.[12]
Q2: I see multiple spots on TLC after synthesis. How do I purify my product effectively?
Standard column chromatography can be challenging for aldehydes, which may degrade on silica gel.[13][14] While recrystallization from hot water is an option, a more robust method for removing non-aldehyde impurities is purification via a bisulfite adduct.[13][15]
The Principle: Aldehydes and reactive ketones react reversibly with sodium bisulfite to form a charged, water-soluble adduct.[15] This allows for the separation of the aldehyde from unreactive organic impurities (like remaining starting material or over-oxidation products) by liquid-liquid extraction.[15] The aldehyde can then be regenerated by adding a base.[13][15]
Caption: Workflow for purification via bisulfite adduct formation.
Section 3: Troubleshooting Experimental Applications
Q1: My protein modification reaction with this compound gives inconsistent labeling of arginine residues. What's wrong?
This compound is a classic reagent for selectively modifying arginine residues in proteins.[1] Inconsistency often arises from the reagent's stability in aqueous buffers.
-
Reagent Preparation: Always prepare the solution of this compound fresh. In aqueous solutions, the hydrate can exist in equilibrium with other forms, and its effective concentration can change over time.
-
Buffer pH: The reaction with the guanidinium group of arginine is pH-dependent. Ensure your buffer is stable and at the optimal pH for your specific protein system (typically slightly alkaline).
-
Dehydration Equilibrium: Remember that the hydrate form is in equilibrium with the more reactive anhydrous α-ketoaldehyde.[1] The rate of this dehydration can be influenced by temperature and the specific buffer components, affecting the reaction kinetics. Maintain a consistent temperature for all experiments.[12]
Q2: My condensation reaction isn't working. I suspect the this compound. What should I check first?
When used in organic synthesis, for example, to create triazine derivatives, the reactivity of the carbonyl groups is key.[1]
-
Confirm Purity: First, confirm the purity of your starting material using an analytical technique like ¹H NMR or HPLC. Impurities from the synthesis will lead to side products and lower yields.
-
Water Content: While it is a hydrate, excess water in the reaction solvent can be detrimental, especially in reactions that produce water as a byproduct. Consider using a dried solvent if your reaction is sensitive to moisture.
-
Anhydrous vs. Hydrate: For some reactions, the anhydrous form is more reactive. The hydrate can be converted to the anhydrous form by heating above 80°C, but this yellow liquid is less stable and may polymerize on cooling.[1] This should only be done immediately before use and with caution.
Section 4: Detailed Experimental Protocols
These protocols are designed as self-validating systems with built-in checkpoints.
Protocol 1: Synthesis via Selenium Dioxide Oxidation
-
Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add selenium dioxide (1.0 eq) to dioxane and a small amount of water (e.g., 600 cc dioxane, 20 cc water per mole of starting material).[11]
-
Dissolution: Heat the mixture to 50-55°C with stirring until the SeO₂ dissolves completely.[11]
-
Reaction: Add 4-chloroacetophenone (1.0 eq) in one portion. Increase the temperature to reflux the mixture and continue stirring for 4-6 hours.[11]
-
Monitoring (QC Checkpoint): Every hour, take a small aliquot, quench it, and spot it on a TLC plate against the starting material to monitor consumption.
-
Workup: Once the starting material is consumed, decant the hot solution from the precipitated black selenium.
-
Isolation: Remove the dioxane and water via rotary evaporation. The remaining crude product can be distilled under reduced pressure or purified as described in Protocol 2.[11]
Protocol 2: Quality Control and Purity Analysis by RP-HPLC
This method can be used to assess the purity of your synthesized compound.[16]
Table 3: HPLC Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | Start with 60:40 Acetonitrile:Water, and optimize as needed. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
-
Sample Prep: Prepare a sample solution of ~1 mg/mL in the mobile phase.
-
Analysis: Equilibrate the column. Inject a solvent blank, then inject the sample.
-
Validation: A pure sample should yield a single major peak. The presence of multiple peaks indicates impurities, which can be quantified by their peak area percentage.
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. This compound CAS#: 4996-21-8 [m.chemicalbook.com]
- 5. This compound | 4996-21-8 [amp.chemicalbook.com]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. cal-star.com [cal-star.com]
- 8. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. aksci.com [aksci.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-Chlorophenylglyoxal Hydrate Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, the precise characterization of peptide modifications is paramount. Chemical labeling of amino acid residues is a powerful tool for probing protein structure, function, and interactions. Arginine, with its positively charged guanidinium group, is a frequent target for such modifications. 4-Chlorophenylglyoxal hydrate (4-CPG) is a dicarbonyl reagent that selectively modifies arginine residues, offering a means to investigate their roles in biological systems. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of 4-CPG modified peptides, drawing upon established principles and data from related compounds to navigate the current landscape of available research.
The Chemistry of Arginine Modification by 4-Chlorophenylglyoxal
4-Chlorophenylglyoxal reacts with the guanidinium group of arginine under mild conditions to form a stable adduct.[1] While the precise reaction stoichiometry can vary, a common modification involves the addition of the 4-chlorophenylglyoxal moiety with the loss of water molecules.[2][3] Based on mass spectrometry data of a peptide modified with 4-chlorophenylglyoxal, a mass shift of approximately +150 Da is observed.[4] This corresponds to the addition of a C8H4ClO moiety.
It is important to note that while 4-CPG is highly selective for arginine, potential side reactions with other nucleophilic residues like cysteine and, to a lesser extent, lysine have been reported for similar phenylglyoxal reagents.[2][5] Careful optimization of reaction conditions and thorough data analysis are therefore essential.
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][6] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area.[3][7]
Experimental Protocol: Modification of a Model Peptide
This protocol outlines the modification of the model peptide Bradykinin (RPPGFSPFR) with 4-CPG.
Materials:
-
Bradykinin
-
This compound (4-CPG)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
Milli-Q water
-
C18 solid-phase extraction (SPE) cartridge
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve Bradykinin in 0.1 M sodium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a 100 mM stock solution of 4-CPG in Milli-Q water.
-
Modification Reaction: Add a 100-fold molar excess of the 4-CPG solution to the peptide solution.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule like excess arginine.
-
Desalting: Desalt the reaction mixture using a C18 SPE cartridge.
-
Condition the cartridge with 1 mL of ACN.
-
Equilibrate the cartridge with 2 mL of 0.1% TFA in water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 2 mL of 0.1% TFA in water.
-
Elute the modified peptide with 1 mL of 70% ACN, 0.1% TFA in water.
-
-
Lyophilization: Lyophilize the eluted peptide to dryness.
-
Storage: Store the lyophilized modified peptide at -20°C until mass spectrometry analysis.
Mass Spectrometry Workflow for Modified Peptide Analysis
The successful analysis of 4-CPG modified peptides hinges on a well-defined mass spectrometry workflow.
Caption: General workflow for the analysis of 4-CPG modified peptides.
A Comparative Guide to Fragmentation Techniques
The choice of fragmentation technique is critical for obtaining comprehensive structural information about the modified peptide. Here, we compare four common methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD).
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and HCD are "energetic" fragmentation methods that involve colliding the precursor ions with an inert gas.[8] This leads to fragmentation primarily along the peptide backbone, generating b- and y-type ions.
Expected Fragmentation of 4-CPG Modified Peptides:
-
Backbone Fragmentation: Expect to see b- and y-ion series, which can be used to determine the peptide sequence.
-
Modification Stability: The stability of the 4-CPG adduct under CID/HCD is a key consideration. While phenylglyoxal adducts are generally stable, the high-energy nature of these techniques could potentially lead to the neutral loss of the modification or parts of it. This would result in a fragment ion corresponding to the unmodified peptide, which can complicate spectral interpretation.
-
Arginine-Containing Fragments: Fragment ions containing the modified arginine residue will show a mass shift of +150 Da.
Caption: Predicted CID/HCD fragmentation of a 4-CPG modified peptide.
Electron Transfer Dissociation (ETD)
ETD is a "soft" fragmentation technique that involves the transfer of an electron to the multiply charged precursor ion.[9] This induces fragmentation along the N-Cα bond of the peptide backbone, generating c- and z-type ions.
Expected Fragmentation of 4-CPG Modified Peptides:
-
Preservation of Modification: A key advantage of ETD is its ability to preserve labile post-translational modifications. It is therefore expected that the 4-CPG adduct will remain intact on the fragment ions.
-
Extensive Backbone Cleavage: ETD often provides more extensive backbone fragmentation than CID/HCD, especially for peptides containing internal basic residues like arginine.[9][10] This can lead to more complete sequence coverage.
-
Complementary Information: The generation of c- and z-ions provides complementary information to the b- and y-ions from CID/HCD, increasing the confidence of peptide identification and modification localization.
Caption: Predicted ETD fragmentation of a 4-CPG modified peptide.
Ultraviolet Photodissociation (UVPD)
UVPD is another powerful fragmentation technique that uses high-energy photons to induce fragmentation. It can generate a wide variety of fragment ions, including a-, b-, c-, x-, y-, and z-ions, often leading to very high sequence coverage.
Expected Fragmentation of 4-CPG Modified Peptides:
-
Rich Fragment Ion Spectrum: UVPD is known to produce a diverse range of fragment ions, which can be highly beneficial for de novo sequencing and confident localization of the modification.
-
Modification Stability: The high energy of UVPD could potentially lead to fragmentation of the 4-CPG adduct itself, generating unique reporter ions that could aid in identification. However, it may also lead to complex spectra that are more challenging to interpret.
-
Comprehensive Characterization: The combination of different fragment ion types can provide a very detailed picture of the modified peptide's structure.
Comparative Summary of Fragmentation Techniques
| Feature | CID/HCD | ETD | UVPD |
| Principle | Collisional Activation | Electron Transfer | Photon Absorption |
| Primary Fragment Ions | b, y | c, z | a, b, c, x, y, z |
| Modification Preservation | Moderate to Low | High | Moderate to High |
| Sequence Coverage | Good | Excellent (especially for peptides with internal basic residues) | Excellent |
| Instrumentation | Widely available | Available on many modern instruments | Less common, but becoming more available |
| Spectral Complexity | Relatively simple | Moderate | High |
| Best For | Routine sequencing of unmodified or stablely modified peptides | Analysis of labile modifications, peptides with internal basic residues | Comprehensive characterization, de novo sequencing |
Comparison with Alternative Arginine Modification Reagents
While 4-CPG is a valuable tool, other reagents are also used to modify arginine residues. A comparison with these alternatives can help in selecting the most appropriate tool for a given research question.
| Reagent | Mass Shift (Da) | Adduct Stability | Notes on MS/MS |
| 4-Chlorophenylglyoxal | ~+150 | Expected to be stable | Limited data available; potential for neutral loss in CID/HCD. |
| Phenylglyoxal | ~+132 | Stable | Similar fragmentation behavior to 4-CPG is expected. |
| Methylglyoxal | +54 (hydroimidazolone) or +72 (dihydroxyimidazolidine)[11] | Stable | Well-characterized fragmentation; adducts are stable under CID/HCD.[11][12] |
| Cyclohexanedione | +92 | Stable | Used for arginine modification, often with an enrichment handle.[11] |
Conclusion and Recommendations
The analysis of this compound modified peptides by mass spectrometry is a powerful approach for elucidating the role of arginine residues in biological processes. While direct, comprehensive studies on the fragmentation of 4-CPG adducts are still emerging, a robust analytical strategy can be devised based on the principles of mass spectrometry and data from related compounds.
For optimal characterization of 4-CPG modified peptides, we recommend a multi-faceted approach:
-
Initial Screening with CID/HCD: Due to their wide availability and ease of use, CID and HCD are excellent starting points for confirming the modification and obtaining initial sequence information.
-
In-depth Analysis with ETD: For confident localization of the modification site and to overcome potential limitations of CID/HCD with arginine-containing peptides, ETD is highly recommended. Its ability to preserve the modification and provide extensive backbone fragmentation is a significant advantage.
-
Comprehensive Characterization with UVPD: When available, UVPD can provide the most detailed structural information, albeit with increased spectral complexity. It is particularly useful for de novo sequencing and in-depth characterization of the modification's stability.
By carefully selecting the appropriate fragmentation technique and being mindful of the potential challenges, researchers can successfully unravel the intricacies of 4-CPG modified peptides, paving the way for new discoveries in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of phenylglyoxal and (p-hydroxyphenyl) glyoxal with arginines and cysteines in the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of alpha-radical cations of arginine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. superfund.berkeley.edu [superfund.berkeley.edu]
- 8. CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications | Semantic Scholar [semanticscholar.org]
- 9. Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Arginine Labeling: A Comparative Analysis of 4-Chlorophenylglyoxal Hydrate and Phenylglyoxal
For researchers, scientists, and drug development professionals engaged in the intricate world of protein analysis and modification, the selective labeling of amino acid residues is a cornerstone technique. Among the proteinogenic amino acids, arginine, with its unique guanidinium group, plays pivotal roles in protein structure, function, and interaction. Consequently, the development and application of arginine-specific labeling reagents are of paramount importance. This guide provides an in-depth, objective comparison of two such reagents: the classic phenylglyoxal and its halogenated derivative, 4-Chlorophenylglyoxal hydrate.
This analysis moves beyond a simple cataloging of features to provide a foundational understanding of their reaction mechanisms, performance characteristics, and practical applications, grounded in established scientific principles and available data. We will delve into the causality behind experimental choices and furnish detailed protocols to ensure reproducible and reliable outcomes in your own research endeavors.
The Chemistry of Arginine Labeling with Phenylglyoxals
The specific modification of arginine residues by phenylglyoxal and its derivatives hinges on the reactivity of the dicarbonyl moiety of the reagent with the guanidinium group of the arginine side chain. This reaction is typically carried out under mild conditions, generally at a pH between 7 and 9 and at temperatures ranging from 25 to 37°C[1]. The reaction proceeds through the formation of a stable cyclic adduct. It is noteworthy that the reaction can yield either a 1:1 adduct (one phenylglyoxal molecule per arginine) or a 2:1 adduct, often referred to as the Takahashi adduct[1].
The selectivity for arginine over other nucleophilic residues like lysine is attributed to a "thermodynamic factor," where a reversible condensation is followed by dehydration to form a highly stable 5-membered ring adduct. This process is favored over the less stable adducts that may form with lysine or cysteine residues[2].
Phenylglyoxal: The Archetypal Arginine Labeling Reagent
Phenylglyoxal has long been the go-to reagent for arginine modification and has been extensively characterized. It is a targeted chemical modifier that reacts specifically with the guanidino group of arginine residues to form stable cyclic adducts, making it a valuable tool for probing arginine function in biochemical studies[1].
Under typical experimental conditions (pH 7-9, 25-37°C), phenylglyoxal effectively labels accessible arginine residues. However, it is important to note that the reaction rate and efficiency can be influenced by the local microenvironment of the arginine residue within the protein structure.
This compound: Exploring the Impact of Substitution
This compound is a derivative of phenylglyoxal that features a chlorine atom at the para-position of the phenyl ring. While direct, extensive comparative studies detailing the performance of this compound against the parent phenylglyoxal are not abundant in the current literature, we can infer its potential characteristics based on fundamental chemical principles.
The chlorine atom is an electron-withdrawing group. This property can influence the reactivity of the adjacent glyoxal moiety. It is plausible that the electron-withdrawing nature of the chlorine atom may enhance the electrophilicity of the carbonyl carbons in the glyoxal group, potentially leading to a faster reaction rate with the nucleophilic guanidinium group of arginine. However, without direct experimental data, this remains a theoretical consideration. An attempt to use 4-chlorophenylglyoxal for direct 18F-fluorination was unsuccessful due to the lability of the hydroxyl protons in the hydrate form, which inhibited the reactivity of fluoride-18[3]. This observation, while specific to that reaction, underscores that substitutions on the phenyl ring can have significant and sometimes unpredictable effects on reactivity.
Performance Comparison: Phenylglyoxal vs. This compound
The following table summarizes the known characteristics of phenylglyoxal and the theoretically expected properties of this compound. It is crucial to interpret the information for this compound with the understanding that it is based on chemical principles rather than extensive, direct comparative studies.
| Feature | Phenylglyoxal | This compound |
| Reaction Mechanism | Forms a stable cyclic adduct with the guanidinium group of arginine. Can form 1:1 or 2:1 adducts[1]. | Expected to follow the same reaction mechanism as phenylglyoxal. |
| Selectivity | Highly selective for arginine residues under mild conditions (pH 7-9)[1]. | Expected to exhibit high selectivity for arginine, similar to phenylglyoxal. |
| Reaction Conditions | Typically pH 7-9, 25-37°C[1]. | Expected to be effective under similar mild pH and temperature conditions. |
| Reaction Kinetics | Established reaction rates, though dependent on arginine accessibility. | Theoretically, the electron-withdrawing chloro group may increase the reaction rate. (Direct comparative data is lacking) |
| Adduct Stability | The resulting hydroxyimidazole adduct is hydrolytically stable[4]. | The stability of the adduct is expected to be comparable to that of the phenylglyoxal adduct. (Direct comparative data is lacking) |
| Availability of Data | Extensively studied and well-documented in the literature. | Limited direct comparative performance data available. |
Visualizing the Reaction and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism of phenylglyoxal with arginine and a general experimental workflow for protein labeling.
Experimental Protocol: Arginine Labeling of a Protein
This protocol provides a general framework for the chemical modification of arginine residues in a protein using either phenylglyoxal or this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest
-
Phenylglyoxal or this compound
-
Reaction Buffer: e.g., 0.1 M sodium phosphate buffer, pH 8.0
-
Quenching Solution: e.g., 1 M Arginine solution
-
Purification system: e.g., Dialysis tubing (appropriate MWCO) or size-exclusion chromatography (SEC) column
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein of interest at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer. It is crucial to ensure the buffer does not contain any primary amines that could potentially react with the glyoxal reagent.
-
-
Reagent Preparation:
-
Prepare a stock solution of phenylglyoxal or this compound in a suitable solvent (e.g., ethanol or DMSO). The concentration will depend on the desired molar excess over arginine residues. A 10- to 100-fold molar excess is a common starting point.
-
-
Labeling Reaction:
-
Add the desired volume of the phenylglyoxal stock solution to the protein solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 1-4 hours). The optimal time should be determined empirically. It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific protein.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the quenching solution to the reaction mixture to a final concentration that is in large excess to the initial concentration of the glyoxal reagent.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted glyoxal reagent and the quenching agent by dialysis against a suitable buffer or by using a size-exclusion chromatography column.
-
-
Characterization of the Labeled Protein:
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA).
-
The extent of labeling can be determined using techniques such as mass spectrometry to identify the modified arginine residues and quantify the degree of modification.
-
Causality Behind Experimental Choices:
-
pH 7-9: This pH range ensures that a sufficient proportion of the guanidinium group of arginine (pKa ~12.5) is in its unprotonated, nucleophilic form to react with the glyoxal, while maintaining the stability of most proteins.
-
Temperature (25-37°C): These temperatures provide sufficient thermal energy for the reaction to proceed at a reasonable rate without causing significant protein denaturation.
-
Molar Excess of Reagent: A molar excess of the glyoxal reagent drives the reaction towards completion, ensuring a higher labeling efficiency of accessible arginine residues.
-
Quenching: The addition of a high concentration of a primary amine-containing molecule like free arginine competitively reacts with any remaining active glyoxal, effectively stopping the labeling of the protein.
Conclusion and Future Directions
Both phenylglyoxal and this compound are valuable reagents for the selective modification of arginine residues in proteins. Phenylglyoxal is a well-established and characterized reagent, providing a reliable option for researchers. This compound, while less studied in a comparative context, presents an intriguing alternative. Based on chemical principles, its 4-chloro substitution may offer altered reactivity, potentially leading to faster labeling kinetics.
However, it is imperative for the scientific community to conduct direct, quantitative comparative studies to experimentally validate these theoretical advantages. Such studies would provide researchers with the robust data needed to make informed decisions when selecting the optimal reagent for their specific application, whether it be in fundamental protein chemistry, proteomics, or the development of novel biotherapeutics. Until such data becomes available, phenylglyoxal remains the more conservative and well-documented choice, while this compound stands as a promising candidate for applications where enhanced reactivity might be beneficial, warranting preliminary evaluation by the end-user.
References
Navigating the Nuances of Arginine Modification: A Comparative Guide to Alternatives for 4-Chlorophenylglyoxal Hydrate
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Selecting the Optimal Reagent for Arginine-Targeted Studies.
The strategic modification of arginine residues within proteins is a cornerstone of chemical biology and proteomics, offering profound insights into protein structure, function, and interaction networks. The guanidinium group of arginine, with its positive charge and hydrogen bonding capabilities, frequently plays a pivotal role in enzymatic catalysis, protein-protein interactions, and nucleic acid binding. Consequently, the ability to selectively modify this residue is invaluable for elucidating these fundamental biological processes.
While 4-Chlorophenylglyoxal hydrate has its place in the chemical biologist's toolkit, a sophisticated understanding of the available alternatives is crucial for designing robust and insightful experiments. The choice of reagent is not merely a matter of substitution but a strategic decision that influences the specificity, reversibility, and overall outcome of the investigation. This guide provides a comprehensive comparison of key alternatives, grounded in experimental data and mechanistic understanding, to empower researchers in making informed decisions for their specific applications.
The Contenders: A Specter of Dicarbonyls and Beyond
The primary reagents for arginine modification are α-dicarbonyl compounds, which react with the guanidinium group to form stable cyclic adducts. Beyond this core similarity, however, lies a landscape of diverse reactivity, specificity, and experimental considerations. Here, we dissect the performance of five prominent alternatives: Phenylglyoxal, 1,2-Cyclohexanedione, p-Hydroxyphenylglyoxal, Ninhydrin, and Camphorquinone-10-sulfonic acid.
Performance Snapshot: A Comparative Analysis
To facilitate a rapid yet insightful comparison, the following table summarizes the key performance characteristics of each reagent. It is crucial to recognize that optimal conditions can vary depending on the specific protein and experimental goals.
| Reagent | Typical Reaction Conditions | Specificity for Arginine | Reversibility | Key Advantages | Potential Drawbacks |
| Phenylglyoxal (PGO) | pH 7.0-9.0, 25-37°C[1] | High, but can react with α-amino groups[1] | Generally considered irreversible | Well-characterized reaction, stable adduct | Potential for side reactions with N-terminal α-amino groups |
| 1,2-Cyclohexanedione (CHD) | Alkaline pH (e.g., 0.2 N NaOH)[2] | High for the guanido group[2] | Reversible with hydroxylamine | Forms a single adduct, modification can block tryptic cleavage at arginine | Requires strongly basic conditions, which can affect protein stability |
| p-Hydroxyphenylglyoxal (HPGO) | pH 9.0 | High | Generally irreversible | Introduces a phenolic hydroxyl group for further labeling | Slower reaction rate compared to Phenylglyoxal[3] |
| Ninhydrin | pH 8.0, 25°C[4] | Good, but can react with lysine and N-terminal amino groups[4][5] | Reversible | Reversible modification under mild conditions[6][7][8] | Potential for cross-reactivity with other primary amines |
| Camphorquinone-10-sulfonic acid | pH 8.0-9.0, 37°C[9] | High for the guanidino group[9] | Reversible with o-phenylenediamine[9][10] | Water-soluble, reversible under specific conditions | Adduct is stable to hydroxylamine, requiring a different reversal agent |
Delving Deeper: Mechanistic Insights and Experimental Causality
The selection of an arginine modification reagent extends beyond a simple comparison of reaction conditions. A nuanced understanding of the underlying reaction mechanisms and the rationale behind experimental choices is paramount for achieving reliable and interpretable results.
Phenylglyoxal (PGO): The Workhorse Reagent
Phenylglyoxal is one of the most widely used reagents for arginine modification due to its high reactivity and the formation of a stable adduct.[1] The reaction typically proceeds under mild alkaline conditions (pH 7-9) at room temperature or 37°C.[1]
Mechanism of Action: Phenylglyoxal reacts with the guanidinium group of arginine to form a cyclic diol, which can then dehydrate to form a stable imidazole derivative. The reaction stoichiometry can be complex, with evidence for both 1:1 and 2:1 adducts of phenylglyoxal to the guanidinium group.
Experimental Workflow: Phenylglyoxal Modification
Caption: Workflow for arginine modification using Phenylglyoxal.
Causality in Protocol Design: The alkaline pH is crucial as it facilitates the deprotonation of the guanidinium group, increasing its nucleophilicity and reactivity towards the dicarbonyl centers of phenylglyoxal. Monitoring the reaction is essential to control the extent of modification and minimize potential side reactions, such as modification of N-terminal α-amino groups.[1]
1,2-Cyclohexanedione (CHD): For Controlled Modification and Proteomics Applications
1,2-Cyclohexanedione offers a high degree of specificity for the guanidinium group of arginine, condensing to form a single, stable derivative.[2] A key application of CHD is in proteomics, where the modification of arginine residues can be used to block cleavage by trypsin, allowing for alternative fragmentation strategies in mass spectrometry.
Mechanism of Action: Under alkaline conditions, 1,2-cyclohexanedione reacts with the guanidinium group to form a stable heterocyclic adduct.
Experimental Workflow: 1,2-Cyclohexanedione Modification
Caption: Workflow for arginine modification using 1,2-Cyclohexanedione.
Causality in Protocol Design: The strongly alkaline environment is necessary to drive the condensation reaction to completion. The subsequent neutralization step is critical to halt the reaction and prevent protein degradation. The stability of the resulting adduct makes it suitable for applications requiring robustly modified arginine residues.
p-Hydroxyphenylglyoxal (HPGO): A Handle for Further Functionalization
p-Hydroxyphenylglyoxal is structurally similar to phenylglyoxal but possesses a phenolic hydroxyl group. This seemingly minor difference offers a significant advantage: the modified arginine residue is now appended with a reactive handle that can be used for subsequent labeling with reporter groups, such as fluorophores or biotin, via reactions targeting the phenol moiety.
Mechanism of Action: The reaction mechanism is analogous to that of phenylglyoxal, involving the condensation of the dicarbonyl with the guanidinium group.
Comparative Performance: Experimental data shows that the initial reaction rate of phenylglyoxal with arginine at pH 9.0 is 15 to 20 times greater than that of p-hydroxyphenylglyoxal in the absence of borate.[3] However, in the presence of borate, this difference in reactivity is significantly reduced to only 1.6-fold.[3] This suggests that borate can be used to modulate the reactivity of HPGO.
Ninhydrin: A Reversible Probe
Ninhydrin is a well-known reagent for the detection of amino acids, but it can also be employed for the specific and reversible modification of arginine residues under mild conditions (pH 8.0, 25°C).[4][5]
Mechanism of Action: Ninhydrin reacts with the guanidino group of arginine to form a colored adduct. The reaction can also occur with other primary amines, such as the ε-amino group of lysine and N-terminal α-amino groups, so care must be taken to ensure specificity, potentially through the use of protecting groups for other reactive sites.[4][5] The modification is reversible, although the specific conditions for reversal are not as well-defined as for other reversible reagents.
Experimental Workflow: Reversible Ninhydrin Modification
Caption: Workflow for reversible arginine modification using Ninhydrin.
Camphorquinone-10-sulfonic acid: A Water-Soluble and Reversible Reagent
Camphorquinone-10-sulfonic acid is a crystalline, water-soluble reagent that offers specific and reversible modification of arginine residues.[9] Its water solubility is a significant advantage, simplifying reaction setup and purification.
Mechanism of Action: This reagent reacts with the guanidino group to form a stable adduct. The modification is stable to hydroxylamine, which is often used to reverse modifications by reagents like 1,2-cyclohexanedione.[9] Instead, the adduct formed with camphorquinone-10-sulfonic acid can be cleaved by o-phenylenediamine at pH 8-9.[9][10]
Protocol for Reversible Modification with Camphorquinone-10-sulfonic acid:
-
Modification:
-
Dissolve the protein in a suitable buffer, such as 0.2 M sodium borate, pH 9.0.
-
Add a molar excess of Camphorquinone-10-sulfonic acid.
-
Incubate the reaction mixture at 37°C for a duration determined by preliminary experiments (typically several hours).
-
Monitor the extent of modification using a suitable analytical technique (e.g., mass spectrometry or amino acid analysis).
-
Remove excess reagent by dialysis or size-exclusion chromatography.
-
-
Regeneration of Arginine:
-
Adjust the pH of the modified protein solution to 8.0-9.0.
-
Add o-phenylenediamine to the solution.
-
Incubate the mixture to allow for the cleavage of the adduct.
-
Monitor the regeneration of arginine.
-
Remove o-phenylenediamine and byproducts by dialysis or chromatography.
-
Conclusion: A Strategic Approach to Arginine Modification
The choice of a reagent for arginine modification is a critical decision that should be guided by the specific scientific question being addressed. There is no single "best" alternative to this compound; rather, each reagent offers a unique set of advantages and disadvantages.
-
For straightforward, irreversible modification with a well-documented reagent, Phenylglyoxal remains a solid choice, provided that potential side reactions are considered.
-
When controlled modification and applications in proteomics are the priority, 1,2-Cyclohexanedione offers high specificity.
-
For experiments requiring subsequent functionalization of the modified residue, p-Hydroxyphenylglyoxal provides a valuable chemical handle.
-
When the ability to reverse the modification is paramount, both Ninhydrin and Camphorquinone-10-sulfonic acid offer viable, albeit mechanistically distinct, options. The water solubility and specific reversal conditions of Camphorquinone-10-sulfonic acid make it a particularly attractive choice for many applications.
By carefully considering the factors outlined in this guide—specificity, reversibility, reaction conditions, and the potential for downstream applications—researchers can confidently select the optimal reagent to unlock new insights into the critical roles of arginine in biological systems.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. [PDF] INSIGHTS INTO STOICHIOMETRY OF ARGININE MODIFICATION BY PHENYLGLYOXAL AND 1,2-CYCLOHEXANEDIONE PROBED BY LC-ESI-MS | Semantic Scholar [semanticscholar.org]
- 3. Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific modification of arginine residues in proteins with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical probes and methods for the study of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of ninhydrin as a reagent for the reversible modification of arginine residues in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of ninhydrin as a reagent for the reversible modification of arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Camphorquinone-10-sulfonic acid and derivatives: Convenient reagents for reversible modification of arginine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Camphorquinone-10-sulfonic acid and derivatives: convenient reagents for reversible modification of arginine residues (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Guide to Arginine Modification: The Irreversible Nature of 4-Chlorophenylglyoxal and Reversible Alternatives
For researchers, scientists, and drug development professionals, the precise chemical modification of proteins is a cornerstone of modern biological inquiry. The ability to selectively alter amino acid residues provides invaluable tools for probing protein structure-function relationships, developing antibody-drug conjugates, and creating novel protein-based therapeutics. The guanidinium group of arginine, with its positive charge and key role in electrostatic interactions and enzyme active sites, is a frequent target for such modifications.
This guide provides an in-depth technical comparison of arginine modification strategies, with a central focus on the widely used α-oxoaldehyde, 4-Chlorophenylglyoxal (4-CPG). Contrary to a common desire for reversible reagents that allow for transient functional studies, compelling evidence indicates that modification by 4-CPG and its parent compound, phenylglyoxal, is a chemically stable and effectively irreversible process under standard biological conditions.
We will explore the mechanistic basis for this irreversibility and contrast it with established, truly reversible methods for arginine modification. This guide is designed to provide not only a theoretical understanding but also practical, field-proven insights and detailed experimental protocols to empower researchers to make informed decisions for their experimental designs.
The Chemistry of Arginine Modification by α-Oxoaldehydes: A Stable, Irreversible Reaction
Phenylglyoxals, including 4-CPG, are highly selective for the guanidinium group of arginine residues. The reaction proceeds under mild conditions, typically at a pH of 7 to 9 and at room temperature or 37°C.[1] The electrophilic dicarbonyl moiety of 4-CPG readily reacts with the nucleophilic guanidinium group to form a stable, cyclic adduct.[2] This reaction can result in a 1:1 or a 2:1 stoichiometry, where one or two molecules of phenylglyoxal react with a single arginine residue.[1]
The stability of this adduct is a key feature. While some glyoxal-arginine adducts are noted to be unstable, they do not regenerate the original arginine residue upon acid hydrolysis, indicating an irreversible transformation of the side chain.[3] This hydrolytic stability makes phenylglyoxal-based modifications ideal for applications requiring a permanent linkage, such as in bioconjugation for the attachment of imaging agents or therapeutic payloads.[4]
Mechanism of 4-CPG Modification of Arginine
The reaction between 4-CPG and the guanidinium group of arginine is a multi-step process that results in the formation of a highly stable dihydroxyimidazolidine derivative.
Caption: Reaction of 4-CPG with arginine to form a stable adduct.
A Comparative Analysis: Irreversible vs. Reversible Arginine Modification
The irreversibility of 4-CPG modification is a critical consideration. For applications requiring the temporary blocking of arginine residues or "catch-and-release" protein purification strategies, alternative, truly reversible reagents are necessary. The following table compares 4-CPG with two well-established reversible arginine modification reagents: 1,2-cyclohexanedione (CHD) and ninhydrin.
| Feature | 4-Chlorophenylglyoxal (4-CPG) | 1,2-Cyclohexanedione (CHD) | Ninhydrin |
| Reversibility | Irreversible | Reversible | Reversible |
| Mechanism | Forms a stable cyclic adduct with the guanidinium group.[2] | Reacts with the guanidinium group to form a N7,N8-(1,2-dihydroxycyclohex-1,2-ylene)-L-arginine (DHCH-arginine) adduct.[5] | Forms a complex with the guanidinium group.[6] |
| Modification Conditions | pH 7-9, 25-37°C.[1] | pH 8-9 (borate buffer), 25-40°C.[5] | pH 8.0, 25°C.[7] |
| Reversal Conditions | Not readily reversible under standard conditions. Adduct is stable to acid hydrolysis.[3] | Incubation with hydroxylamine at pH 7.0 for 7-8 hours at 37°C regenerates arginine.[5] | Reversible, though specific conditions for protein regeneration are less commonly cited. |
| Selectivity | Highly selective for arginine.[2] | Specific for arginine, especially in the presence of borate buffer.[5] | Can react with lysine and N-terminal amino groups; requires blocking of these groups for arginine specificity.[7] |
| Primary Application | Stable bioconjugation, active site mapping. | Reversible blocking for protein sequencing (restricting tryptic cleavage to lysine), transient functional studies.[5] | Reversible modification for functional studies.[6] |
Experimental Protocols
The following protocols provide a starting point for performing and analyzing arginine modifications. As with any biochemical procedure, optimization for your specific protein of interest is highly recommended.
Protocol 1: Irreversible Modification of Arginine with 4-Chlorophenylglyoxal (4-CPG)
This protocol is adapted from established procedures for phenylglyoxal modification.[2]
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM potassium phosphate, pH 8.0).
-
4-Chlorophenylglyoxal (4-CPG) stock solution (e.g., 100 mM in a compatible organic solvent like DMSO, freshly prepared).
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0).
-
Quenching solution (optional, e.g., excess free arginine).
-
Desalting column or dialysis tubing for buffer exchange.
Procedure:
-
Prepare the protein solution to the desired concentration in the reaction buffer. A typical starting concentration is 1-5 mg/mL.
-
Add the 4-CPG stock solution to the protein solution to achieve the desired final concentration of the modifying reagent. A molar excess of 4-CPG over arginine residues is typically required (e.g., 10-100 fold molar excess).
-
Incubate the reaction mixture for 1-2 hours at room temperature (22-25°C) or 37°C. The reaction progress can be monitored by mass spectrometry or a functional assay.
-
(Optional) Quench the reaction by adding an excess of a small molecule containing a guanidinium group, such as free arginine, to consume any unreacted 4-CPG.
-
Remove excess reagent and byproducts by buffer exchange using a desalting column or dialysis against a suitable storage buffer.
-
Characterize the extent of modification using mass spectrometry (see below).
Protocol 2: Reversible Modification of Arginine with 1,2-Cyclohexanedione (CHD)
This protocol is based on the well-established method for reversible arginine modification.[5]
Materials:
-
Protein of interest.
-
Modification buffer: 0.1 M sodium borate, pH 9.0.
-
1,2-Cyclohexanedione (CHD) solution (e.g., 0.5 M in ethanol, freshly prepared).
-
Reversal buffer: 0.5 M hydroxylamine, pH 7.0.
-
Desalting column or dialysis tubing.
Procedure for Modification:
-
Dissolve or exchange the protein into the modification buffer.
-
Add the CHD solution to the protein solution. A 15-fold molar excess of CHD over arginine residues is a good starting point.
-
Incubate the reaction for 2 hours at 35°C.
-
Remove excess CHD by gel filtration or dialysis against a non-amine-containing buffer (e.g., 0.1 M MOPS, pH 7.0).
Procedure for Reversal:
-
Exchange the CHD-modified protein into the reversal buffer.
-
Incubate for 7-8 hours at 37°C.
-
Remove hydroxylamine and byproducts by dialysis or gel filtration into the desired final buffer.
-
Confirm the removal of the modification by mass spectrometry.
Characterization of Arginine Modification
Mass spectrometry is the gold standard for confirming and characterizing protein modifications.
Mass Spectrometry Analysis Workflow
Caption: A typical workflow for the mass spectrometric analysis of protein modifications.
For 4-CPG modified arginine, you would expect to see a mass increase corresponding to the addition of the 4-CPG molecule. For the CHD adduct, a characteristic mass shift will also be observed. In tandem MS (MS/MS) experiments, the fragmentation pattern of the modified peptide will provide definitive evidence of the modification site.[8]
Expected Mass Shifts for Arginine Modifications
| Reagent | Modification | Expected Mass Shift (Monoisotopic) |
| 4-Chlorophenylglyoxal | Addition of C8H5ClO2 | +168.00 Da |
| 1,2-Cyclohexanedione | Addition of C6H8O2 | +112.05 Da |
Conclusion
The choice of an arginine-modifying reagent is a critical decision in experimental design. While the allure of reversibility is strong for certain applications, it is imperative to select a reagent whose chemical properties align with the intended outcome. 4-Chlorophenylglyoxal is a powerful tool for the selective and stable, irreversible modification of arginine residues. Its utility in creating robust bioconjugates is well-established. However, for studies requiring the transient modification of arginine, researchers should turn to proven reversible reagents such as 1,2-cyclohexanedione. A thorough understanding of the underlying chemistry of these modifications, as outlined in this guide, is essential for the successful design, execution, and interpretation of experiments in protein science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reversible modification of arginine residues. Application to sequence studies by restriction of tryptic hydrolysis to lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of ninhydrin as a reagent for the reversible modification of arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific modification of arginine residues in proteins with ninhydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: 4-Chlorophenylglyoxal vs. 1,2-Cyclohexanedione for Arginine-Specific Protein Modification
The selective chemical modification of amino acid residues is a cornerstone of modern protein science, enabling researchers to probe protein structure, function, and interactions. Arginine, with its unique guanidinium group, plays critical roles in electrostatic interactions, enzyme catalysis, and protein-nucleic acid binding.[1] Consequently, reagents that specifically target arginine are invaluable tools.
This guide provides an in-depth comparison of two widely used α-dicarbonyl reagents for arginine modification: 4-Chlorophenylglyoxal (CPG) , a phenylglyoxal derivative, and 1,2-Cyclohexanedione (CHD) . We will delve into their reaction mechanisms, comparative performance, and provide field-proven experimental protocols to help you select the optimal reagent for your research objectives.
Section 1: The Chemistry of Arginine Modification
The reactivity of both CPG and CHD towards arginine is centered on the nucleophilic character of the guanidinium group. This group, which is protonated and positively charged at physiological pH (pKa ≈ 12.5), can react with electrophilic α-dicarbonyl compounds.[2] This reaction leads to the formation of a stable cyclic adduct, effectively neutralizing the positive charge and introducing a bulky moiety, which can be used to investigate the functional role of the modified arginine residue.[3]
Mechanism 1: 1,2-Cyclohexanedione (CHD)
1,2-Cyclohexanedione reacts with the guanidinium group of arginine, typically under alkaline conditions (pH 8-9), to form a stable, yet potentially reversible, adduct.[3][4] The reaction is often performed in a borate buffer, which is believed to stabilize the adduct. The resulting modification adds a bulky cyclohexanedione group to the arginine side chain. A key feature of CHD is that the modification can be reversed under specific conditions, such as incubation with hydroxylamine at a neutral or slightly acidic pH, which regenerates the native arginine residue.[5][6]
Caption: Reaction mechanism of 1,2-Cyclohexanedione with an arginine residue.
Mechanism 2: 4-Chlorophenylglyoxal (CPG) Hydrate
Phenylglyoxals, including CPG, react with arginine's guanidinium group under mild conditions (pH 7-9) to form highly stable, irreversible adducts.[7] The reaction stoichiometry can vary, with studies showing the formation of both 1:1 and 2:1 adducts (two phenylglyoxal molecules per one guanidinium group), often referred to as the Takahashi adduct.[7][8][9] The electron-withdrawing chlorine atom on the phenyl ring of CPG may enhance the reactivity of the dicarbonyl group compared to unsubstituted phenylglyoxal. This modification is considered permanent and is not readily reversible under physiological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Biology of Protein Arginine Modifications in Epigenetic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Differential effect of arginine modification with 1,2-cyclohexanedione on the capacity of vimentin and desmin to assemble into intermediate filaments and to bind to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible blocking at arginine by cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of arginine residues in human growth hormone by 1,2-cyclohexanedione: effects on the binding capacity to lactogenic and somatogenic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of 4-Chlorophenylglyoxal Hydrate Adducts by HPLC: A Comparative Analysis
For researchers and professionals in drug development, the accurate characterization of reactive impurities and intermediates is paramount. 4-Chlorophenylglyoxal (4-CPG) is a pertinent example—a reactive α-dicarbonyl compound often used as a specific chemical probe for modifying arginine residues in proteins but also a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[1] Its analysis is complicated by its existence in equilibrium with its hydrate adducts in aqueous environments. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust characterization of 4-CPG, moving beyond simple protocols to explain the fundamental chemistry and strategic choices that ensure data integrity.
Part 1: The Core Analytical Challenge: The 4-CPG Hydration Equilibrium
4-Chlorophenylglyoxal is an electrophilic species, meaning it readily reacts with nucleophiles.[1][2] In the presence of water—the most common solvent in HPLC mobile phases and sample preparations—the aldehyde group of 4-CPG exists in a dynamic equilibrium with its geminal diol, the hydrate form. This equilibrium is the central challenge in its analysis. The anhydrous and hydrated forms possess different polarities and chromatographic behaviors. A method that fails to account for this equilibrium can lead to distorted or multiple peaks, inaccurate quantification, and a misunderstanding of the sample's true composition.
The hydrate form serves to stabilize the highly reactive aldehyde group, preventing the polymerization that can occur with anhydrous glyoxals.[1] However, this stability is reversible, influenced by factors like temperature, pH, and solvent composition.[1][3]
Caption: Equilibrium between anhydrous and hydrated 4-CPG.
Part 2: A Comparative Framework of HPLC Strategies
Two primary strategies can be employed for the HPLC analysis of 4-CPG: direct analysis via Reversed-Phase (RP) HPLC and indirect analysis following pre-column derivatization. The choice depends on the analytical objective, required sensitivity, and sample matrix complexity.
Strategy A: Direct Analysis by RP-HPLC
This approach involves the direct injection of the sample onto a reversed-phase column.
-
Expertise & Experience: The primary advantage is simplicity. However, the high polarity of the hydrate adduct can lead to poor retention on traditional C18 columns, causing it to elute near the solvent front where interference from excipients is common. Furthermore, the on-column equilibrium can shift as the analyte moves through the mobile phase gradient, potentially causing peak broadening or splitting. Method development must focus on controlling this equilibrium, often through mobile phase buffering and temperature control.
-
Trustworthiness: This method's reliability is contingent on achieving a single, sharp, and reproducible peak. This requires rigorous validation to ensure that the observed peak represents the total 4-CPG content and is not an artifact of on-column reactions.
Strategy B: Indirect Analysis via Pre-column Derivatization
This strategy involves chemically converting the carbonyl group of 4-CPG into a stable, highly detectable derivative before HPLC analysis. This is a widely adopted and robust technique for analyzing reactive carbonyl species.[2][4][5]
-
Expertise & Experience: The causality behind this choice is twofold:
-
Stabilization: The derivatization reaction is driven to completion, effectively "locking" the analyte in a single, stable form and eliminating the hydration equilibrium problem.
-
Enhanced Detection: Reagents are chosen to attach a strong chromophore to the analyte, significantly increasing its UV absorbance and thus the method's sensitivity.
-
-
Trustworthiness: By converting the analyte to a stable product, this approach provides a more accurate and reproducible measure of the total 4-CPG concentration. The United States Environmental Protection Agency (EPA) Method 8315A, for instance, relies on this principle for carbonyl analysis.[6]
Comparison of Common Derivatization Reagents
| Reagent | Derivative Formed | Typical Detection λ | Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | ~360 nm | Highly stable derivative, strong chromophore, extensive literature and regulatory acceptance (e.g., EPA 8315A).[6][7] | Reagent can have impurities; potential for E/Z isomers can cause peak splitting if not chromatographically resolved. |
| o-Phenylenediamine (OPD) | Quinoxaline | ~312-340 nm | Specific for α-dicarbonyl compounds, providing selectivity. | Reaction conditions may need optimization; lower sensitivity compared to DNPH for some analytes. |
| Girard's Reagent T | Hydrazone (quaternary amine) | ~245-280 nm | Derivative is ionic, allowing for easy solid-phase extraction cleanup from non-polar matrices. | Lower UV response compared to DNPH; requires specific extraction procedures. |
For its robustness, high sensitivity, and regulatory precedent, DNPH derivatization is the recommended strategy for developing a validated, stability-indicating method for 4-Chlorophenylglyoxal.
Part 3: Protocol for a Self-Validating System: Forced Degradation Studies
To build a trustworthy and authoritative analytical method, one must prove its specificity and stability-indicating nature. This is achieved through forced degradation (or stress testing), as mandated by the International Council for Harmonisation (ICH) guidelines.[8][9] The goal is to intentionally degrade the analyte to ensure the HPLC method can separate the intact 4-CPG from all potential degradation products.[10][11]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation of 4-CPG
-
Preparation: Prepare a stock solution of 4-CPG hydrate in acetonitrile at 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before derivatization.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid 4-CPG hydrate and a stock solution to 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: At each time point, withdraw an aliquot, quench the reaction if necessary, derivatize using the DNPH protocol below, and analyze by HPLC alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the main peak.
Part 4: Recommended Protocol & Comparative Performance Data
This protocol details the recommended RP-HPLC method using DNPH derivatization.
Step-by-Step Methodology
-
DNPH Reagent Preparation: Dissolve 150 mg of 2,4-dinitrophenylhydrazine in 50 mL of acetonitrile. Carefully add 0.5 mL of concentrated sulfuric acid. Sonicate to dissolve. This solution should be prepared fresh.
-
Standard & Sample Preparation:
-
Prepare a 4-CPG standard stock solution in acetonitrile (e.g., 100 µg/mL).
-
Dilute samples (including those from forced degradation) with acetonitrile to an expected concentration within the calibration range.
-
-
Derivatization Procedure:
-
To 1 mL of each standard or sample solution in a vial, add 1 mL of the DNPH reagent.
-
Cap the vial and vortex thoroughly.
-
Allow the reaction to proceed at room temperature for at least 1 hour in the dark to ensure complete derivatization.
-
-
HPLC Analysis:
-
Inject the derivatized solution onto the HPLC system.
-
HPLC Conditions
| Parameter | Recommended Condition | Causality/Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent separation for the relatively non-polar DNPH derivatives. |
| Mobile Phase A | Water | Standard aqueous phase for RP-HPLC. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for the derivatives. |
| Gradient | 50% B to 90% B over 20 minutes, then hold for 5 min. | A gradient is necessary to elute the DNPH derivative and separate it from excess reagent and potential degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | Diode Array Detector (DAD) at 360 nm | This wavelength provides maximal absorbance for the DNPH derivative, ensuring high sensitivity.[6][7] A DAD allows for peak purity analysis. |
| Injection Vol. | 20 µL | Standard volume to balance sensitivity and peak shape. |
Comparative Performance Data (Typical)
The following table summarizes the expected performance of the recommended method compared to a direct analysis approach, based on typical results for similar carbonyl analyses.[7]
| Performance Metric | Direct Analysis (Hypothetical) | DNPH Derivatization Method |
| Limit of Detection (LOD) | ~1 - 5 µg/mL | ~0.1 - 0.4 µg/mL |
| Limit of Quantification (LOQ) | ~5 - 15 µg/mL | ~0.5 - 1.0 µg/mL |
| Linearity (r²) | >0.995 | >0.999 |
| Precision (%RSD) | < 5% | < 2% |
| Specificity | Prone to interference at solvent front | Excellent , separates derivative from interferences |
| Robustness | Sensitive to pH and temperature changes | High , derivative is stable |
Conclusion
The characterization of this compound adducts by HPLC is a task that demands a deep understanding of the analyte's reactive chemistry. While direct analysis is simpler, it is fraught with potential issues of poor retention and on-column instability. A strategy employing pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) provides a scientifically superior approach. It resolves the core challenge of the hydration equilibrium by converting the analyte into a single, stable, and highly detectable derivative. When combined with a rigorous forced degradation study, this method becomes a self-validating system that is specific, robust, and sensitive, delivering the high-quality, trustworthy data required by researchers and drug development professionals.
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. Reactive Carbonyl Species: A Missing Link in ROS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glyoxal in aqueous ammonium sulfate solutions: products, kinetics and hydration effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Reactive Carbonyl Species Generated Under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. rjptonline.org [rjptonline.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. biomedres.us [biomedres.us]
Assessing the Specificity of 4-Chlorophenylglyoxal Hydrate for Arginine: A Comparative Guide for Researchers
In the intricate world of chemical biology and drug development, the ability to selectively modify specific amino acid residues within a protein is paramount. Such precision allows for the elucidation of protein function, the development of targeted therapeutics, and the creation of sophisticated diagnostic tools. The guanidinium group of arginine, with its unique chemical properties and frequent presence in functionally critical protein domains, represents a key target for chemical modification.[1] Among the reagents developed for this purpose, α-dicarbonyl compounds, particularly phenylglyoxal derivatives, have gained prominence. This guide provides an in-depth assessment of the specificity of one such reagent, 4-Chlorophenylglyoxal hydrate, for arginine, comparing its performance with established alternatives and providing a framework for its experimental validation.
The Chemistry of Arginine Modification by α-Dicarbonyls
The reactivity of α-dicarbonyls, such as this compound, towards arginine is centered on the nucleophilic character of the guanidinium group. The reaction proceeds through the formation of a stable cyclic adduct, effectively neutralizing the positive charge of the arginine side chain and introducing a new chemical moiety.[2][3] This modification can profoundly impact protein structure and function, making it a valuable tool for researchers.
The electron-withdrawing nature of the chlorine atom at the para-position of the phenyl ring in this compound is anticipated to enhance the electrophilicity of the adjacent carbonyl carbons. This, in theory, should lead to a faster reaction rate with the nucleophilic guanidinium group of arginine compared to unsubstituted phenylglyoxal. However, this increased reactivity may also potentiate off-target reactions with other nucleophilic amino acid residues.
Caption: Proposed reaction mechanism of 4-Chlorophenylglyoxal with the guanidinium group of an arginine residue.
A Comparative Landscape of Arginine-Modifying Reagents
While this compound holds promise, it is crucial to evaluate its performance against other commonly used reagents for arginine modification. This comparison should be based on empirical data regarding reaction kinetics, specificity, and the stability of the resulting adduct.
| Reagent | Chemical Structure | Reported Advantages | Reported Disadvantages |
| This compound | 4-Cl-C₆H₄-CO-CHO·H₂O | Potentially faster reaction rate due to the electron-withdrawing chloro group. | Higher potential for off-target reactions; limited comparative data available. |
| Phenylglyoxal | C₆H₅-CO-CHO | Well-established reagent with known reactivity profile.[4][5] | Slower reaction rates compared to some derivatives; potential for side reactions.[4][5] |
| 1,2-Cyclohexanedione | C₆H₈O₂ | High specificity for arginine under certain conditions.[6][7] | Can require harsher reaction conditions (e.g., high pH).[6][7] |
Experimental Framework for Assessing Specificity
To rigorously assess the specificity of this compound, a multi-tiered experimental approach is recommended. This workflow is designed to provide a comprehensive understanding of its reactivity profile, from simple systems to complex biological matrices.
Caption: A three-phase experimental workflow to comprehensively assess the specificity of arginine-modifying reagents.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinetic Analysis of Amino Acid Modification
Objective: To determine the reaction rates of this compound and other reagents with key nucleophilic amino acids.
Materials:
-
This compound, Phenylglyoxal, 1,2-Cyclohexanedione
-
L-Arginine, L-Lysine, L-Cysteine, L-Histidine
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
HPLC system with a C18 column or a UV-Vis spectrophotometer
-
Quenching solution (e.g., excess N-acetylcysteine)
Procedure:
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of each amino acid in the reaction buffer.
-
Prepare 100 mM stock solutions of each modifying reagent in a suitable solvent (e.g., DMSO or ethanol).
-
-
Reaction Setup:
-
In a temperature-controlled cuvette or reaction vial at 25°C, add the amino acid stock solution to the reaction buffer to a final concentration of 1 mM.
-
Initiate the reaction by adding the modifying reagent to a final concentration of 10 mM (a 10-fold excess to ensure pseudo-first-order kinetics).
-
-
Monitoring the Reaction:
-
HPLC Method: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the quenching solution. Analyze the samples by HPLC to monitor the disappearance of the amino acid peak and the appearance of the product peak.
-
UV-Vis Method: Continuously monitor the change in absorbance at a wavelength where the product absorbs and the reactants do not. This will require prior spectral analysis of the individual components.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining amino acid concentration versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k').
-
Compare the k' values for arginine with those for lysine, cysteine, and histidine for each reagent.
-
Protocol 2: Mass Spectrometry-Based Specificity Profiling in a Model Protein
Objective: To identify and quantify the on-target (arginine) and off-target (lysine, cysteine, etc.) modification sites of this compound in a well-characterized protein.
Materials:
-
Model protein with known sequence (e.g., Bovine Serum Albumin - BSA)
-
This compound, Phenylglyoxal, 1,2-Cyclohexanedione
-
Denaturation/Reduction/Alkylation reagents (Urea, DTT, Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Protein Modification:
-
Dissolve the model protein in a suitable buffer (e.g., 50 mM HEPES, pH 8.0).
-
Add the modifying reagent at different molar excess ratios (e.g., 10x, 50x, 100x) to the protein.
-
Incubate for a defined period (e.g., 1 hour) at room temperature.
-
Quench the reaction with an excess of a scavenger molecule (e.g., hydroxylamine).
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the modified protein using 8 M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Dilute the sample to reduce the urea concentration and digest the protein with trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a standard data-dependent acquisition (DDA) method on an LC-MS/MS instrument.
-
-
Data Analysis:
-
Search the raw data against the sequence of the model protein using proteomics software.
-
Include variable modifications corresponding to the mass shift of each reagent on arginine, lysine, cysteine, and histidine residues.
-
Quantify the relative abundance of modified versus unmodified peptides for each potential site.
-
Calculate the percentage of modification for each arginine residue and compare it to the percentage of modification on other amino acids to determine the specificity.
-
Interpreting the Data and Making an Informed Choice
The ideal arginine-modifying reagent will exhibit a high reaction rate with arginine while showing minimal reactivity towards other amino acids. The experimental data generated from the protocols above will allow for a direct comparison of this compound with its alternatives.
-
Kinetic data will reveal the relative reactivity of each reagent. A significantly faster rate for arginine modification by this compound would be a key advantage.
-
Mass spectrometry data will provide a detailed map of on-target and off-target modifications. A high ratio of arginine modification to lysine or cysteine modification will indicate superior specificity.
-
Stability of the adducts can be assessed by incubating the modified peptides or proteins under different pH and temperature conditions and monitoring for the regeneration of the unmodified amino acid. A stable adduct is crucial for most applications.
Conclusion and Future Perspectives
This compound presents itself as a potentially valuable tool for the selective modification of arginine residues. Its electron-withdrawing substituent suggests the possibility of enhanced reactivity, which could be advantageous in many experimental settings. However, this guide underscores the critical need for rigorous, direct comparative studies to definitively establish its specificity profile against well-vetted alternatives like phenylglyoxal and cyclohexanedione.
The provided experimental framework offers a robust strategy for researchers to perform this essential validation. By systematically evaluating reaction kinetics and employing the power of mass spectrometry to map modification sites at the proteome level, scientists and drug developers can make informed decisions about the most appropriate reagent for their specific research needs. As the demand for precise chemical tools in biology continues to grow, a thorough understanding of the specificity of reagents like this compound will be indispensable for advancing our knowledge of protein function and for the development of next-generation therapeutics.
References
- 1. Arginine selective reagents for ligation to peptides and proteins | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Chlorophenylglyoxal Hydrate
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Chlorophenylglyoxal hydrate (CAS No. 859932-64-2). As a compound frequently utilized in chemical synthesis, particularly for modifying arginine residues in proteins, a comprehensive understanding of its hazard profile is critical to ensure laboratory safety.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to mitigate risks and ensure procedural integrity.
Immediate Safety Briefing: Hazard Profile
This compound is a hazardous substance that requires careful handling. The primary risks are associated with acute toxicity and irritation upon contact, inhalation, or ingestion.[2] All personnel must be familiar with its hazard classifications before commencing any work.
Table 1: GHS Hazard Classifications for this compound
| GHS Classification Code | Hazard Statement | Signal Word |
| H302 | Harmful if swallowed | Warning |
| H312 | Harmful in contact with skin | Warning |
| H332 | Harmful if inhaled | Warning |
| H315 | Causes skin irritation | Warning |
| H319 | Causes serious eye irritation | Warning |
| H335 | May cause respiratory irritation | Warning |
Source: Compiled from PubChem CID 15556731 and various Safety Data Sheets.[2][3][4]
The causality behind these classifications lies in the compound's reactive aldehyde and chlorinated phenyl groups. These features can lead to covalent modification of biological macromolecules, causing cellular damage and triggering irritant and toxic responses.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of appropriate PPE is the most critical control measure. The following protocol is designed as a self-validating system, ensuring a baseline of safety that scales with the procedural risk. The fundamental principle is to prevent all routes of exposure: dermal, ocular, and respiratory.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
-
Respiratory Protection : All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] The reactivity of the compound with respiratory tract tissues necessitates this engineering control.[2]
-
Eye and Face Protection : At a minimum, chemical splash-resistant safety glasses with side shields are mandatory.[5] For procedures with a higher risk of splashing, such as transferring solutions or heating, chemical safety goggles and a face shield must be worn.[6][7] This dual-layer protection is crucial to prevent serious eye irritation.[2]
-
Skin and Body Protection : A fully buttoned, chemical-resistant lab coat is required to protect against skin contact.[6] Nitrile gloves are recommended for their broad chemical resistance.[6] Gloves should be inspected for tears or degradation before each use and changed frequently, especially if contamination is suspected.[8] For prolonged work, consider double-gloving.
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that the chemical is handled in a manner that minimizes exposure and maintains experimental integrity.
Preparation (Pre-Handling)
-
Designate Work Area : Cordon off and label a specific area within a chemical fume hood for the procedure.
-
Assemble Materials : Ensure all necessary equipment (spatulas, glassware, weighing paper, solvents) and waste containers are inside the fume hood before introducing the chemical.
-
Verify Fume Hood Operation : Check that the fume hood is functioning correctly (confirm airflow monitor readings).
-
Don PPE : Put on all required PPE as determined by the risk assessment above.
Handling the Chemical
-
Dispensing Solids : When weighing the solid compound, use gentle motions to avoid creating airborne dust.[9] Use anti-static weighing dishes if available.
-
Preparing Solutions : Add the solid slowly to the solvent with stirring. If heating is required, do so gently and ensure the vessel is appropriately vented to avoid pressure buildup.
-
Transfers : When transferring solutions, keep containers low and pour carefully to avoid splashing.
Post-Handling
-
Decontamination : Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as contaminated waste.[6]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and finally eye protection.
-
Personal Hygiene : Wash hands and forearms thoroughly with soap and water after the procedure is complete, even if gloves were worn.[5][8]
Disposal Plan: Waste Management and Spill Response
Proper disposal is a critical component of the chemical lifecycle. All waste generated from handling this compound is considered hazardous.
Caption: Decision pathway for the disposal of this compound waste.
Routine Waste Disposal
-
Segregation : Do not mix this waste with non-hazardous trash.
-
Containment : Collect all solid waste (unused chemical, contaminated gloves, wipes) in a designated, sealable hazardous waste container.[6] Liquid waste should be collected in a separate, compatible container for halogenated organic waste.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name, and all associated hazard pictograms.[9]
-
Storage and Disposal : Store the sealed container in a designated satellite accumulation area. Follow your institution's and local regulations for final disposal, typically via your Environmental Health and Safety (EHS) department.[10]
Emergency Spill Response
Minor Spill (<1 g, contained in fume hood)
-
Alert Personnel : Inform others in the immediate area.
-
Contain : Use an inert absorbent material like vermiculite or sand to cover the spill. Do not use combustible materials.
-
Collect : Carefully scoop the absorbed material into your designated solid hazardous waste container.[6]
-
Decontaminate : Clean the spill area thoroughly as described in the post-handling protocol.
Major Spill (>1 g or outside of fume hood)
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your laboratory supervisor and institution's emergency response team (EHS).[9]
-
Restrict Access : Prevent personnel from entering the spill area.
-
Provide Information : Supply the emergency response team with the Safety Data Sheet (SDS) for this compound.[6][11][12]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. This compound (4996-21-8) for sale [vulcanchem.com]
- 2. This compound | C8H7ClO3 | CID 15556731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. luminixhealth.com [luminixhealth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. worksafe.govt.nz [worksafe.govt.nz]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.fi [fishersci.fi]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
